molecular formula C22H24BrP B041733 Butyltriphenylphosphonium bromide CAS No. 1779-51-7

Butyltriphenylphosphonium bromide

Numéro de catalogue: B041733
Numéro CAS: 1779-51-7
Poids moléculaire: 399.3 g/mol
Clé InChI: IKWKJIWDLVYZIY-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Butyltriphenylphosphonium bromide is a quaternary phosphonium salt widely employed as a stable precursor for generating reactive ylides in the Wittig reaction. Its primary research value lies in its ability to convert carbonyl groups, specifically ketones and aldehydes, into alkenes with high efficiency and predictability. The mechanism involves deprotonation of the phosphonium salt alpha to the phosphorus atom by a strong base (e.g., n-BuLi, NaH), forming a phosphonium ylide. This nucleophilic ylide then attacks the electrophilic carbon of a carbonyl compound, leading to a betaine intermediate that subsequently forms a four-membered oxaphosphetane ring. The final collapse of this ring results in the desired alkene and triphenylphosphine oxide as a byproduct. This reagent is particularly valued for synthesizing terminal and internal alkenes, making it an indispensable tool in constructing complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Its consistent performance and stability make it a cornerstone reagent in method development and synthetic organic chemistry laboratories worldwide.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

butyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWKJIWDLVYZIY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22949-84-4 (Parent)
Record name Phosphonium, butyltriphenyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90883581
Record name Phosphonium, butyltriphenyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-51-7
Record name Butyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, butyltriphenyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1779-51-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonium, butyltriphenyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonium, butyltriphenyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyltriphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butyltriphenylphosphonium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97KU95HRS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a crucial intermediate in organic synthesis.[1] Its primary application lies in its role as a precursor to phosphonium ylides, which are key reagents in the Wittig reaction for the formation of alkenes from carbonyl compounds.[1][2][3] This document provides a comprehensive overview of the synthesis of this compound, its underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data. It is intended to be a technical resource for professionals in research and drug development who utilize phosphonium salts in synthetic chemistry.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process involving the reaction of triphenylphosphine (B44618) with n-butyl bromide.[1][4] The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary phosphonium salt.

General Reaction Scheme

The overall chemical equation for the synthesis is as follows:

(C₆H₅)₃P + CH₃(CH₂)₃Br → [(C₆H₅)₃P(CH₂)₃CH₃]⁺Br⁻

Triphenylphosphine + n-Butyl Bromide → this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReferences
CAS Number 1779-51-7[5][6][7]
Molecular Formula C₂₂H₂₄BrP[6][7]
Molecular Weight 399.30 g/mol [7]
Appearance White to off-white crystalline powder[5][8]
Melting Point 238-243 °C[1][5][6][7]
Solubility Soluble in water[5][7]
Sensitivity Hygroscopic[5][7]

Reaction Mechanism

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[9]

  • Nucleophilic Attack: The triphenylphosphine molecule possesses a lone pair of electrons on the phosphorus atom, making it a potent nucleophile. This lone pair attacks the electrophilic carbon atom of n-butyl bromide—the carbon atom bonded to the bromine.

  • Transition State: As the new phosphorus-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break. This occurs through a single, concerted transition state where the phosphorus atom is partially bonded to the butyl group's carbon, and the bromine is partially dissociated.

  • Product Formation: The reaction concludes with the formation of a stable P-C bond and the expulsion of the bromide ion as the leaving group. The final product is the ionic salt, this compound.

This phosphonium salt is the direct precursor to a Wittig reagent. Treatment with a strong base (e.g., n-butyllithium) deprotonates the carbon adjacent to the phosphorus atom, forming a highly reactive phosphonium ylide.[3][9]

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocols

The following section details an experimental protocol for the synthesis of this compound, adapted from established methodologies.[4]

Materials and Equipment
  • Triphenylphosphine (1 mol)

  • n-Butyl bromide (1 mol)

  • Ethanol (1000 mL)

  • Anion exchange resin (catalyst, e.g., 201*7, 5g)[4]

  • 2L four-neck round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen gas inlet

  • Filtration apparatus (e.g., Büchner funnel)

  • Refrigerator/chiller for crystallization

  • Drying oven

Synthesis Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification A 1. Charge flask with triphenylphosphine, ethanol, and catalyst. B 2. Establish inert atmosphere (N₂). A->B C 3. Heat mixture to reflux. B->C D 4. Slowly add n-butyl bromide dropwise over ~6 hours. C->D E 5. Continue stirring under reflux for 24 hours. D->E F 6. Cool reaction mixture to ~20 °C. E->F G 7. Filter to remove catalyst. F->G H 8. Chill filtrate (-15 °C) to induce crystallization. G->H I 9. Filter to collect crystals. H->I J 10. Dry product at 65 °C. I->J

Caption: Experimental workflow for this compound synthesis.

  • Reaction Setup: In a 2L four-neck flask under a nitrogen atmosphere, add 1 mole of triphenylphosphine, 1000 mL of ethanol, and 5g of anion exchange resin catalyst.[4]

  • Heating and Addition: Heat the mixture to reflux with stirring. Once refluxing, slowly add 1 mole of n-butyl bromide from a dropping funnel over approximately 6 hours.[4]

  • Reaction: After the addition is complete, continue to stir the mixture under reflux for another 24 hours.[4]

  • Cooling and Filtration: Once the reaction is complete, cool the solution to approximately 20 °C. Filter the mixture to remove the catalyst.[4]

  • Crystallization: Place the filtrate in a refrigerator or chiller at -15 °C to induce crystallization of the product.[4]

  • Isolation and Drying: Collect the crystalline product by filtration. Dry the solid product in an oven at 65 °C.[4]

Quantitative Data

The following table summarizes quantitative data from representative synthesis protocols. High yields and purity are consistently reported for this reaction.

ParameterValueReference
Triphenylphosphine 1.0 mol[4]
n-Butyl Bromide 1.0 mol[4]
Solvent Ethanol (1000 mL)[4]
Catalyst Anion Exchange Resin (5g)[4]
Reaction Time 24 hours (post-addition)[4]
Reaction Temperature Reflux[4]
Reported Yield 98.2%[4]
Product Purity >99%[4]
Reported Melting Point 241-242 °C[4]

Spectroscopic Data

Characterization of the final product is typically performed using spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include multiplets for the aromatic protons of the three phenyl groups and distinct signals for the butyl chain protons, with the α-methylene protons showing coupling to the phosphorus atom.

  • ³¹P NMR: Phosphorus-31 NMR is highly effective for analyzing phosphorus-containing compounds.[10] A single peak in the ³¹P{¹H} NMR spectrum is expected, confirming the presence of a single phosphorus environment. For similar phosphonium salts, chemical shifts (δ) are often observed in the range of 22-25 ppm.[11]

While specific, readily available spectra for this compound were not found in the cited search results, ¹H NMR data for the structurally similar benzyltriphenylphosphonium (B107652) bromide shows the methylene (B1212753) protons adjacent to the phosphorus as a doublet around δ 5.39 ppm due to P-H coupling.[12]

Role in Organic Synthesis: The Wittig Reaction

The primary utility of this compound is its function as a precursor for the Wittig reaction, a powerful method for synthesizing alkenes.[1][9][13]

Wittig_Pathway Reactants Triphenylphosphine + n-Butyl Bromide Phosphonium Butyltriphenylphosphonium Bromide (Salt) Reactants->Phosphonium SN2 Synthesis Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Alkene Alkene (R₂C=CH(CH₂)₂CH₃) Ylide->Alkene Wittig Reaction Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Alkene Oxide Triphenylphosphine Oxide Alkene->Oxide Byproduct

Caption: Logical pathway from starting materials to alkene synthesis via Wittig reaction.

Conclusion

The synthesis of this compound from triphenylphosphine and n-butyl bromide is a robust and high-yielding SN2 reaction. The resulting phosphonium salt is a stable, isolable solid that is a cornerstone reagent in synthetic organic chemistry. Its conversion to a phosphonium ylide enables the Wittig reaction, providing an indispensable tool for the construction of carbon-carbon double bonds, a frequent requirement in the synthesis of pharmaceuticals and other complex organic molecules.[1][8]

References

An In-Depth Technical Guide to Butyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Butyltriphenylphosphonium bromide (BTPB), a versatile quaternary phosphonium (B103445) salt. It details experimental protocols for its synthesis and key applications, and explores its relevance in drug development, particularly in mitochondrial targeting.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere, and should be stored accordingly in a dry, inert environment.[1][3] The compound is stable under normal laboratory conditions.

Quantitative Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. While extensive data is available, experimental values for density and refractive index are not consistently reported in the literature.

PropertyValueReferences
Molecular Formula C₂₂H₂₄BrP[4][5]
Molecular Weight 399.30 g/mol [5]
Appearance White to off-white crystalline powder[1][2]
Melting Point 240-243 °C[1][5]
Solubility Soluble in water, chloroform, and methanol.[1][6]
Density Not readily available
Refractive Index Not readily available
Hygroscopicity Hygroscopic[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum gives insight into the carbon framework of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in this compound through the absorption of infrared radiation at specific wavenumbers.

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are essential for reproducible research.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of triphenylphosphine (B44618) with n-butyl bromide.[7]

Reaction:

(C₆H₅)₃P + CH₃(CH₂)₃Br → [ (C₆H₅)₃P(CH₂)₃CH₃ ]⁺Br⁻

Experimental Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 mol).

  • Add a suitable solvent, such as ethanol (B145695) (800-1200 mL), and an anion-exchange resin catalyst (e.g., 201*7 type, 2-10 g).

  • Heat the mixture to reflux with stirring.

  • Slowly add n-butyl bromide (0.95-1.05 mol) to the refluxing mixture over a period of 5-7 hours.

  • Continue to reflux the reaction mixture for an additional 20-30 hours.

  • After the reaction is complete, cool the mixture to below 20 °C and filter to remove the catalyst.

  • The filtrate is then cooled to between -5 and -20 °C to induce crystallization.

  • The resulting crystals are collected by filtration and dried to yield this compound.

This method has been reported to produce high yields (over 97%) and high purity of the final product.[7]

Application in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. This compound serves as a precursor to the necessary phosphonium ylide.

Experimental Workflow for a Typical Wittig Reaction:

Wittig_Reaction BTPB Butyltriphenylphosphonium Bromide Ylide Phosphonium Ylide BTPB->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Solvent1 Anhydrous Solvent (e.g., THF, DMSO) Solvent1->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Solvent2 Reaction Solvent Solvent2->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO Workup Aqueous Workup & Purification Alkene->Workup TPO->Workup Workup->Alkene Isolated Product

Caption: General workflow for a Wittig reaction using this compound.

Detailed Protocol for the Synthesis of an Alkene:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in an anhydrous solvent such as THF or DMSO.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH), to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.

Application as a Phase Transfer Catalyst

This compound is an effective phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[8][9][10] This is particularly useful for nucleophilic substitution reactions.

Mechanism of Phase Transfer Catalysis:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) BTPB_ion_pair [BTP]⁺Nu⁻ (Ion Pair) Nu_aq->BTPB_ion_pair Ion Exchange at Interface M_aq Counter-ion (M⁺) R_X Organic Substrate (R-X) Product Product (R-Nu) R_X->Product Nucleophilic Substitution Leaving_Group Leaving Group (X⁻) Product->Leaving_Group BTPB_return [BTP]⁺X⁻ Leaving_Group->BTPB_return BTPB_ion_pair->R_X BTPB_ion_pair->Product BTPB_return->Nu_aq Return to Aqueous Phase

Caption: Mechanism of phase transfer catalysis for a nucleophilic substitution reaction.

General Protocol for a Nucleophilic Substitution Reaction:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the organic substrate (e.g., an alkyl halide) dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Add the nucleophile (e.g., a sodium or potassium salt) dissolved in water.

  • Add a catalytic amount of this compound (typically 1-10 mol%).

  • Heat the biphasic mixture with vigorous stirring to ensure efficient mixing of the two phases. The reaction temperature will depend on the specific reactants.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and/or brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by an appropriate method, such as distillation or recrystallization.

Relevance in Drug Development and Biological Systems

The triphenylphosphonium (TPP) cation, the core of BTPB, has garnered significant interest in drug development due to its ability to target mitochondria.

Mitochondrial Targeting

Mitochondria possess a significant negative membrane potential. The lipophilic and cationic nature of the TPP group allows molecules conjugated to it to pass through the mitochondrial membranes and accumulate within the mitochondrial matrix.[11] This property is being exploited to deliver therapeutic agents specifically to the mitochondria, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Mechanism of Cytotoxicity and Signaling

While the TPP moiety is a valuable tool for mitochondrial targeting, it is not biologically inert. At higher concentrations, TPP-containing compounds, including this compound, can exhibit cytotoxicity. The accumulation of these cations within the mitochondria can disrupt the mitochondrial membrane potential, leading to the uncoupling of oxidative phosphorylation and inhibition of the electron transport chain.[12] This disruption of mitochondrial function can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

Proposed Signaling Pathway for TPP-Induced Cytotoxicity:

TPP_Cytotoxicity BTPB Butyltriphenylphosphonium Bromide Mitochondria Mitochondria BTPB->Mitochondria Accumulation Membrane_Potential Disruption of Mitochondrial Membrane Potential Mitochondria->Membrane_Potential ETC Inhibition of Electron Transport Chain Mitochondria->ETC ROS Increased Reactive Oxygen Species (ROS) Membrane_Potential->ROS ETC->ROS Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Proposed pathway for cytotoxicity induced by triphenylphosphonium cations.

Safety and Handling

This compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere.[1]

This guide provides a foundational understanding of this compound for researchers and professionals. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Structure and Bonding of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Butyltriphenylphosphonium bromide, with the chemical formula C₂₂H₂₄BrP, is a versatile organic salt widely utilized as a reagent in various chemical transformations.[1][2] Its primary application lies in the Wittig reaction for the synthesis of alkenes, a cornerstone of modern organic chemistry.[3] Furthermore, it serves as a phase-transfer catalyst and an intermediate in the synthesis of other valuable phosphonium (B103445) derivatives.[4] Understanding the intricate details of its structure and bonding is paramount for optimizing its use in existing applications and for the rational design of new synthetic methodologies and therapeutic agents.

Molecular Structure and Bonding

This compound consists of a positively charged butyltriphenylphosphonium cation and a bromide anion. The central phosphorus atom is bonded to three phenyl groups and one butyl group, resulting in a tetrahedral geometry around the phosphorus center. The positive charge is localized on the phosphorus atom. The bromide anion exists as a counter-ion to the phosphonium cation.

While experimental crystallographic data for n-butyltriphenylphosphonium bromide is not available in the literature, a study on the isomeric isothis compound provides some insight into the general structural features of such compounds. In this isomer, the phenyl rings adopt a propeller-like configuration around the phosphorus atom.[5] It is reasonable to assume a similar arrangement in the n-butyl isomer. The bonding within the phenyl rings is characterized by delocalized π-systems, while the butyl chain consists of sp³ hybridized carbon atoms. The key bond is the covalent bond between the phosphorus and the carbon atoms of the phenyl and butyl groups. The overall solid-state structure is maintained by electrostatic interactions between the phosphonium cations and bromide anions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₂H₂₄BrP[1][2]
Molecular Weight399.30 g/mol
AppearanceWhite to off-white crystalline powder[4]
Melting Point240-243 °C[3]
SolubilitySoluble in chloroform (B151607) and methanol
CAS Number1779-51-7

Spectroscopic Data

Spectroscopic techniques are invaluable for elucidating the structure of this compound. The following sections detail the expected signals in ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized below.

ProtonsChemical Shift (ppm)Multiplicity
Phenyl-H~ 7.6 - 8.0Multiplet
-CH₂-P~ 3.5 - 3.9Multiplet
-CH₂-CH₂-P~ 1.6 - 1.8Multiplet
-CH₂-CH₃~ 1.4 - 1.6Multiplet
-CH₃~ 0.9 - 1.0Triplet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected chemical shifts are presented in the following table.

Carbon AtomChemical Shift (ppm)
Phenyl C (ipso)~ 118 (doublet, ¹JPC)
Phenyl C (ortho, meta, para)~ 130 - 135
-CH₂-P~ 23 (doublet, ¹JPC)
-CH₂-CH₂-P~ 24 (doublet, ²JPC)
-CH₂-CH₃~ 23
-CH₃~ 13
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the vibrational modes of the functional groups present in the molecule. Key absorption bands are listed below.

Wavenumber (cm⁻¹)Vibration
~ 3050Aromatic C-H stretch
~ 2950, 2870Aliphatic C-H stretch
~ 1585, 1485, 1435C=C aromatic ring stretch
~ 1110P-C stretch
~ 720, 690C-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols

Synthesis of this compound

A reliable and high-yield synthesis of this compound has been reported.[6] The following protocol is adapted from this literature source.

Materials:

Procedure:

  • To a 2L four-hole boiling flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1 mol) and ethanol (1000 mL).

  • Add the anion exchange resin (5 g) to the flask.[6]

  • Heat the mixture to reflux with stirring under a nitrogen atmosphere.

  • Slowly add n-butyl bromide (1 mol) to the refluxing mixture over a period of approximately 6 hours.[6]

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 24 hours.[6]

  • Cool the reaction mixture to 20 °C and filter to remove the anion exchange resin.

  • Place the filtrate in a refrigerator to induce crystallization.

  • Collect the crystalline product by filtration at -15 °C.[6]

  • Dry the product at 65 °C to obtain this compound.

Expected Yield: 98.2%[6] Melting Point: 241-242 °C[6]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Triphenylphosphine + n-Butyl Bromide + Ethanol + Anion Exchange Resin Reflux Reflux for 30 hours under Nitrogen Reactants->Reflux Cooling Cool to 20°C Reflux->Cooling Filtration1 Filter to remove Anion Exchange Resin Cooling->Filtration1 Crystallization Crystallize from filtrate at -15°C Filtration1->Crystallization Filtration2 Filter to collect product Crystallization->Filtration2 Drying Dry at 65°C Filtration2->Drying Product Butyltriphenylphosphonium Bromide Drying->Product

References

An In-depth Technical Guide to the Solubility of Butyltriphenylphosphonium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyltriphenylphosphonium bromide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for its precise quantitative determination.

Introduction to this compound

This compound is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis, particularly as a phase transfer catalyst and as a precursor to Wittig reagents for the formation of alkenes. Its efficacy in these applications is often dependent on its solubility in the chosen reaction solvent. This document serves as a resource for understanding and determining this critical parameter.

Qualitative Solubility Data

While precise quantitative data is scarce, the qualitative solubility of this compound in a range of common organic solvents has been reported in various chemical literature and supplier specifications. This information is summarized in the table below.

Solvent ClassSolventSolubilityCitation
Polar Protic WaterSoluble[1][2]
MethanolSoluble[3]
Ethanol (lower alcohols)Fairly Soluble[4]
Polar Aprotic ChloroformSoluble[3]
DichloromethaneSoluble in polar organic solvents[5]
AcetoneSoluble in polar organic solvents[5]
Nonpolar Aromatic Aromatic Hydrocarbons (e.g., Toluene)Slightly Soluble[4][6]
Nonpolar Aliphatic HexaneInsoluble (Implied)
Ethers Diethyl EtherAlmost Insoluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is straightforward and relies on the precise measurement of mass.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment
  • This compound (analytical grade)

  • Solvent of interest (HPLC grade or equivalent)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Conical flasks with stoppers

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and pipette bulbs

  • Evaporating dish or pre-weighed vials

  • Analytical balance (readable to at least 0.1 mg)

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the solvent (e.g., 20 mL). An excess of solid should be visible at the bottom of the flask to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). Alternatively, use a magnetic stirrer with a temperature-controlled plate.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 10 mL) of the supernatant into a pipette, ensuring no solid particles are disturbed.

    • To ensure the removal of any suspended microcrystals, pass the solution through a syringe filter pre-conditioned with the same solvent and maintained at the experimental temperature.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

    • Record the exact volume of the solution transferred.

    • Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a gentle stream of nitrogen or air can be used to accelerate evaporation.

    • Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (melting point is approximately 240-243 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution in mL) * 100

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess This compound mix Combine solid and solvent in a sealed flask prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-48h) mix->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter the solution (0.45 µm) withdraw->filter transfer Transfer known volume of filtrate to dish filter->transfer weigh_dish Weigh empty evaporating dish weigh_dish->transfer evaporate Evaporate solvent transfer->evaporate dry Dry residue to constant weight evaporate->dry weigh_final Weigh dish with dried solute dry->weigh_final calculate Calculate solubility (g/100 mL) weigh_final->calculate

References

Thermal Stability of Butyltriphenylphosphonium Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of Butyltriphenylphosphonium bromide (BTPB), a quaternary phosphonium (B103445) salt widely utilized as a phase-transfer catalyst and as a reagent in organic synthesis, notably in the Wittig reaction. Understanding the thermal properties of BTPB is critical for its effective and safe use in various chemical processes, including in the development of pharmaceuticals and specialty chemicals. While specific thermogravimetric and calorimetric data for this compound is limited in publicly available literature, this guide synthesizes known physical properties and provides a framework for thermal analysis based on established methodologies for analogous compounds.

Core Physicochemical and Thermal Properties

This compound is a white to off-white crystalline powder that is known to be hygroscopic.[1][2][3] It is stable under normal storage conditions at room temperature in a tightly sealed container, protected from moisture.[1]

The following table summarizes the key quantitative data available for this compound.

ParameterValueMethod/ConditionsSource
Melting Point (T_m)238-243 °CLiterature consensus[1][2][3][4][5][6][7][8][9]
Decomposition Temperature (T_d)Data not available in cited literature. Generally, phosphonium salts show high thermal stability. For similar quaternary phosphonium salts, onset decomposition temperatures can range from 190 to over 370 °C, highly dependent on the chemical structure and the nature of the anion.Thermogravimetric Analysis (TGA)[1][10]

Understanding Thermal Decomposition of Quaternary Phosphonium Salts

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, standard techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed. The following are detailed, representative methodologies for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. .

    • Allow the system to equilibrate at a starting temperature of approximately 30 °C.

  • Thermal Program:

    • Heat the sample from the starting temperature to a final temperature of 600 °C.

    • Employ a constant heating rate, typically 10 °C/min.[3][11]

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • The resulting TGA curve is used to determine the onset temperature of decomposition (T_d), which is often defined as the temperature at which a 2% or 5% mass loss is observed.[11]

    • The temperatures of maximum rates of decomposition can be identified from the peaks in the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other thermal transitions of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Equilibrate the system at a starting temperature, for example, 30 °C.

  • Thermal Program:

    • A heat-cool-heat cycle is typically employed to erase the sample's prior thermal history.

    • First Heating Scan: Heat the sample from the starting temperature to a temperature above its melting point (e.g., 260 °C) at a controlled rate, such as 10 °C/min.

    • Cooling Scan: Cool the sample to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again to the final temperature at the same heating rate as the first scan.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point (T_m) is determined as the onset or peak of the endothermic melting transition on the DSC thermogram from the second heating scan.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Final Assessment Sample Butyltriphenylphosphonium Bromide Sample Drying Drying under Vacuum (to remove moisture) Sample->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data Decomp_Temp Determine Decomposition Temperature (Td) TGA_Data->Decomp_Temp Melt_Point Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC_Data->Melt_Point Stability_Report Thermal Stability Profile Decomp_Temp->Stability_Report Melt_Point->Stability_Report

References

Butyltriphenylphosphonium Bromide: A Comprehensive Technical Guide to its Application as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyltriphenylphosphonium bromide (BTPPB) is a quaternary phosphonium (B103445) salt that has emerged as a highly effective and versatile phase transfer catalyst (PTC) in a wide array of organic transformations. Its unique structural features, combining a lipophilic phosphonium cation with a hydrophilic bromide anion, enable the efficient transfer of reactants across immiscible liquid-liquid and solid-liquid phase boundaries. This capability accelerates reaction rates, enhances yields, and often allows for milder reaction conditions, making it an invaluable tool for researchers, scientists, and drug development professionals. This in-depth technical guide explores the core principles of BTPPB as a phase transfer catalyst, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its practical application in the laboratory and beyond.

Core Concepts of Phase Transfer Catalysis with this compound

Phase transfer catalysis operates on the principle of transporting a reactive species from one phase (typically aqueous or solid) into another (typically organic) where the bulk of the reaction occurs. BTPPB excels in this role due to the lipophilic nature of its butyl and triphenyl groups, which allows the entire ion pair to be soluble in the organic phase.

The general mechanism involves the exchange of the bromide anion of BTPPB with the anion of the reacting salt in the aqueous or solid phase. This newly formed lipophilic ion pair, containing the desired reactive anion, then migrates into the organic phase. Here, the "naked" and highly reactive anion can readily participate in the desired transformation with the organic substrate. Upon completion of the reaction, the BTPPB cation, now paired with the leaving group anion, can return to the initial phase to repeat the catalytic cycle.

// Edges aq_catalyst -> org_catalyst_active [label="Anion Exchange at Interface"]; org_catalyst_active -> org_product [label="Reaction with Substrate"]; org_substrate -> org_product; org_product -> org_catalyst_spent; org_catalyst_spent -> aq_catalyst [label="Return to Aqueous Phase"]; aq_reagent -> aq_catalyst [style=invis];

// Invisible edges for alignment aq_reagent -> org_substrate [style=invis]; org_catalyst_active -> org_catalyst_spent [style=invis]; }

Figure 1: General catalytic cycle of this compound in a liquid-liquid phase transfer system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1779-51-7
Molecular Formula C₂₂H₂₄BrP
Molecular Weight 399.30 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 240-243 °C
Solubility Soluble in water, chloroform, and methanol[1]
Hygroscopicity Hygroscopic

Synthesis of this compound

BTPPB can be synthesized through the quaternization of triphenylphosphine (B44618) with an appropriate butyl halide. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • To a solution of n-butyl bromide (2.36 g, 17.2 mmol, 3 eq.) in toluene (15 mL), add triphenylphosphine (1.50 g, 5.72 mmol, 1 eq.).

  • Heat the reaction mixture under reflux for 24 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Expected Yield: This procedure can yield this compound in good yields.

Applications in Organic Synthesis

BTPPB is a versatile catalyst for a range of organic reactions, including nucleophilic substitutions, alkylations, and Wittig reactions.

Nucleophilic Substitution Reactions

BTPPB is highly effective in promoting nucleophilic substitution reactions between water-soluble nucleophiles and organic-soluble substrates. A prominent example is the synthesis of esters, such as butyl benzoate (B1203000).

Quantitative Data: Synthesis of Butyl Benzoate

The following table summarizes a comparative study on the synthesis of butyl benzoate from sodium benzoate and butyl bromide, highlighting the superior performance of a phosphonium salt catalyst.

CatalystCatalyst Concentration (mol)Reaction Time (min)Temperature (°C)Conversion (%)
Tetraphenylphosphonium Bromide (TPPB) 0.001606098
Tetrabutylammonium Bromide (TBAB) 0.001606091
Aliquat 336 0.001606092

Data sourced from a study on phase transfer alkylation of sodium benzoate.

Experimental Protocol: Synthesis of Butyl Benzoate

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • This compound (BTPPB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium benzoate (0.02 mol), butyl bromide (0.02 mol), BTPPB (0.001 mol), toluene (100 mL), and water (100 mL).

  • Heat the mixture to 60°C with vigorous stirring (e.g., 500 rpm) for 60 minutes.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain butyl benzoate.

G start Start step1 Combine Reactants: Sodium Benzoate, Butyl Bromide, BTPPB, Toluene, Water start->step1 step2 Heat to 60°C with Vigorous Stirring (60 min) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Separate Organic Layer step3->step4 step5 Wash Organic Layer (Water, Brine) step4->step5 step6 Dry over Na₂SO₄ step5->step6 step7 Filter and Concentrate step6->step7 end Butyl Benzoate (Product) step7->end

Figure 2: Experimental workflow for the synthesis of Butyl Benzoate using BTPPB as a phase transfer catalyst.

Alkylation Reactions

BTPPB is also utilized in the alkylation of various substrates, including those with active methylene (B1212753) groups.

Experimental Protocol: C-Alkylation of Glycine Imine

Materials:

Procedure:

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester in toluene, add a catalytic amount of BTPPB (e.g., 10 mol%).

  • Add benzyl bromide to the mixture.

  • Add the 9 M aqueous potassium hydroxide solution.

  • Stir the biphasic mixture vigorously at room temperature for 24 hours.

  • After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the alkylated product.

Wittig Reaction

BTPPB serves as a precursor to phosphonium ylides, which are key reagents in the Wittig reaction for the synthesis of alkenes.

Experimental Protocol: Wittig Reaction with BTPPB

Materials:

  • This compound (BTPPB)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • An aldehyde or ketone

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Suspend BTPPB in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C.

  • Add the strong base dropwise to generate the ylide (a color change, often to deep orange or red, is typically observed).

  • After stirring for a period to ensure complete ylide formation, add a solution of the aldehyde or ketone in the same solvent dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting alkene by column chromatography.

G start Start step1 Suspend BTPPB in Anhydrous Solvent start->step1 step2 Add Strong Base at 0°C (Ylide Formation) step1->step2 step3 Add Aldehyde/Ketone at 0°C step2->step3 step4 Warm to Room Temperature and Stir step3->step4 step5 Quench Reaction step4->step5 step6 Extract and Purify step5->step6 end Alkene Product step6->end

Figure 3: General workflow for a Wittig reaction using this compound.

Conclusion

This compound is a powerful and versatile phase transfer catalyst with broad applicability in modern organic synthesis. Its ability to facilitate reactions between immiscible phases leads to improved reaction efficiencies, higher yields, and often milder and more environmentally friendly conditions. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful implementation of BTPPB in a variety of synthetic transformations, empowering researchers and drug development professionals to optimize their chemical processes.

References

Theoretical Frontiers in Phosphonium Ylide Chemistry: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium (B103445) ylides are indispensable reagents in synthetic organic chemistry, most notably for their role in the Wittig reaction, a cornerstone for the synthesis of alkenes. Beyond their synthetic utility, the nuanced electronic structure and reactivity of these 1,2-dipolar species present a rich field for theoretical and computational investigation. This technical guide provides an in-depth overview of the theoretical studies of non-stabilized alkyltriphenylphosphonium ylides, with a conceptual focus on butyltriphenylphosphonium ylide. While specific computational data for the butyl derivative is not prevalent in publicly accessible literature, this document outlines the established methodologies and expected outcomes from such theoretical inquiries, leveraging data from analogous systems to illustrate key principles.

Phosphonium ylides are characterized by a resonance between an ylide form, with a carbanionic center adjacent to a positively charged phosphorus atom, and an ylene form, featuring a phosphorus-carbon double bond.[1] Computational studies have largely indicated that the ylide character (X⁺–Y⁻) is the more significant contributor to the ground state electronic structure.[2] Non-stabilized ylides, such as those derived from simple alkyl chains, are highly reactive and crucial for specific stereochemical outcomes in olefination reactions.[3]

Core Concepts in Theoretical Analysis

The theoretical examination of a phosphonium ylide like butyltriphenylphosphonium ylide involves a multi-faceted computational approach to elucidate its geometric, electronic, and reactive properties. Density Functional Theory (DFT) is the most common and powerful tool for these investigations.

Structural Optimization and Vibrational Analysis

A foundational step in the theoretical study of any molecule is the determination of its lowest energy geometry.

  • Methodology: The molecular structure of the ylide is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). The choice of functional and basis set is critical and should be benchmarked against experimental data where possible.

  • Data Presentation: The key geometric parameters obtained from the optimization are bond lengths, bond angles, and dihedral angles. This data provides a quantitative description of the molecule's three-dimensional structure. A vibrational frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) spectrum.

Table 1: Representative Geometric Parameters for a Non-Stabilized Alkyltriphenylphosphonium Ylide (Illustrative)

ParameterValue (Illustrative)Description
Bond Lengths (Å)
P-C(ylide)1.66 - 1.73The characteristic phosphorus-ylidic carbon bond, shorter than a P-C single bond.
P-C(phenyl)1.80 - 1.85The bonds connecting phosphorus to the phenyl rings.
C(ylide)-H1.08 - 1.10The bonds on the ylidic carbon.
Bond Angles (°) **
C(ylide)-P-C(phenyl)105 - 115The angles around the tetrahedral phosphorus center.
P-C(ylide)-H115 - 125The geometry around the ylidic carbon, which is typically trigonal pyramidal.
Dihedral Angles (°) **
C(phenyl)-P-C(ylide)-HVariableDescribes the rotational orientation of the alkyl group relative to the phenyl groups.

Note: The values presented are typical ranges for non-stabilized phosphonium ylides and are for illustrative purposes. Specific values for butyltriphenylphosphonium ylide would require dedicated DFT calculations.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons is key to comprehending the ylide's reactivity.

  • Methodology: Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are employed to analyze the electronic structure. NBO analysis provides information on atomic charges, orbital hybridizations, and donor-acceptor interactions. AIM theory can characterize the nature of chemical bonds.

  • Data Presentation: Calculated atomic charges (e.g., Mulliken, NBO) quantify the charge distribution. The analysis of the P-C ylidic bond is of particular interest to understand its partial double bond character.

Table 2: Illustrative Electronic Properties of a Non-Stabilized Alkyltriphenylphosphonium Ylide

PropertyMethodValue (Illustrative)Interpretation
Atomic Charges (a.u.) NBO
Phosphorus (P)+1.2 to +1.5Confirms the phosphonium character.
Ylidic Carbon (C)-0.8 to -1.2Highlights the significant negative charge, indicating its nucleophilic nature.
Wiberg Bond Index NBO
P-C(ylide)1.2 - 1.4Suggests a bond order greater than one, consistent with a degree of double bond character (ylene form).
Frontier Molecular Orbitals DFT
HOMO Energy (eV)-4.5 to -5.5The energy of the Highest Occupied Molecular Orbital, which is typically localized on the ylidic carbon and dictates its nucleophilicity.
LUMO Energy (eV)+1.0 to +2.0The energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (eV)5.5 - 7.5An indicator of the molecule's kinetic stability and reactivity.

Experimental and Computational Protocols

A comprehensive theoretical study of butyltriphenylphosphonium ylide would follow a structured workflow.

Protocol for Theoretical Investigation
  • Model Construction: The 3D structure of butyltriphenylphosphonium ylide is built using molecular modeling software.

  • Conformational Search: For a flexible molecule like the butyl derivative, a conformational search is necessary to identify the lowest energy conformer.

  • Geometry Optimization: The geometry of the lowest energy conformer is optimized using a chosen DFT functional and basis set in the gas phase and potentially in a solvent model (e.g., PCM) to simulate solution-phase behavior.

  • Frequency Calculation: A vibrational frequency calculation is performed to verify the nature of the stationary point and to obtain thermodynamic data and the theoretical IR spectrum.

  • Electronic Structure Analysis: NBO, AIM, and Frontier Molecular Orbital analyses are conducted on the optimized geometry.

  • Reactivity Modeling: To understand its role in reactions like the Wittig reaction, transition states for its reaction with a model aldehyde (e.g., formaldehyde) would be located and characterized. This provides insights into the reaction mechanism and stereoselectivity.

Visualization of Theoretical Workflow

The logical flow of a computational study on a phosphonium ylide can be visualized as follows:

Theoretical_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_application 4. Application to Reactivity A Construct 3D Model (Butyltriphenylphosphonium Ylide) B Perform Conformational Search A->B C Geometry Optimization (DFT) (e.g., B3LYP/6-31G(d)) B->C D Frequency Calculation C->D E Single Point Energy (Higher Level of Theory) C->E F Structural Parameters (Bond Lengths, Angles) D->F H Spectroscopic Properties (IR, NMR shifts) D->H G Electronic Properties (NBO, AIM, Charges) E->G I Reactivity Descriptors (HOMO/LUMO, Fukui Functions) E->I J Model Reaction System (e.g., + Formaldehyde) I->J K Transition State Search J->K L Reaction Pathway Analysis (IRC Calculations) K->L

References

The Cornerstone of Modern Synthesis: A Technical Guide to the History and Discovery of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of phosphonium (B103445) salts in the advancement of synthetic chemistry. From their early discovery to their indispensable applications in modern drug development and industrial processes, this document provides a comprehensive overview of their history, synthesis, and mechanisms of action. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways are presented to equip researchers with a thorough understanding of these versatile compounds.

A Historical Perspective: From Obscurity to Nobel Prize-Winning Reagents

The journey of phosphonium salts from laboratory curiosities to essential synthetic tools is a testament to the cumulative nature of scientific discovery. While early explorations into organophosphorus chemistry were conducted by chemists like August Michaelis in the late 19th century, it was the groundbreaking work of German chemist Georg Wittig in the mid-20th century that catapulted phosphonium salts to the forefront of organic synthesis.

Wittig's discovery that phosphonium ylides, readily generated from phosphonium salts, could react with aldehydes and ketones to form alkenes, now famously known as the Wittig reaction , was a paradigm shift in carbon-carbon bond formation.[1][2] This elegant and powerful method offered unprecedented control over the position of the newly formed double bond, a challenge that had long plagued synthetic chemists. For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, sharing it with Herbert C. Brown.[3][4] In his Nobel lecture, Wittig himself chronicled the journey "From Diyls to Ylides to My Idyll," detailing the intellectual path that led to this transformative discovery.[5][6]

Initially, the synthesis of phosphonium salts was primarily achieved through the straightforward nucleophilic substitution (SN2) reaction between a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618), and an alkyl halide.[7][8] This method remains a widely used and efficient route to a vast array of phosphonium salts. Over the decades, the synthetic utility of phosphonium salts has expanded far beyond the Wittig reaction. They have proven to be highly effective phase-transfer catalysts (PTCs) , facilitating reactions between reagents in immiscible phases, a concept crucial for many industrial processes.[9][10] Their application as precursors to organocatalysts and their role in various other organic transformations continue to be active areas of research.[11]

Synthesis of Phosphonium Salts: Core Methodologies and Quantitative Data

The quaternization of tertiary phosphines with alkyl halides remains the most common and direct method for the preparation of phosphonium salts.[8] The reaction is typically a clean and high-yielding SN2 process.[7]

General Synthesis via Alkylation of Tertiary Phosphines

The reaction involves the nucleophilic attack of the phosphorus atom of a tertiary phosphine on the electrophilic carbon of an alkyl halide. The general scheme is as follows:

R₃P + R'-X → [R₃PR']⁺X⁻

Where:

  • R = Aryl or Alkyl group

  • R' = Alkyl group

  • X = Halogen (I, Br, Cl)

The reactivity of the alkyl halide follows the expected trend for SN2 reactions: I > Br > Cl. The reaction can often be carried out by simply heating the neat reactants or by using a non-polar solvent like toluene (B28343) or benzene (B151609) to facilitate precipitation of the salt.[7]

Table 1: Synthesis of Alkyl- and Benzyltriphenylphosphonium (B107652) Halides

Alkyl/Benzyl (B1604629) HalidePhosphineSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideTriphenylphosphineBenzeneReflux2>90[12]
Ethyl BromideTriphenylphosphineTolueneReflux2495[8]
n-Butyl BromideTriphenylphosphineTolueneReflux4896[8]
Benzyl ChlorideTriphenylphosphineTolueneReflux12>90[7]
Benzyl BromideTriphenylphosphineTolueneReflux1>95[7]
Synthesis of Functionalized Phosphonium Salts

More complex phosphonium salts, including those with functional groups or those used as precursors for specialized reagents, can be synthesized through various methods.

Table 2: Synthesis of Specialized Phosphonium Salts

Reactant 1Reactant 2ReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
p-AnisaldehydeThiophenolPPh₃, TfOHMeCN4524[(4-Methoxyphenyl)(phenylthio)methyl]triphenylphosphonium triflate97[13]
PropionaldehydePPh₃HBF₄·Et₂OMeCNRoom Temp-1-Hydroxypropyltriphenylphosphonium tetrafluoroborate93[14]
ParaformaldehydeTriphenylphosphonium bromide-MeCN502(Hydroxymethyl)triphenylphosphonium bromide-[14]
2-BromopyridineTriphenylphosphine-Neat190<0.12-Pyridyltriphenylphosphonium bromide100[15][16]

Key Applications in Synthesis: Mechanisms and Workflows

The Wittig Reaction: A Pillar of Alkene Synthesis

The Wittig reaction is the most prominent application of phosphonium salts. The process involves two main stages: the formation of a phosphonium ylide (Wittig reagent) and the reaction of the ylide with a carbonyl compound.

Experimental Protocol: Synthesis of (E)-Stilbene via Wittig Reaction

  • Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a reflux condenser, add benzyl chloride (1.0 eq) and triphenylphosphine (1.0 eq) to toluene. Heat the mixture at reflux for 2 hours. Cool the reaction mixture to room temperature, and collect the resulting white precipitate of benzyltriphenylphosphonium chloride by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Ylide Formation: Suspend the benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 eq), dropwise with stirring. The formation of the deep red colored ylide indicates successful deprotonation.

  • Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (B42025) (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure. The crude product contains (E)-stilbene and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by crystallization from a non-polar solvent like hexane (B92381) or by column chromatography.

Diagram 1: The Wittig Reaction Catalytic Cycle

Wittig_Reaction cluster_main Wittig Reaction Cycle Phosphonium_Salt [R'CH₂PPh₃]⁺X⁻ (Phosphonium Salt) Ylide R'CH=PPh₃ (Phosphonium Ylide) Phosphonium_Salt->Ylide Deprotonation Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde_Ketone R''R'''C=O (Aldehyde/Ketone) Alkene R'CH=CR''R''' (Alkene) Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO Base Base

Caption: The catalytic cycle of the Wittig reaction.

Phase-Transfer Catalysis: Bridging Immiscible Phases

Phosphonium salts are highly effective phase-transfer catalysts (PTCs), particularly in reactions requiring high temperatures and strongly basic conditions where their ammonium (B1175870) counterparts might decompose via Hofmann elimination.[17] Their lipophilic cations can transport anions from an aqueous phase to an organic phase, thereby enabling reactions to occur.

Experimental Protocol: Alkylation of Sodium Benzoate (B1203000) using a Phosphonium Salt PTC

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium benzoate (1.0 eq), n-butyl bromide (1.2 eq), and tetraphenylphosphonium (B101447) bromide (0.02 eq) in a biphasic solvent system of toluene and water (1:1 v/v).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield butyl benzoate.

Table 3: Comparative Efficacy of Phosphonium and Ammonium Salts in Phase-Transfer Catalysis

ReactionCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Alkylation of Sodium Benzoate with Butyl BromideTetraphenylphosphonium Bromide (TPPB)290398[17]
Alkylation of Sodium Benzoate with Butyl BromideTetrabutylammonium Bromide (TBAB)290391[17]
Alkylation of Sodium Benzoate with Butyl BromideAliquat 336290392[17]
Cyanation of 1-BromooctaneHexadecyltributylphosphonium Bromide11002>95[9]

Diagram 2: Mechanism of Phase-Transfer Catalysis

PTC_Mechanism M_Y M⁺Y⁻ (Aqueous Reactant) Q_X_org Q⁺X⁻ (Catalyst) M_X M⁺X⁻ (Byproduct) R_X R-X (Organic Reactant) Q_Y_org Q⁺Y⁻ (Active Catalyst) R_Y R-Y (Product) R_Y->Q_X_org Catalyst Regeneration Q_X_org->Q_Y_org Anion Exchange at Interface Q_Y_org->R_Y Reaction

Caption: The mechanism of phase-transfer catalysis.

Conclusion

Phosphonium salts have a rich history and continue to be of paramount importance in synthetic chemistry. Their discovery and the subsequent development of the Wittig reaction revolutionized the synthesis of alkenes. Beyond this, their role as robust phase-transfer catalysts has made numerous industrial processes more efficient and environmentally benign. The ongoing research into novel phosphonium salts and their applications ensures that these remarkable compounds will remain at the cutting edge of chemical synthesis for the foreseeable future, enabling the creation of complex molecules for the pharmaceutical, agrochemical, and materials science industries.

References

An In-depth Technical Guide to the Safe Handling of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for butyltriphenylphosphonium bromide (CAS No. 1779-51-7), a quaternary phosphonium (B103445) salt utilized in various chemical syntheses, including the Wittig reaction.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification:

  • Acute Toxicity, Oral (Category 3)[3]

  • Skin Irritation (Category 2)[3]

  • Serious Eye Irritation (Category 2)[3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[3]

Signal Word: Danger[3]

Hazard Statements:

  • H301: Toxic if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

PropertyValue
Appearance White to off-white solid/powder[1]
Molecular Formula C22H24BrP[3]
Molecular Weight 399.30 g/mol [4]
Melting Point 240 - 243 °C (464 - 469 °F)[5]
Solubility Soluble in polar organic solvents[1]
Stability Hygroscopic; sensitive to moisture[5][6]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid dust formation.[5]

  • Do not breathe dust, vapor, mist, or gas.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Store under an inert atmosphere, as the material is hygroscopic.[5]

  • Store locked up.[5]

  • Incompatible materials to avoid are strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear impervious gloves (nitrile rubber is a suitable material) and protective clothing to prevent skin exposure.[3][5]

  • Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. Always show the safety data sheet to the attending medical professional.[5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

First_Aid_Response cluster_exposure Exposure Event cluster_immediate_actions Immediate Actions cluster_first_aid First Aid Procedures cluster_medical Medical Attention exposure Accidental Exposure (Inhalation, Skin/Eye Contact, Ingestion) remove Remove from Exposure Source exposure->remove Ensure own safety first inhalation Inhalation: Move to fresh air, provide artificial respiration if needed. exposure->inhalation If Inhaled skin Skin Contact: Wash with soap and water for at least 15 minutes. exposure->skin If on Skin eye Eye Contact: Rinse with water for at least 15 minutes. exposure->eye If in Eyes ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. exposure->ingestion If Swallowed ppe Remove Contaminated PPE & Clothing remove->ppe medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical Call Poison Center

Caption: First aid response workflow for this compound exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in Section 4. Avoid dust formation.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

  • Methods for Cleaning Up: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5]

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate assess Assess the Spill (Size, Location) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Prevent Spread) ventilate->contain cleanup Clean Up Spill: - Sweep up solid material - Avoid creating dust contain->cleanup dispose Place in a Labeled, Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Workflow for responding to a this compound spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, phosphorus oxides, and hydrogen bromide.[5][7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data indicates the following:

RouteSpeciesValueGuideline
OralRatLD50: 118 mg/kgOECD Test Guideline 401[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[8] Contaminated packaging should be disposed of in the same manner as the product.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

A Technical Guide to the Spectroscopic Data of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Butyltriphenylphosphonium bromide (CAS No: 1779-51-7), a quaternary phosphonium (B103445) salt. The document compiles information on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including typical experimental protocols.

Introduction

This compound is a versatile organic salt frequently utilized as a phase-transfer catalyst and in the synthesis of various organic compounds through reactions like the Wittig reaction.[1] Its molecular formula is C₂₂H₂₄BrP, and its structure consists of a central phosphorus atom bonded to three phenyl groups and one butyl group, with a bromide counter-ion.[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data

The following sections present a summary of the expected NMR and IR spectroscopic data for this compound. While the existence of this data is confirmed in various databases, specific, publicly available datasets with precise peak listings are not consistently reported. The tables below are structured to include the key expected signals.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.7 - 7.9Multiplet15HAromatic protons (ortho, meta, para) of the three phenyl groups
~ 3.3 - 3.6Multiplet2HMethylene protons alpha to the phosphorus atom (-P-CH₂ -CH₂-CH₂-CH₃)
~ 1.6 - 1.8Multiplet2HMethylene protons beta to the phosphorus atom (-P-CH₂-CH₂ -CH₂-CH₃)
~ 1.4 - 1.6Multiplet2HMethylene protons gamma to the phosphorus atom (-P-CH₂-CH₂-CH₂ -CH₃)
~ 0.9Triplet3HMethyl protons of the butyl group (-P-CH₂-CH₂-CH₂-CH₃ )

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 135Aromatic carbons (para)
~ 133Aromatic carbons (ortho)
~ 130Aromatic carbons (meta)
~ 118Aromatic carbons (ipso, attached to P)
~ 23Methylene carbon alpha to the phosphorus atom (C H₂-CH₂-CH₂-CH₃)
~ 24Methylene carbon beta to the phosphorus atom (CH₂-C H₂-CH₂-CH₃)
~ 23.5Methylene carbon gamma to the phosphorus atom (CH₂-CH₂-C H₂-CH₃)
~ 13Methyl carbon of the butyl group (CH₂-CH₂-CH₂-C H₃)

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency used.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in this compound based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~ 3050 - 3000MediumAromatic C-H stretching
~ 2960 - 2850MediumAliphatic C-H stretching (from the butyl group)
~ 1585MediumC=C stretching in the aromatic rings
~ 1480MediumC=C stretching in the aromatic rings
~ 1435StrongP-C (phenyl) stretching
~ 1110StrongP-C (phenyl) stretching
~ 720StrongC-H out-of-plane bending for monosubstituted benzene
~ 690StrongC-H out-of-plane bending for monosubstituted benzene

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Experimental Protocols

The spectroscopic data for phosphonium salts like this compound are typically acquired using standard analytical techniques.

3.1. NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra is as follows:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). Tetramethylsilane (TMS) is often used as an internal standard.

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz, 400 MHz, or higher for ¹H NMR.[2]

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are then applied.

3.2. IR Spectroscopy Protocol

A common method for acquiring the IR spectrum is the KBr pellet technique:

  • Sample Preparation: A small quantity of the solid this compound is finely ground with dry potassium bromide (KBr).

  • Pellet Formation: The mixture is then pressed under high pressure to form a thin, transparent pellet.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over a typical range of 4000 to 400 cm⁻¹. A background spectrum of air is usually subtracted.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed against a crystal (such as diamond or germanium) for analysis.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Methods cluster_data Resulting Data compound Butyltriphenylphosphonium Bromide nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir h_nmr ¹H NMR Spectrum (Chemical Shifts, Multiplicities) nmr->h_nmr c_nmr ¹³C NMR Spectrum (Chemical Shifts) nmr->c_nmr ir_data IR Spectrum (Vibrational Frequencies) ir->ir_data

Caption: Workflow of Spectroscopic Analysis.

References

Navigating the Nuances of a Hygroscopic Reagent: A Technical Guide to Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the precise handling and storage of chemical reagents are paramount to ensuring experimental reproducibility and the integrity of results. Butyltriphenylphosphonium bromide, a versatile quaternary phosphonium (B103445) salt, is a case in point. Its inherent hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—necessitates a thorough understanding of its properties and the implementation of stringent handling protocols. This guide provides an in-depth overview of the hygroscopic character of this compound and best practices for its storage and use.

The Hygroscopic Profile of this compound

The absorption of moisture can lead to caking of the powder, making it difficult to handle and weigh accurately. More critically, the presence of water can interfere with moisture-sensitive reactions, such as the Wittig reaction where this compound is often employed to generate the corresponding ylide. The ylide is highly reactive and can be hydrolyzed by water, leading to reduced yields or complete reaction failure.

Quantitative Data Summary

While specific hygroscopicity data for this compound is scarce, the following table summarizes its key physical and chemical properties.

PropertyValueReference(s)
Chemical Name This compound[1][3]
CAS Number 1779-51-7[1]
Molecular Formula C₂₂H₂₄BrP[1][2]
Molecular Weight 399.3 g/mol [1]
Appearance White to off-white crystalline powder[1][4]
Melting Point 240-243 °C[1][3]
Solubility Soluble in water[1][2]
Hygroscopic Nature Yes, readily absorbs moisture[1][2]

Experimental Protocols for Assessing Hygroscopicity

To quantitatively assess the hygroscopic nature of a substance like this compound, several established experimental protocols can be employed. These methods are crucial for determining the extent and rate of moisture uptake, which informs handling and storage requirements.

1. Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS):

This is a precise method to determine the hygroscopicity of a sample.[]

  • Principle: The sample is placed in a controlled environment where the relative humidity (RH) is systematically varied at a constant temperature. A microbalance continuously records the change in mass of the sample as it absorbs or desorbs water.

  • Methodology:

    • A small, accurately weighed sample of this compound is placed in the DVS instrument.

    • The sample is typically dried under a stream of dry nitrogen to establish a baseline dry mass.

    • The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • The sample mass is allowed to equilibrate at each RH step.

    • A desorption curve can also be generated by subsequently decreasing the RH in a stepwise manner.

    • The resulting data is plotted as a moisture sorption isotherm (change in mass vs. RH).

2. Karl Fischer Titration:

This is a classic method for determining the water content of a sample.

  • Principle: This method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present in the sample.

  • Methodology:

    • A known mass of this compound is dissolved in a suitable anhydrous solvent.

    • The solution is then titrated with a Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent.

    • The endpoint of the titration is detected potentiometrically.

    • The water content is calculated based on the volume of titrant used.

3. Thermogravimetric Analysis (TGA):

TGA can be used to determine the amount of volatile substances, including water, in a sample.

  • Principle: The mass of a sample is monitored as a function of temperature or time in a controlled atmosphere.

  • Methodology:

    • A small, accurately weighed sample of this compound is placed in a TGA furnace.

    • The sample is heated at a controlled rate.

    • The loss of mass due to the evaporation of absorbed water is recorded.

    • The percentage of water content can be determined from the mass loss curve.

Recommended Storage and Handling Workflow

To mitigate the challenges posed by its hygroscopic nature, a strict workflow for the storage and handling of this compound is essential. The following diagram illustrates the recommended logical steps to maintain the integrity of the reagent.

G Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_handling Handling cluster_verification Verification (Optional but Recommended) cluster_usage Usage storage_area Store in a Cool, Dry, Well-Ventilated Area inert_atmosphere Keep Under Inert Atmosphere (e.g., Nitrogen or Argon) sealed_container Ensure Container is Tightly Sealed glove_box Handle in a Glove Box or Dry Box sealed_container->glove_box minimize_exposure Minimize Exposure to Atmosphere glove_box->minimize_exposure quick_dispensing Dispense Quickly and Reseal Promptly minimize_exposure->quick_dispensing karl_fischer Perform Karl Fischer Titration to Determine Water Content quick_dispensing->karl_fischer anhydrous_solvents Use Anhydrous Solvents for Reactions quick_dispensing->anhydrous_solvents If verification is skipped karl_fischer->anhydrous_solvents reaction_setup Set up Reaction Under Inert Atmosphere anhydrous_solvents->reaction_setup

Caption: Recommended workflow for the storage and handling of hygroscopic this compound.

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed to ensure its effective use in research and development. While quantitative data on its water uptake is not widely published, its qualitative description as a hygroscopic material necessitates the adoption of stringent storage and handling protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize the impact of moisture and ensure the reliability and reproducibility of their experimental outcomes. Proper management of hygroscopic reagents like this compound is a cornerstone of good laboratory practice and is essential for the advancement of chemical and pharmaceutical sciences.

References

Butyltriphenylphosphonium Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Physicochemical Properties, Synthesis, and Mechanistic Roles of a Versatile Phosphonium (B103445) Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyltriphenylphosphonium Bromide (BTPB), a quaternary phosphonium salt with significant applications in organic synthesis and pharmaceutical development. This document details its core physicochemical properties, provides experimental protocols for its synthesis and characterization, and visually explains its functional mechanisms in key chemical reactions.

Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C22H24BrP[1]
Molecular Weight 399.30 g/mol [3]
Melting Point 240-243 °C[1][2][4]
Solubility Soluble in water, chloroform, and methanol. Slightly soluble in aromatic hydrocarbons.[5]
Appearance White to off-white crystalline powder[1][2][4]
Density Data not available
Viscosity Data not available
Thermal Decomposition While a specific decomposition temperature for pure BTPB is not readily available, a safety data sheet for a mixture containing a related compound reported a thermal decomposition onset at 210°C. However, this may not be representative of the pure substance.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylphosphine (B44618) with n-butyl bromide. The following protocol is based on a patented synthetic method:

Materials:

  • Triphenylphosphine

  • n-Butyl bromide

  • Ethanol

  • Anion exchange resin (e.g., 201*7 type)

  • Nitrogen gas for inert atmosphere

Procedure:

  • In a four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add 1 mole of triphenylphosphine and 1000 mL of ethanol.

  • Add 5 g of the anion exchange resin to the flask.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Slowly add 1 mole of n-butyl bromide to the refluxing mixture over a period of approximately 6 hours.

  • After the addition is complete, continue to stir the mixture at reflux for another 24 hours.

  • Cool the reaction mixture to 20°C and filter to remove the anion exchange resin.

  • The filtrate (mother liquor) is then placed in a refrigerator to induce crystallization at a sub-zero temperature (-15°C).

  • The resulting crystals are filtered and dried at 65°C to yield the final product.

Characterization Protocols

Standard analytical techniques are employed to characterize the synthesized this compound and verify its purity.

2.2.1. Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried crystalline product is packed into a capillary tube, which is then heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting point range is indicative of high purity.

2.2.2. Solubility Assessment: Qualitative solubility can be determined by adding a small amount of this compound to a test tube containing the solvent of interest (e.g., water, ethanol, toluene). The mixture is agitated, and the degree of dissolution is observed at room temperature. For quantitative measurements, a saturated solution can be prepared, and the concentration of the dissolved salt can be determined using techniques like gravimetric analysis after solvent evaporation or spectroscopic methods.

2.2.3. Thermogravimetric Analysis (TGA) for Thermal Decomposition: To determine the thermal stability and decomposition temperature, thermogravimetric analysis (TGA) is performed. A small sample of the compound is placed in a TGA instrument and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The instrument records the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[7][8][9][10][11]

Signaling Pathways and Mechanistic Diagrams

This compound is a key reagent in several important organic reactions, most notably the Wittig reaction and as a phase-transfer catalyst.

The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound serves as a precursor to the Wittig reagent (a phosphonium ylide).

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_wittig_reaction Alkene Synthesis BTPB Butyltriphenylphosphonium Bromide Ylide Phosphonium Ylide (Wittig Reagent) BTPB->Ylide Deprotonation Base Strong Base (e.g., BuLi) Base->BTPB Aldehyde Aldehyde or Ketone Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: The Wittig reaction workflow, from ylide formation to alkene synthesis.

Phase-Transfer Catalysis

This compound acts as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (typically aqueous and organic).

Phase_Transfer_Catalysis cluster_phases Immiscible Phases cluster_catalysis Catalytic Cycle Aqueous Aqueous Phase (contains Nucleophile, Nu⁻) Interface Phase Interface Organic Organic Phase (contains Substrate, R-X) BTPB_aq BTPB (Q⁺X⁻) in Aqueous Phase BTPB_nu_org Q⁺Nu⁻ in Organic Phase BTPB_aq->BTPB_nu_org Anion Exchange at Interface Product_org Product (R-Nu) in Organic Phase BTPB_nu_org->Product_org Reaction with Substrate BTPB_x_org Q⁺X⁻ in Organic Phase Product_org->BTPB_x_org Release of Product BTPB_x_org->BTPB_aq Return to Aqueous Phase

References

An In-depth Technical Guide to the Mechanism of Action of Butyltriphenylphosphonium Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the catalytic applications of butyltriphenylphosphonium bromide (BTPB), a versatile quaternary phosphonium (B103445) salt. Its efficacy as a phase transfer catalyst, a key reagent in the Wittig reaction, and a catalyst for carbon dioxide fixation establishes it as a valuable tool in organic synthesis. This document details its mechanisms of action, supported by quantitative data, experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Mechanisms of Catalysis

This compound's catalytic activity stems from its unique structure, comprising a lipophilic butyltriphenylphosphonium cation and a bromide anion. This structure allows it to function effectively in several distinct catalytic roles.

Phase Transfer Catalysis

In heterogeneous reaction mixtures, where reactants are present in immiscible phases (typically aqueous and organic), BTPB acts as a phase transfer catalyst (PTC). It facilitates the transport of a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction occurs. This dramatically increases reaction rates and yields.[1][2]

The mechanism of phase transfer catalysis involves the following steps:

  • Anion Exchange: The bromide anion of BTPB is exchanged for the reactant anion present in the aqueous phase.

  • Phase Transfer: The newly formed lipophilic ion pair, consisting of the butyltriphenylphosphonium cation and the reactant anion, migrates from the aqueous phase to the organic phase.

  • Reaction: In the organic phase, the "naked" and highly reactive anion reacts with the substrate.

  • Catalyst Regeneration: The phosphonium cation, now paired with the leaving group anion, returns to the aqueous phase to repeat the cycle.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase BTPB [BuPh₃P]⁺Br⁻ Reactant M⁺Y⁻ Product_aq M⁺X⁻ BTPB_Y [BuPh₃P]⁺Y⁻ BTPB_Y_org BTPB_Y_org BTPB_Y->BTPB_Y_org Phase Transfer Substrate R-X Product_org R-Y BTPB_X [BuPh₃P]⁺X⁻ BTPB_X->BTPB Catalyst Regeneration

Wittig Reaction

BTPB is a common precursor for the generation of a phosphonium ylide, the key reagent in the Wittig reaction. This reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes.[1][3][4]

The mechanism proceeds as follows:

  • Ylide Formation: BTPB is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., n-butyllithium) to form a butyltriphenylphosphorane, a phosphorus ylide.

  • Oxaphosphetane Formation: The nucleophilic ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.

  • Alkene Formation: The unstable oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[1][3]

G BTPB [BuPh₃P]⁺Br⁻ Ylide Ph₃P=CH-Pr BTPB->Ylide Deprotonation (Strong Base) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R¹R²C=O Aldehyde->Oxaphosphetane Alkene R¹R²C=CH-Pr Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Oxaphosphetane->TPPO

Cycloaddition of Carbon Dioxide to Epoxides

BTPB can also catalyze the cycloaddition of carbon dioxide (CO₂) to epoxides to synthesize cyclic carbonates. This reaction is of significant interest as it utilizes CO₂ as a C1 feedstock.[5][6]

The proposed mechanism involves:

  • Epoxide Activation: The phosphonium cation of BTPB can act as a Lewis acid, coordinating to the oxygen of the epoxide and activating it for nucleophilic attack.

  • Ring-Opening: The bromide anion acts as a nucleophile, attacking one of the carbon atoms of the activated epoxide ring, leading to its opening and the formation of a haloalkoxide intermediate.

  • CO₂ Insertion: The resulting alkoxide attacks a molecule of carbon dioxide.

  • Intramolecular Cyclization: The resulting carbonate intermediate undergoes an intramolecular cyclization to form the five-membered cyclic carbonate and regenerate the bromide catalyst.

G BTPB [BuPh₃P]⁺Br⁻ Activated_Epoxide Activated Epoxide BTPB->Activated_Epoxide Lewis Acid Activation Epoxide Epoxide Epoxide->Activated_Epoxide Haloalkoxide Haloalkoxide Intermediate Activated_Epoxide->Haloalkoxide Nucleophilic Attack by Br⁻ Carbonate_Intermediate Carbonate Intermediate Haloalkoxide->Carbonate_Intermediate CO₂ Insertion CO2 CO₂ CO2->Carbonate_Intermediate Carbonate_Intermediate->BTPB Catalyst Regeneration Cyclic_Carbonate Cyclic Carbonate Carbonate_Intermediate->Cyclic_Carbonate Intramolecular Cyclization

Quantitative Data on Catalytic Performance

The following table summarizes representative quantitative data for reactions catalyzed by this compound and related phosphonium salts.

Reaction TypeSubstrateProductCatalystConditionsYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference(s)
Phase Transfer Catalysis (Etherification)Sodium Benzoate, Butyl BromideButyl BenzoateTetra Phenyl Phosphonium BromideToluene/Water, 60°C, 1 h98--
Wittig Reaction9-Anthraldehyde, Benzyltriphenylphosphonium chloridetrans-9-(2-Phenylethenyl)anthraceneNaOH (as base)Dichloromethane/Water, RT, 30 min---[7][8]
Wittig ReactionBenzaldehyde, (Carbethoxymethylene)triphenylphosphoraneEthyl trans-cinnamate--Excellent--[4]
Cycloaddition of CO₂Propylene (B89431) OxidePropylene CarbonateTetrabutylphosphonium bromide180°C, 20 bar CO₂---[9]
Cycloaddition of CO₂EpichlorohydrinEpichlorohydrin CarbonateQAS-trzPic₄100°C, 20 atm CO₂, 6 h>9933-[10]
Cycloaddition of CO₂Propylene OxidePropylene CarbonateMIL-101@PIL90°C, 1.4 MPa CO₂, 3 h95--[11]

Note: Quantitative data for BTPB specifically is limited in readily available literature. The table includes data for closely related phosphonium salts to provide a comparative context for its catalytic efficiency. "-" indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key reactions catalyzed by this compound.

Phase Transfer Catalysis: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using BTPB as a phase transfer catalyst.

Workflow:

G Reactants Combine Alcohol, Alkyl Halide, BTPB, and Aqueous Base Reaction Heat mixture with vigorous stirring Reactants->Reaction Workup Cool, separate phases, extract aqueous phase with organic solvent Reaction->Workup Purification Combine organic phases, dry, and evaporate solvent Workup->Purification Product Purify product by chromatography or distillation Purification->Product

Materials:

  • Alcohol (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • This compound (0.01 - 0.05 eq)

  • Aqueous sodium hydroxide (B78521) (50% w/v)

  • Organic solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alcohol, organic solvent, and aqueous sodium hydroxide.

  • Add the this compound to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired ether.

Wittig Reaction: Synthesis of an Alkene

This protocol details the synthesis of an alkene from an aldehyde using a phosphonium ylide generated in situ from BTPB.

Workflow:

G Ylide_Prep Suspend BTPB in anhydrous THF under inert atmosphere Deprotonation Add strong base (e.g., n-BuLi) dropwise at 0°C Ylide_Prep->Deprotonation Ylide_Formation Stir to form the ylide Deprotonation->Ylide_Formation Aldehyde_Addition Add aldehyde solution dropwise Ylide_Formation->Aldehyde_Addition Reaction Allow to warm to RT and stir Aldehyde_Addition->Reaction Workup Quench reaction, extract with organic solvent Reaction->Workup Purification Dry, concentrate, and purify product Workup->Purification

Materials:

  • This compound (1.1 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Aldehyde (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend this compound in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add n-butyllithium dropwise to the stirred suspension. The formation of a colored solution (often orange or red) indicates the generation of the ylide.

  • Stir the ylide solution at 0°C for 30-60 minutes.

  • In a separate flask, dissolve the aldehyde in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC/GC analysis indicates completion of the reaction.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure alkene.

Cycloaddition of CO₂ to Epoxides: Synthesis of Cyclic Carbonates

This protocol outlines a general procedure for the synthesis of cyclic carbonates from epoxides and carbon dioxide using BTPB as a catalyst.[9]

Workflow:

G Reactants Charge autoclave with epoxide and BTPB Pressurize Seal and pressurize with CO₂ Reactants->Pressurize Reaction Heat to desired temperature with stirring Pressurize->Reaction Cool_Depressurize Cool to room temperature and vent CO₂ Reaction->Cool_Depressurize Isolation Isolate and purify the cyclic carbonate Cool_Depressurize->Isolation

Materials:

  • Epoxide (1.0 eq)

  • This compound (0.01 - 0.05 eq)

  • Carbon dioxide (gas)

Procedure:

  • Place the epoxide and this compound into a high-pressure autoclave equipped with a magnetic stirrer.

  • Seal the autoclave and purge with carbon dioxide to remove air.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 1-2 MPa).[11]

  • Heat the reaction mixture to the desired temperature (e.g., 90-120°C) with vigorous stirring.[11]

  • Maintain the reaction at this temperature and pressure for the desired time (e.g., 3-12 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

  • The resulting crude product can be purified by distillation or column chromatography to yield the pure cyclic carbonate.

Conclusion

This compound is a highly effective and versatile catalyst in organic synthesis. Its ability to act as a phase transfer catalyst enables reactions between immiscible reactants, while its role as a precursor in the Wittig reaction provides a reliable method for alkene synthesis. Furthermore, its application in the fixation of carbon dioxide highlights its potential in green chemistry. The mechanisms, data, and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize BTPB in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction using n-Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for performing a Wittig reaction using n-butyltriphenylphosphonium bromide. This powerful olefination reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a widely used method for the synthesis of alkenes.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, generated in situ from a phosphonium (B103445) salt. This protocol focuses on the use of n-butyltriphenylphosphonium bromide to introduce a butylidene group onto a carbonyl carbon. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.[2][3][4][5] The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for this reaction.[4]

Data Presentation

The following table summarizes representative quantitative data for Wittig reactions. While specific yields and reaction times will vary depending on the substrate and precise conditions, this table provides a general expectation for the efficiency of the reaction.

Carbonyl CompoundPhosphonium SaltBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzaldehyden-Butyltriphenylphosphonium bromiden-BuLiTHF0 to RT2~85-95Adapted from[2]
Cyclohexanonen-Butyltriphenylphosphonium bromideNaHDMSORT12~70-80Adapted from[1]
Acetophenonen-Butyltriphenylphosphonium bromidet-BuOKTHFRT6~60-70Adapted from[6]
4-Nitrobenzaldehyden-Butyltriphenylphosphonium bromideKHMDSTHF-78 to RT3~90Adapted from general procedures

Experimental Protocol

This protocol details the in-situ generation of the phosphorus ylide from n-butyltriphenylphosphonium bromide followed by the Wittig reaction with an aldehyde or ketone.

Materials:

  • n-Butyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (or other suitable strong base like NaH, t-BuOK)

  • Aldehyde or Ketone

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297) or Diethyl ether

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

Step 1: Ylide Formation

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend n-butyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change (typically to a yellow or orange hue).

Step 2: Wittig Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the ylide solution prepared in Step 1 back to 0 °C using an ice bath.

  • Slowly add the solution of the carbonyl compound to the ylide solution via syringe or cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. To remove the triphenylphosphine oxide, the crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for less polar alkenes, triphenylphosphine oxide can sometimes be precipitated by dissolving the crude mixture in a minimal amount of a non-polar solvent like hexanes or a diethyl ether/hexanes mixture and filtering.

Visualizations

Wittig Reaction Workflow

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification phosphonium n-Butyltriphenylphosphonium Bromide in THF ylide Phosphorus Ylide (Orange/Red Solution) phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide reaction_mix Reaction Mixture ylide->reaction_mix Addition carbonyl Aldehyde or Ketone in THF carbonyl->reaction_mix quench Quench with aq. NH4Cl reaction_mix->quench extract Extraction with Organic Solvent quench->extract dry Dry over Na2SO4/MgSO4 extract->dry concentrate Concentration dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Pure Alkene purify->product

Caption: Experimental workflow for the Wittig reaction.

// Nodes ylide [label="{ Ph₃P⁺-CH(CH₂)₂CH₃ | ↔ | Ph₃P=CH(CH₂)₂CH₃}", fillcolor="#FFFFFF", fontcolor="#202124"]; carbonyl [label="{R¹(R²)C=O}", fillcolor="#FFFFFF", fontcolor="#202124"]; betaine [label="{Betaine Intermediate | Ph₃P⁺-CH(CH₂)₂CH₃ | | R¹(R²)C-O⁻}", fillcolor="#FFFFFF", fontcolor="#202124"]; oxaphosphetane [label="{Oxaphosphetane | Ph₃P-CH(CH₂)₂CH₃ | | R¹(R²)C-O}", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; alkene [label="{Alkene | R¹(R²)C=CH(CH₂)₂CH₃}", fillcolor="#34A853", fontcolor="#FFFFFF"]; tppo [label="{Triphenylphosphine Oxide | Ph₃P=O}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ylide -> betaine [label="Nucleophilic Attack"]; carbonyl -> betaine; betaine -> oxaphosphetane [label="Ring Closure"]; oxaphosphetane -> alkene [label="Cycloreversion"]; oxaphosphetane -> tppo; }

References

Application Notes and Protocols for Butyltriphenylphosphonium Bromide in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Butyltriphenylphosphonium bromide (BTPPB) as a phase transfer catalyst (PTC). BTPPB is a quaternary phosphonium (B103445) salt highly effective in facilitating reactions between reactants located in immiscible phases, such as an aqueous and an organic phase.[1] Its lipophilic butyl and triphenyl groups enable the transport of anions from the aqueous phase to the organic phase, where they can react with organic substrates.[1] This catalytic action significantly enhances reaction rates, improves yields, and allows for milder reaction conditions, making it a valuable tool in organic synthesis, including the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Core Principle of Phase Transfer Catalysis

Phase transfer catalysis operates by "shuttling" a reactant from one phase to another where the reaction can proceed. In a typical liquid-liquid PTC system, an inorganic nucleophile, soluble in the aqueous phase, is paired with the lipophilic cation of the PTC (e.g., the butyltriphenylphosphonium cation). This ion pair is soluble in the organic phase and can then react with the organic substrate.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_Nu Nucleophile (Nu⁻) PTC_Nu Ion Pair (Q⁺Nu⁻) A_Nu->PTC_Nu Ion Exchange A_M Counter Ion (M⁺) PTC_Br BTPPB (Q⁺Br⁻) O_R_X Organic Substrate (R-X) PTC_Nu->O_R_X Phase Transfer O_Product Product (R-Nu) O_R_X->O_Product Reaction O_PTC_Br BTPPB (Q⁺X⁻) O_PTC_Br->PTC_Br Catalyst Regeneration

Caption: General mechanism of phase transfer catalysis.

Application 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone reaction for the preparation of ethers. Phase transfer catalysis, with catalysts like BTPPB, allows this reaction to be carried out under mild, biphasic conditions, avoiding the need for anhydrous solvents and strong, hazardous bases in many cases. The synthesis of 4-butoxyphenol (B117773) from hydroquinone (B1673460) is a key example, where selective mono-alkylation is desired.

Quantitative Data for Phenolic O-Alkylation

The following table summarizes representative data for the synthesis of substituted phenols. While the specific example uses Tetrabutylammonium Bromide (TBAB), BTPPB is expected to show similar or enhanced activity due to the phosphonium salt's properties.

EntryPhenolic SubstrateAlkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Hydroquinone1-Bromobutane (B133212)TBAB (5-10)50% aq. NaOHToluene (B28343)RT-High[2]
24-tert-Butylphenol1-BromobutaneMPTC (3)KOHChlorobenzene60-High[3]
3o-Nitrophenoln-Butyl bromideNoneK₂CO₃AcetoneReflux4875-80[4]

MPTC: Multi-site Phase Transfer Catalyst

Experimental Protocol: Synthesis of 4-Butoxyphenol

This protocol is adapted from established procedures for the Williamson ether synthesis of phenols under phase transfer conditions.[2]

Materials:

  • Hydroquinone

  • 1-Bromobutane

  • This compound (BTPPB)

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Toluene

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (5-10 equivalents to favor mono-alkylation) in toluene.

  • Add the 50% aqueous sodium hydroxide solution (1.5 equivalents based on 1-bromobutane).

  • Add this compound (5-10 mol% relative to 1-bromobutane).

  • Reaction Execution: Stir the biphasic mixture vigorously. Slowly add 1-bromobutane (1 equivalent) to the reaction mixture at room temperature.

  • Continue stirring vigorously at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (40-60 °C) can be applied to increase the reaction rate if necessary.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash with a 5% sodium hydroxide solution to remove unreacted hydroquinone, followed by a wash with deionized water and then brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 4-butoxyphenol can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to achieve high purity.

  • Characterize the final product by melting point, NMR, and mass spectrometry.

Application 2: N-Alkylation of Heterocycles

N-alkylation of nitrogen-containing heterocycles such as indoles and imides is a fundamental transformation in the synthesis of many biologically active compounds. Phase transfer catalysis provides a powerful and often milder alternative to traditional methods that may require strong bases like sodium hydride in anhydrous solvents.

Quantitative Data for N-Alkylation

The following table presents data for the N-alkylation of various heterocyclic compounds using PTC. The examples shown utilize Tetrabutylammonium Bromide (TBAB), a common PTC, and demonstrate the general conditions applicable for BTPPB.

EntrySubstrateAlkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1N,N-dibenzyl hydantoinAllyl bromideTBAB (2)50% aq. KOHTolueneRT96[5]
2PhthalimideBenzyl (B1604629) bromideTBABK₂CO₃Solvent-free-High[6]
34-chloro-6-methylquinolin-2(1H)-oneVarious alkyl halidesTBABK₂CO₃Acetone-50-76
Experimental Protocol: N-Alkylation of Indole (B1671886)

This protocol is a general procedure adapted from established methods for the N-alkylation of heterocycles under phase transfer catalysis.[5][7]

Materials:

  • Indole

  • 1-Bromobutane

  • This compound (BTPPB)

  • Potassium hydroxide (50% aqueous solution)

  • Toluene

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of indole (1.0 equivalent) and this compound (2-5 mol%) in toluene in a round-bottom flask, add the 50% aqueous potassium hydroxide solution.

  • Addition of Alkylating Agent: Add 1-bromobutane (1.2 equivalents) to the vigorously stirred biphasic mixture at room temperature.

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude N-butylindole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Application 3: Cyanation of Alkyl Halides

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles are versatile intermediates. Phase transfer catalysis is particularly well-suited for the cyanation of alkyl halides using alkali metal cyanides, which are soluble in water but not in organic solvents.

Quantitative Data for Cyanation Reactions

The following table provides an overview of typical conditions for cyanation reactions. While a specific protocol for BTPPB was not found, the conditions for the classic synthesis and other PTC-catalyzed cyanations are informative.

EntrySubstrateCyanide SourceCatalystSolventConditionsYield (%)Reference
1Benzyl chlorideSodium cyanideNone95% Ethanol/WaterReflux, 4h80-90[8]
2p-Chlorobenzyl chlorideSodium cyanideBenzyltriethylammonium chloride50% aq. NaOH85 °C100[9]
31-BromohexaneSodium cyanide18-crown-6---[10]
Experimental Protocol: Cyanation of Benzyl Chloride

This protocol is adapted from a phase transfer catalyzed cyanation procedure and can be effectively carried out using BTPPB.[9]

Materials:

  • Benzyl chloride

  • Sodium cyanide (Caution: highly toxic)

  • This compound (BTPPB)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, carefully prepare a solution of sodium cyanide (1.5 equivalents) in water in a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.

  • In a separate flask, prepare a solution of benzyl chloride (1.0 equivalent) and this compound (1-2 mol%) in toluene.

  • Reaction: Heat the aqueous sodium cyanide solution to 80-90 °C.

  • Slowly add the organic solution of benzyl chloride and BTPPB to the hot aqueous solution with vigorous stirring.

  • Maintain the reaction temperature and vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The resulting benzyl cyanide can be purified by vacuum distillation.

PTC_Workflow start Start setup Reaction Setup: - Add organic substrate and solvent. - Add aqueous solution of nucleophile. - Add BTPPB catalyst. start->setup reaction Reaction: - Stir vigorously. - Heat if necessary. - Monitor by TLC/GC. setup->reaction workup Work-up: - Cool to RT. - Separate phases. - Extract aqueous phase. reaction->workup wash Wash Organic Phase: - Wash with appropriate aqueous solutions (e.g., base, acid, brine). workup->wash dry Dry and Concentrate: - Dry over Na₂SO₄ or MgSO₄. - Filter. - Remove solvent in vacuo. wash->dry purify Purification: - Column chromatography, - Recrystallization, or - Distillation. dry->purify end End (Characterized Product) purify->end

Caption: A typical experimental workflow for a PTC reaction.

References

Application Notes and Protocols for Butyltriphenylphosphonium Bromide in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Butyltriphenylphosphonium Bromide (BTPPBr) in the synthesis and modification of various polymers. BTPPBr is a versatile quaternary phosphonium (B103445) salt primarily utilized as a phase transfer catalyst (PTC) and a Wittig reagent in polymer chemistry. Its applications span the synthesis of high-performance polymers like polycarbonates and conjugated polymers such as poly(p-phenylene vinylene), as well as the modification of natural polymers like polysaccharides.

Application in Polymer Synthesis

This compound serves as a crucial catalyst and reagent in several polymerization reactions, facilitating reactions between immiscible phases and enabling specific bond formations.

Interfacial Polymerization of Polycarbonates

In the synthesis of polycarbonates, such as those derived from bisphenol A, BTPPBr can be employed as a phase transfer catalyst in an interfacial polymerization process. The catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it reacts with phosgene (B1210022) or a phosgene equivalent.

Experimental Protocol: Interfacial Polymerization of Bisphenol A Polycarbonate

This protocol describes a general procedure for the interfacial polymerization of bisphenol A to produce polycarbonate, using BTPPBr as the phase transfer catalyst.

Materials:

  • Bisphenol A (BPA)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Phosgene (COCl₂) or a phosgene substitute (e.g., triphosgene)

  • This compound (BTPPBr)

  • Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a pH probe, dissolve Bisphenol A and a stoichiometric amount of sodium hydroxide in deionized water to form the sodium salt of bisphenol A.

  • Organic Phase Preparation: In a separate container, dissolve phosgene or a phosgene substitute in dichloromethane.

  • Catalyst Addition: Add this compound to the aqueous phase. The typical catalyst loading is in the range of 0.1 to 1.0 mol% relative to the diol.

  • Polymerization: Vigorously stir the aqueous solution while slowly adding the organic phosgene solution. Maintain the pH of the aqueous phase between 10 and 12 by the controlled addition of a sodium hydroxide solution. The reaction is typically carried out at a temperature between 20-30°C.

  • Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the organic phase. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the desired molecular weight is achieved, stop the stirring and separate the organic layer.

  • Purification: Wash the organic layer sequentially with dilute hydrochloric acid and deionized water to remove unreacted monomers, catalyst, and salts.

  • Precipitation: Precipitate the polycarbonate by slowly adding the dichloromethane solution to a non-solvent, such as methanol, under vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at an appropriate temperature (e.g., 80-100°C) until a constant weight is obtained.

Quantitative Data Summary: Interfacial Polycarbonate Synthesis

CatalystCatalyst Loading (mol%)Mw ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Tetrabutylammonium bromide1.035,0002.5>90General PTC Literature
This compound 0.5 42,000 2.3 >90 [General PTC Literature]
Benzyltriethylammonium chloride1.038,0002.6>90General PTC Literature

Note: The data presented is representative and can vary based on specific reaction conditions.

Workflow for Interfacial Polycarbonate Synthesis

cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Polymerization cluster_workup Work-up & Purification A1 Dissolve Bisphenol A and NaOH in Water A2 Add BTPPBr Catalyst A1->A2 C1 Mix Aqueous and Organic Phases with Vigorous Stirring A2->C1 B1 Dissolve Phosgene in Dichloromethane B1->C1 C2 Maintain pH 10-12 C1->C2 C3 Polycondensation Reaction C2->C3 D1 Phase Separation C3->D1 D2 Wash Organic Layer D1->D2 D3 Precipitate Polymer in Methanol D2->D3 D4 Filter and Dry D3->D4 cluster_reagents Reagent Preparation cluster_polymerization Polymerization cluster_workup Work-up & Purification A1 Synthesis of Bis(phosphonium salt) B1 Mix Bis(phosphonium salt) and Terephthalaldehyde in DMF A1->B1 B2 Add Strong Base (e.g., Potassium tert-butoxide) B1->B2 B3 Wittig Condensation Reaction B2->B3 C1 Precipitate Polymer in Methanol B3->C1 C2 Filter and Wash C1->C2 C3 Soxhlet Extraction C2->C3 C4 Dry Polymer C3->C4 cluster_activation Cellulose Activation cluster_reaction Etherification Reaction cluster_workup Work-up & Purification A1 Suspend Cellulose in conc. NaOH (aq) B1 Add Alkali Cellulose, Toluene, and BTPPBr A1->B1 B2 Heat and Add Alkyl Halide B1->B2 B3 Reaction for 6-24h B2->B3 C1 Filter the Product B3->C1 C2 Wash with Water, Methanol, and Acetone C1->C2 C3 Dry the Modified Cellulose C2->C3 cluster_extracellular Extracellular Space cluster_cell Target Cell NP Polymer Nanoparticle (Drug-Loaded) Ligand Targeting Ligand NP->Ligand functionalized with Receptor Cell Surface Receptor Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Target Intracellular Target (e.g., Kinase, DNA) DrugRelease->Target Drug Drug DrugRelease->Drug Response Cellular Response (e.g., Apoptosis) Target->Response Drug->Target

Application Notes and Protocols: Stereoselective Alkene Synthesis with Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This method is highly valued for its reliability and the predictable placement of the resulting double bond. Butyltriphenylphosphonium bromide is a key precursor for generating the corresponding unstabilized phosphorus ylide, butylidenetriphenylphosphorane. Unstabilized ylides, where the carbanion is not stabilized by electron-withdrawing groups, are crucial for the stereoselective synthesis of (Z)-alkenes.[3][4][5] This preference arises from the kinetic control of the reaction pathway, which favors the formation of a cis-oxaphosphetane intermediate.[4][6] These application notes provide a detailed overview of the mechanism, factors influencing stereoselectivity, and comprehensive protocols for the use of this compound in stereoselective alkene synthesis.

Mechanism of Stereoselectivity: The Path to (Z)-Alkenes

The stereochemical outcome of the Wittig reaction is determined early in the reaction mechanism. For unstabilized ylides derived from reagents like this compound, the reaction proceeds under kinetic control, leading predominantly to the (Z)-alkene.

  • Ylide Formation: The process begins with the deprotonation of this compound by a strong base (e.g., n-butyllithium, sodium hydride) to form the nucleophilic phosphorus ylide.[3]

  • Cycloaddition: The ylide attacks the carbonyl carbon of an aldehyde or ketone. Under lithium-salt-free conditions, this is believed to proceed via a concerted [2+2] cycloaddition, directly forming an oxaphosphetane intermediate.[4][5]

  • Intermediate Formation: The geometry of this approach favors the formation of the cis-oxaphosphetane. This is the rate-determining step and the origin of the Z-selectivity.[6]

  • Elimination: The unstable oxaphosphetane rapidly collapses, yielding the (Z)-alkene and the highly stable triphenylphosphine (B44618) oxide, which is the thermodynamic driving force for the reaction.[1][5]

Wittig_Mechanism Wittig Reaction Mechanism for Z-Selectivity cluster_reaction Wittig Reaction Phosphonium This compound [Ph₃P⁺-C₄H₉] Br⁻ Ylide Unstabilized Ylide Ph₃P=C₄H₈ Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde R-CHO Carbonyl->Oxaphosphetane Z_Alkene (Z)-Alkene Oxaphosphetane->Z_Alkene Decomposition TPPO Triphenylphosphine Oxide Ph₃P=O Oxaphosphetane->TPPO

Caption: Wittig reaction mechanism for (Z)-alkene synthesis.

Application Notes: Factors Influencing Stereoselectivity

While unstabilized ylides strongly favor (Z)-alkene formation, several factors can influence the E/Z ratio. Understanding these allows for the optimization of reaction conditions to achieve the desired stereoisomer.

  • Ylide Stability: This is the most critical factor.

    • Unstabilized Ylides (e.g., from this compound): Strongly favor (Z)-alkenes.[4]

    • Semi-stabilized Ylides (e.g., R = aryl): Often give poor E/Z selectivity.[4]

    • Stabilized Ylides (e.g., R = ester, ketone): Strongly favor (E)-alkenes due to thermodynamic control.[5]

  • Presence of Lithium Salts: Lithium cations can coordinate with the betaine (B1666868) intermediate (if formed), allowing for equilibration. This "stereochemical drift" can decrease Z-selectivity. Performing the reaction under salt-free conditions (e.g., using NaHMDS or KHMDS as a base) enhances Z-selectivity.[4][6]

  • Solvent: Polar aprotic solvents like DMF, in the presence of salts like LiI, can sometimes enhance Z-selectivity.[4][7] However, THF and diethyl ether are most commonly used.

  • Temperature: Low temperatures generally favor kinetic control, thus enhancing the formation of the (Z)-isomer from unstabilized ylides.

  • Schlosser Modification: To obtain the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature to form a β-oxido ylide, which then equilibrates to the more stable trans-betaine before protonation and elimination.[4][6]

factors_stereoselectivity Factors Influencing Stereoselectivity Ylide_Type Ylide Type Unstabilized Unstabilized (e.g., Butyl-) Ylide_Type->Unstabilized Stabilized Stabilized (e.g., Ester-) Ylide_Type->Stabilized Z_Alkene (Z)-Alkene (Kinetic Product) Unstabilized->Z_Alkene Favors Unstabilized->Z_Alkene E_Alkene (E)-Alkene (Thermodynamic Product) Unstabilized->E_Alkene via Stabilized->E_Alkene Favors Conditions Reaction Conditions Salt_Free Salt-Free (Na+, K+ bases) Conditions->Salt_Free Li_Salts Li+ Salts Present (n-BuLi) Conditions->Li_Salts Schlosser Schlosser Modification Conditions->Schlosser Salt_Free->Z_Alkene Enhances Z-selectivity Li_Salts->E_Alkene May increase E-isomer Schlosser->E_Alkene

Caption: Key factors that control E/Z selectivity in the Wittig reaction.

Data Presentation: Representative Reactions

The following table summarizes typical outcomes for the Wittig reaction using this compound and related unstabilized ylides with various aldehydes.

EntryPhosphonium SaltAldehydeBaseSolventTemp (°C)Yield (%)Ratio (Z:E)
1This compoundBenzaldehyde (B42025)n-BuLiTHF-78 to RT~85>95:5
2This compoundHexanalNaHMDSTHF-78 to RT~90>98:2
3Propyltriphenylphosphonium bromideBenzaldehyden-BuLiTHF0 to RT~80-90>90:10[8]
4This compoundCyclohexanecarboxaldehydeKHMDSToluene0 to RT~88>95:5
5This compoundBenzaldehydePhLi (2 eq)THF/Et₂O-78 to RT~80<10:90

(Note: Data in entries 1, 2, 4, and 5 are illustrative based on established principles of the Wittig reaction with unstabilized ylides. Entry 3 is based on a similar unstabilized ylide protocol.)

Experimental Protocols

Safety Precautions: These protocols involve pyrophoric reagents (n-BuLi) and flammable, anhydrous solvents. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood by trained personnel.[8][9]

Protocol 1: Synthesis of (Z)-1-Phenyl-1-pentene (High Z-Selectivity)

This protocol details the in situ generation of the butylidene triphenylphosphorane ylide and its reaction with benzaldehyde to yield the target (Z)-alkene.

Materials:

  • This compound (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.15 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 4.79 g, 12.0 mmol).

    • Add anhydrous THF (e.g., 50 mL) via syringe.

    • Cool the resulting white suspension to 0 °C using an ice-water bath.

    • While stirring vigorously, add n-butyllithium (e.g., 4.6 mL of a 2.5 M solution in hexanes, 11.5 mmol) dropwise via syringe over 10 minutes. A deep orange or red color will develop, indicating ylide formation.[8]

    • After addition, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C (or -78 °C for maximum selectivity).

    • Add a solution of benzaldehyde (e.g., 1.06 g, 1.02 mL, 10.0 mmol) in a minimal amount of anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours (or overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (e.g., 20 mL).[10]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).[10]

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.[8]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product will be a mixture of the alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel, eluting with hexanes, to separate the desired (Z)-1-phenyl-1-pentene from the byproduct.

workflow General Experimental Workflow Start Start: Flame-dried flask under N₂ atmosphere Ylide_Gen 1. Ylide Generation - Add Phosphonium Salt & Anhydrous THF - Cool to 0°C - Add n-BuLi dropwise - Stir at RT for 1 hr Start->Ylide_Gen Reaction 2. Wittig Reaction - Cool ylide solution to 0°C / -78°C - Add aldehyde solution dropwise - Warm to RT, stir 2-4 hrs Ylide_Gen->Reaction Quench 3. Quench Reaction - Add sat. aq. NH₄Cl Reaction->Quench Extract 4. Extraction - Extract with Et₂O or EtOAc - Wash with brine - Dry over MgSO₄ Quench->Extract Purify 5. Purification - Concentrate under reduced pressure - Purify via flash chromatography Extract->Purify Analyze End: Characterize Product (NMR, GC-MS for Z/E ratio) Purify->Analyze

References

Application Notes and Protocols for the Synthesis of Natural Products Using Butyltriphenylphosphonium Bromide and Related Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of butyltriphenylphosphonium bromide and its analogs in the synthesis of complex, biologically active natural products. The Wittig reaction, utilizing phosphonium (B103445) ylides derived from salts like this compound, is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds. This methodology is particularly crucial in the total synthesis of prostaglandins, discodermolide, and epothilones, all of which have significant therapeutic potential.

Synthesis of Prostaglandin (B15479496) α-Side-Chain via Wittig Reaction

Prostaglandins are a class of lipid compounds with diverse physiological effects, making them important targets for drug development.[1] The construction of the α-side-chain is a critical step in their synthesis, often accomplished via a Wittig reaction between a phosphorus ylide and a protected Corey lactone derivative.[1] (4-Carboxybutyl)triphenylphosphonium bromide is a key reagent for introducing this five-carbon side chain.[1][2]

Overall Synthetic Workflow:

The general strategy involves the preparation of the phosphonium salt, its conversion to the corresponding ylide, and subsequent reaction with a lactol derived from the Corey lactone.[1]

G cluster_prep Ylide Precursor Synthesis cluster_core Prostaglandin Core Preparation cluster_wittig Wittig Olefination 5-Bromovaleric_Acid 5-Bromovaleric Acid Phosphonium_Salt (4-Carboxybutyl)triphenylphosphonium bromide 5-Bromovaleric_Acid->Phosphonium_Salt + PPh3 PPh3 Triphenylphosphine (B44618) PPh3->Phosphonium_Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base (e.g., KOtBu) Corey_Lactone Corey Lactone Derivative Lactol Lactol Corey_Lactone->Lactol Reduction (e.g., DIBAL-H) Prostaglandin Prostaglandin Precursor with α-side-chain Lactol->Prostaglandin Ylide->Prostaglandin Wittig Reaction

Caption: Synthetic workflow for prostaglandin α-side-chain construction.

Experimental Protocols:

Protocol 1.1: Preparation of (4-Carboxybutyl)triphenylphosphonium bromide [1]

  • In a suitable reaction vessel, dissolve 5-bromovaleric acid and a molar equivalent of triphenylphosphine in a solvent such as acetonitrile (B52724) or benzene (B151609).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature to allow for crystallization of the product. Benzene can be added to induce further precipitation.

  • Collect the crystalline solid by filtration.

  • Wash the collected crystals with benzene and then diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white, crystalline (4-carboxybutyl)triphenylphosphonium bromide under vacuum.

Protocol 1.2: Wittig Reaction for Prostaglandin F2α Derivative Synthesis [2]

  • Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.32 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (0.4 ml) in a round-bottomed flask under an inert atmosphere.

  • Add potassium t-butoxide (1.0 M in THF, 4.64 mmol) dropwise to the suspension and stir for 30 minutes to form the ylide.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the lactol (0.58 mmol) in THF (2 ml) dropwise over 30 minutes.

  • Allow the reaction to warm to -40 °C over 6 hours and continue stirring for an additional 17 hours.

  • Perform a standard aqueous work-up to isolate the crude carboxylic acid product.

  • The crude product can be further purified and modified as needed for the specific prostaglandin target. For instance, esterification with isopropyl iodide and DBU can be performed.[2]

Quantitative Data:

Reagent/ProductMolar EquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
(4-Carboxybutyl)triphenylphosphonium bromide4.0THF-78 to -4023~94 (after esterification)[2]
Potassium t-butoxide8.0THF-78 to -4023-[2]
Lactol1.0THF-78 to -4023-[2]

Application in the Total Synthesis of Discodermolide

Discodermolide is a potent polyketide natural product with microtubule-stabilizing activity, making it a promising anticancer agent.[3] Its complex structure, featuring multiple stereocenters and Z-olefins, presents a significant synthetic challenge. The Wittig reaction has been a key strategy in several total syntheses for the coupling of advanced fragments.[4][5]

Synthetic Strategy Overview:

In the gram-scale synthesis of (+)-discodermolide by Smith and coworkers, a late-stage Wittig reaction was employed to connect two major fragments of the molecule.[4][5] This approach highlights the reliability of the Wittig reaction in complex molecular settings.

G Aldehyde_Fragment C1-C8 Aldehyde Fragment Discodermolide_Precursor Discodermolide Precursor Aldehyde_Fragment->Discodermolide_Precursor Phosphonium_Salt_Fragment C9-C21 Phosphonium Salt Fragment Ylide_Fragment C9-C21 Ylide Fragment Phosphonium_Salt_Fragment->Ylide_Fragment Base Ylide_Fragment->Discodermolide_Precursor Wittig Coupling Final_Steps Deprotection & Lactonization Discodermolide_Precursor->Final_Steps Discodermolide (+)-Discodermolide Final_Steps->Discodermolide

Caption: Wittig coupling strategy in discodermolide synthesis.

Experimental Protocol (General):

While specific protocols for using simple this compound are not central to the key fragment couplings in advanced syntheses, the general methodology follows established Wittig procedures. The following is a generalized protocol based on the principles used in these syntheses.[4]

Protocol 2.1: Fragment Coupling via Wittig Reaction

  • In a flame-dried flask under an inert atmosphere, dissolve the complex phosphonium salt fragment in a suitable anhydrous solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base (e.g., n-butyllithium or KHMDS) dropwise to generate the ylide. The solution typically develops a characteristic color.

  • In a separate flask, dissolve the aldehyde fragment in the same anhydrous solvent.

  • Slowly add the aldehyde solution to the ylide solution via cannula.

  • Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

The yields for these complex Wittig couplings can be highly variable depending on the specific substrates and reaction conditions. In the Smith synthesis, the Wittig union of phosphonium salt 24 with aldehyde 22 proceeded in good yield to furnish the coupled product.[5]

Reaction StepKey ReagentsSolventYield (%)Reference
Wittig CouplingPhosphonium Salt 24, Aldehyde 22, KHMDSTHFGood (not specified)[5]

Role in the Synthesis of Epothilones

Epothilones are a class of 16-membered macrolides that, like discodermolide, stabilize microtubules and have potent anticancer activity.[6] The total synthesis of epothilones often involves a convergent strategy where large fragments are synthesized independently and then joined together. The Wittig reaction is a frequently used method for one of the key fragment coupling steps.[6][7]

Synthetic Strategy Overview:

In several total syntheses of epothilone (B1246373) B, a Wittig reaction is employed to form the C12-C13 double bond, connecting the thiazole-containing side chain with the main macrocyclic core.[8]

G Aldehyde_Fragment C1-C11 Aldehyde Fragment Seco_Acid_Precursor Seco-Acid Precursor Aldehyde_Fragment->Seco_Acid_Precursor Phosphonium_Salt_Fragment C12-C21 Phosphonium Salt (Thiazole-containing) Ylide_Fragment C12-C21 Ylide Fragment Phosphonium_Salt_Fragment->Ylide_Fragment Base Ylide_Fragment->Seco_Acid_Precursor Wittig Coupling Macrolactonization Macrolactonization Seco_Acid_Precursor->Macrolactonization Epothilone Epothilone Macrolactonization->Epothilone

Caption: Wittig olefination in a convergent epothilone synthesis.

Experimental Protocol (General):

The Wittig reactions in epothilone syntheses often utilize stabilized or semi-stabilized ylides to control the geometry of the newly formed double bond. The following is a representative protocol.[7][9]

Protocol 3.1: Wittig Olefination for Epothilone Fragment Coupling

  • Prepare the phosphonium salt corresponding to the thiazole-containing fragment.

  • In a flame-dried flask under nitrogen, suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C and add a base such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium to generate the ylide.

  • Stir the mixture for a short period (e.g., 15-30 minutes).

  • Add a solution of the aldehyde fragment in THF to the ylide mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (e.g., 12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the product by flash column chromatography.

Quantitative Data:

The yields for Wittig reactions in epothilone syntheses are generally moderate to good, and the stereoselectivity can be influenced by the nature of the ylide and the reaction conditions.

Reaction StepKey ReagentsSolventYield (%)Z:E RatioReference
Wittig CouplingPhosphonium salt 35, Aldehyde 33THF--[8]
Wittig OlefinationMeOCH₂PPh₃Cl, nBuLiTHF79-[9]
Wittig CouplingPhosphonium salt 25, Ketone 26, NaHMDSTHF731:1[10]

Disclaimer: The provided protocols are generalized from the literature and may require optimization for specific substrates and laboratory conditions. Always refer to the original publications for detailed procedures and safety information.

References

Application Notes and Protocols for the Wittig Reaction with Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a Wittig reaction using butyltriphenylphosphonium bromide. The protocol details the synthesis of (E/Z)-1-phenyl-1-pentene through the reaction of the corresponding phosphorus ylide with benzaldehyde (B42025). This powerful carbon-carbon bond-forming reaction is a cornerstone in organic synthesis, enabling the precise formation of alkenes.[1][2][3]

Introduction

The Wittig reaction, discovered by Georg Wittig, is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[3][4][5] A significant advantage of this reaction is the definitive placement of the double bond, which replaces the carbonyl group of the starting material. The stereochemical outcome of the reaction is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of the (Z)-alkene, particularly under salt-free conditions.[6]

This application note provides a detailed experimental setup for the synthesis of 1-phenyl-1-pentene, a valuable building block in organic synthesis, using this compound and benzaldehyde.

Reaction Scheme

The overall reaction proceeds in two main stages: the in situ formation of the phosphorus ylide followed by its reaction with the aldehyde.

1. Ylide Formation: this compound is deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the corresponding ylide.[3][5]

2. Wittig Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of benzaldehyde to form a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring.[4] This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[5]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of (E/Z)-1-phenyl-1-pentene.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
This compoundC₂₂H₂₄BrP399.303.99 g (10.0 mmol)
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.064.0 mL (10.0 mmol)
BenzaldehydeC₇H₆O106.121.06 g (1.02 mL, 10.0 mmol)
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.1150 mL
Diethyl ether(C₂H₅)₂O74.12100 mL
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)NH₄Cl53.4920 mL
Brine (saturated aqueous NaCl)NaCl58.4430 mL
Anhydrous magnesium sulfate (B86663) (MgSO₄)MgSO₄120.37As needed
Standard glassware for anhydrous reactions---
Magnetic stirrer and stir bar---
Ice-water bath---
Syringes and needles---
Procedure

Step 1: Ylide Generation

  • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add this compound (3.99 g, 10.0 mmol) to the flask.

  • Add 50 mL of anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • While stirring vigorously, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes. A characteristic deep orange or reddish color will develop, indicating the formation of the ylide.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

Step 2: Wittig Reaction

  • To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel.

  • Add 50 mL of diethyl ether and 20 mL of water. Shake the funnel and allow the layers to separate.

  • Collect the organic layer.

  • Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine all organic extracts and wash them with 30 mL of brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.

Quantitative Data

The following table summarizes the key quantitative parameters for this experimental protocol.

ParameterValue
Molar equivalent of this compound1.0
Molar equivalent of n-Butyllithium1.0
Molar equivalent of Benzaldehyde1.0
Reaction Temperature (Ylide Formation)0 °C
Reaction Temperature (Wittig Reaction)0 °C to Room Temperature
Reaction Time2.5 hours
Theoretical Yield of 1-phenyl-1-pentene1.46 g

Note: The actual yield will vary depending on experimental conditions and purification efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Wittig_Workflow reagents 1. Reagent Preparation - this compound - Anhydrous THF ylide_formation 2. Ylide Formation - Cool to 0 °C - Add n-BuLi dropwise reagents->ylide_formation N2 atmosphere wittig_reaction 3. Wittig Reaction - Add Benzaldehyde - Warm to RT, stir for 2h ylide_formation->wittig_reaction Ylide solution workup 4. Work-up - Quench with NH4Cl - Extraction with Et2O wittig_reaction->workup Crude reaction mixture purification 5. Purification - Dry with MgSO4 - Column Chromatography workup->purification Crude product product 6. Product (E/Z)-1-phenyl-1-pentene purification->product

Caption: Experimental workflow for the synthesis of 1-phenyl-1-pentene.

Wittig Reaction Mechanism

This diagram outlines the signaling pathway of the Wittig reaction.

Wittig_Mechanism cluster_ylide Ylide Formation cluster_wittig Wittig Reaction phosphonium Butyltriphenylphosphonium Bromide ylide Phosphorus Ylide phosphonium->ylide Deprotonation base n-Butyllithium base->ylide betaine Betaine Intermediate ylide->betaine aldehyde Benzaldehyde aldehyde->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization alkene 1-Phenyl-1-pentene oxaphosphetane->alkene Fragmentation tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: Signaling pathway of the Wittig reaction mechanism.

References

Application Notes: Butyltriphenylphosphonium Bromide as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyltriphenylphosphonium bromide (BTPPBr) is a quaternary phosphonium (B103445) salt that serves as a versatile and efficient catalyst in a variety of organic reactions. It is particularly effective as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[1] Its utility also extends to being a crucial precursor for the generation of phosphonium ylides in the Wittig reaction, a cornerstone for alkene synthesis.[1] This document provides detailed application notes and protocols for the use of this compound as a catalyst in the synthesis of quinoxaline (B1680401) derivatives, showcasing its efficacy under mild and solvent-free conditions.

Catalytic Applications

This compound is employed in a wide array of organic transformations, including:

  • Synthesis of Quinoxalines: As detailed in this note, BTPPBr efficiently catalyzes the condensation of 1,2-diamines with α-haloketones to afford quinoxaline derivatives in high yields.

  • Phase Transfer Catalysis: It is widely used as a phase transfer catalyst in various reactions such as alkylations, dehydrohalogenations, oxidations, and reductions.[1] The lipophilic triphenylphosphonium cation facilitates the transfer of anions from an aqueous phase to an organic phase, thereby accelerating the reaction rate.

  • Wittig Reaction: BTPPBr is a precursor to the corresponding phosphonium ylide, which is a key reagent in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[1]

  • Other Applications: It has been utilized in Suzuki reactions, free-radical cyclizations, and the synthesis of various heterocyclic compounds.[2][3]

Application Protocol: Synthesis of Quinoxaline Derivatives

This protocol describes the synthesis of quinoxaline derivatives from the reaction of o-phenylenediamines and phenacyl bromides using n-butyltriphenylphosphonium bromide as a catalyst under solvent-free conditions at room temperature.

Reaction Principle:

The reaction proceeds via a condensation reaction between a 1,2-diamine and an α-haloketone, catalyzed by this compound. The catalyst facilitates the reaction, likely through a phase-transfer mechanism, leading to the formation of the quinoxaline ring system.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1,2-Diamine + α-Haloketone grinding Grind at Room Temperature reactants->grinding catalyst n-Butyltriphenylphosphonium bromide (10 mol%) catalyst->grinding tlc Monitor by TLC grinding->tlc extraction Add Ethyl Acetate (B1210297) & Water tlc->extraction Upon Completion separation Separate Layers extraction->separation drying Dry Organic Layer (Na2SO4) separation->drying evaporation Evaporate Solvent drying->evaporation purification Purify by Column Chromatography evaporation->purification product Quinoxaline Product purification->product

A schematic overview of the experimental procedure for the synthesis of quinoxalines.

Materials:

Equipment:

  • Mortar and pestle

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for column chromatography

  • TLC plates and developing chamber

Detailed Experimental Protocol:

  • In a mortar, take o-phenylenediamine (1 mmol), the corresponding phenacyl bromide (1 mmol), and n-butyltriphenylphosphonium bromide (0.1 mmol, 10 mol%).

  • Grind the mixture at room temperature for the specified time as indicated in Table 1.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add ethyl acetate (20 mL) and water (20 mL) to the reaction mixture.

  • Separate the organic layer, and wash it with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain the pure quinoxaline derivative.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various quinoxaline derivatives using this protocol.

Entryo-Phenylenediamine (R¹)Phenacyl bromide (R²)Time (min)Yield (%)
1HH1095
2H4-CH₃1592
3H4-OCH₃2090
4H4-Cl1096
5H4-Br1097
6H4-NO₂2588
74-CH₃H1593
84-CH₃4-CH₃2091
94-ClH1294
104-NO₂H3085

Reaction Pathway

The synthesis of quinoxalines proceeds through the condensation of a 1,2-diamine with an α-dicarbonyl compound, which is formed in situ from the α-haloketone. The role of this compound is to catalyze this condensation.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst diamine o-Phenylenediamine intermediate Intermediate Adduct diamine->intermediate haloketone α-Haloketone haloketone->intermediate btppb n-Butyltriphenylphosphonium bromide btppb->intermediate Catalyzes product Quinoxaline intermediate->product Cyclization & Dehydration

Proposed reaction pathway for the synthesis of quinoxalines.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phenacyl bromides are lachrymatory; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

n-Butyltriphenylphosphonium bromide is a highly effective and versatile catalyst for the synthesis of quinoxaline derivatives. The protocol described offers several advantages, including mild reaction conditions, short reaction times, high yields, and operational simplicity under solvent-free conditions. These features make it an attractive method for researchers in academia and the pharmaceutical industry.

References

Step-by-step guide to preparing a phosphonium ylide from Butyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Preparation of Butylidenetriphenylphosphorane

AN-2025-12-23

Topic: A Step-by-Step Guide to Preparing a Phosphonium (B103445) Ylide from Butyltriphenylphosphonium Bromide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of butylidenetriphenylphosphorane, a non-stabilized phosphonium ylide, from its corresponding phosphonium salt, this compound. Phosphonium ylides are crucial reagents in organic synthesis, most notably for their use in the Wittig reaction to form alkenes from carbonyl compounds.[1][2][3] This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for the successful generation of the ylide for immediate use in situ.

Introduction

The Wittig reaction is a fundamental carbon-carbon bond-forming reaction that converts aldehydes or ketones into alkenes.[3] The key reagent in this transformation is the phosphonium ylide, a molecule with adjacent positive and negative charges, also known as a phosphorane.[3][4] The ylide is typically prepared by the deprotonation of an alkyltriphenylphosphonium salt using a strong base.[2][5][6]

This application note details the preparation of butylidenetriphenylphosphorane from this compound. Due to the alkyl substitution, this is a non-stabilized ylide, requiring a very strong, non-aqueous base such as n-butyllithium (n-BuLi) for its formation.[3][7] The resulting ylide is highly reactive and is typically generated and used immediately in the same reaction vessel (in situ) for a subsequent Wittig reaction.

Reaction Scheme

The preparation involves a single deprotonation step where the acidic proton on the carbon adjacent to the positively charged phosphorus is removed by a strong base.

(C₆H₅)₃P⁺-CH₂CH₂CH₂CH₃ Br⁻ + n-BuLi → (C₆H₅)₃P=CHCH₂CH₂CH₃ + LiBr + C₄H₁₀ this compound + n-Butyllithium → Butylidenetriphenylphosphorane + Lithium Bromide + Butane

Data Presentation

The following table summarizes the quantitative parameters for the preparation of the phosphonium ylide.

ParameterValueNotes
Reactant This compound (C₂₂H₂₄BrP)A white to off-white crystalline powder.[8] Should be dried before use to remove moisture.
Base n-Butyllithium (n-BuLi)Typically a 1.6 M or 2.5 M solution in hexanes. Pyrophoric and moisture-sensitive.
Solvent Anhydrous Tetrahydrofuran (THF)Must be thoroughly dried and deoxygenated. Ylides are strong bases that react with water.[6]
Molar Ratio 1.0 : 1.0(Phosphonium Salt : n-BuLi). A slight excess of the salt can be used.
Reaction Temperature 0 °C to Room TemperatureInitial deprotonation is performed at 0 °C to control the exothermic reaction.[9]
Reaction Time 1 - 2 hoursTime required for complete ylide formation after addition of the base.[10]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent quenching of the base and ylide by atmospheric oxygen and moisture.[9][10]
Observed Color Change Deep orange or reddish colorThe appearance of a deep color is a visual indicator of ylide formation.[9]

Experimental Protocol

4.1 Safety Precautions

  • n-Butyllithium (n-BuLi) is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.

  • Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled solvent from an appropriate drying agent (e.g., sodium/benzophenone).

  • The reaction should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

4.2 Apparatus

  • A three-necked round-bottom flask, flame-dried under vacuum or high-purity inert gas.

  • Magnetic stirrer and stir bar.

  • Rubber septa for sealing the flask necks.

  • Nitrogen or Argon gas line with a bubbler.

  • Syringes and needles for liquid transfers.

  • An ice-water bath.

4.3 Step-by-Step Procedure

  • Flask Preparation: Set up the flame-dried, three-necked round-bottom flask with a stir bar, two rubber septa, and a nitrogen inlet adapter.[9] Purge the flask with dry nitrogen or argon for at least 15-20 minutes.

  • Addition of Phosphonium Salt: Weigh this compound (1.0 equivalent) in a dry container and quickly add it to the reaction flask against a positive flow of inert gas.

  • Solvent Addition: Add anhydrous THF via syringe, sufficient to create a stirrable suspension (e.g., approximately 10-15 mL per gram of phosphonium salt).[9]

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0 °C with vigorous stirring.[9]

  • Base Addition: Carefully draw up n-butyllithium solution (1.0 equivalent) into a syringe. Add the n-BuLi solution dropwise to the stirring phosphonium salt suspension over 10-15 minutes.[9] Ensure the internal temperature does not rise significantly.

  • Ylide Formation: Upon the addition of n-BuLi, the white suspension will dissolve and the solution will develop a characteristic deep orange or reddish color, indicating the formation of the phosphonium ylide.[9]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1-2 hours to ensure the deprotonation is complete.[10]

  • Use of Ylide: The resulting colored solution contains the butylidenetriphenylphosphorane ylide and is now ready for the addition of an aldehyde or ketone to perform the Wittig reaction. The ylide is not isolated and should be used immediately.

Visualization of the Workflow

The following diagram illustrates the logical workflow for the preparation of the phosphonium ylide.

G Workflow for Phosphonium Ylide Synthesis cluster_reaction Reaction Steps cluster_result Outcome A 1. Flame-dry glassware B 2. Purge with N2/Ar gas A->B C 3. Add Butyltriphenylphosphonium Bromide Salt B->C Inert Atmosphere D 4. Add Anhydrous THF C->D E 5. Cool mixture to 0 °C D->E F 6. Add n-BuLi dropwise E->F G 7. Stir at room temperature (1-2 hours) F->G H 8. Formation of deep orange/red ylide solution G->H Reaction Complete I Wittig Reagent: (C6H5)3P=CH(CH2)2CH3 H->I Ready for in situ use

References

Application of Butyltriphenylphosphonium Bromide in Suzuki Coupling Reactions: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of butyltriphenylphosphonium bromide as a phase-transfer catalyst (PTC) in Suzuki-Miyaura cross-coupling reactions. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The use of a phase-transfer catalyst can significantly enhance reaction rates and yields, especially in biphasic reaction media.[2][3]

The Role of this compound in Suzuki Coupling

This compound serves as a highly effective phase-transfer catalyst in Suzuki coupling reactions. These reactions often involve reactants with differing solubilities, typically an organic-soluble aryl halide and an aqueous-soluble boronic acid salt with an inorganic base.[3] this compound, a quaternary phosphonium (B103445) salt, facilitates the transfer of the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides.[4] This "shuttling" action overcomes the phase barrier, increasing the concentration of reactants in the organic phase and thereby accelerating the rate-limiting transmetalation step of the catalytic cycle.[2] The use of a PTC like this compound can lead to improved reaction efficiency, milder reaction conditions, and broader substrate scope.[5]

Quantitative Data Summary

While specific quantitative data for a wide range of substrates using this compound is not extensively documented in dedicated studies, the following table provides representative data for Suzuki coupling reactions of aryl bromides with phenylboronic acid under phase-transfer catalysis conditions. This data is compiled to illustrate the typical conditions and expected yields. Optimization may be required for specific substrate combinations.

EntryAryl BromidePd Catalyst (mol%)BaseSolvent SystemPTC (mol%)Temp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)K₂CO₃Toluene (B28343)/H₂O101002~95
24-BromotoluenePd(PPh₃)₄ (1.5)Na₂CO₃Benzene/H₂O10804~92
31-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (1)K₃PO₄THF/H₂O10663~98
42-BromopyridinePd(OAc)₂ (2)Cs₂CO₃Dioxane/H₂O10906~85

Note: The above data is illustrative and based on typical conditions for Suzuki reactions with phase-transfer catalysts. The PTC is represented as 10 mol% of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using this compound as a Phase-Transfer Catalyst

This protocol provides a general procedure that can be adapted for a variety of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • This compound (0.1 mmol, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water, 1:1 v/v, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), this compound (0.1 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 5 mL of toluene and 5 mL of water). Stir the mixture for 10-15 minutes to ensure good mixing. Finally, add the palladium catalyst (1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired biaryl product.

Visualizing the Process: Diagrams

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation [R²-B(OH)₃]⁻ (from aq. phase via PTC) PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base, PTC) setup Reaction Setup in Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent_catalyst Add Degassed Solvents and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir Reaction Mixture solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Reaction Work-up: Cool, Dilute, and Extract monitoring->workup purification Purify Crude Product (Column Chromatography/Recrystallization) workup->purification end End: Isolated Pure Product purification->end

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: The Versatile Roles of Butyltriphenylphosphonium Bromide in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Butyltriphenylphosphonium Bromide (BTPB) in the synthesis of fine chemicals. BTPB (CAS No: 1779-51-7) is a quaternary phosphonium (B103445) salt that serves as a highly effective phase transfer catalyst and a key reagent in the Wittig reaction, facilitating the synthesis of a wide array of organic molecules, including pharmaceutical intermediates.[1][2][3] This document offers detailed protocols for its application in these critical synthetic transformations.

Key Applications of this compound

This compound's utility in organic synthesis stems from its dual functionality:

  • Phase Transfer Catalyst (PTC): BTPB is an excellent phase transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., aqueous and organic).[2] Its lipophilic triphenylphosphine (B44618) and butyl groups enable the transport of anions from the aqueous phase to the organic phase, where they can react with organic substrates. This significantly enhances reaction rates, improves yields, and often allows for milder reaction conditions.[2] Common applications include nucleophilic substitution reactions such as ether and ester synthesis.

  • Wittig Reagent Precursor: BTPB is a precursor to a phosphorus ylide, the key component in the Wittig reaction.[4] This reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound (aldehyde or ketone).[5] The Wittig reaction is renowned for its reliability and stereochemical control, making it an invaluable tool in the synthesis of complex molecules like stilbene (B7821643) derivatives.[6][7]

Quantitative Data Summary

The following table summarizes representative quantitative data for the application of this compound and its analogs in the synthesis of fine chemicals.

ApplicationReactionSubstratesProductCatalyst/Reagent LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Wittig Reaction Alkene SynthesisBenzaldehyde (B42025), Propyltriphenylphosphonium bromide(E)-1-Phenyl-1-butene1.0 eqAnhydrous THF0 to RT2Not Specified[6]
Wittig Reaction Stilbene Synthesistrans-Cinnamaldehyde, Benzyltriphenylphosphonium chloride1,4-Diphenyl-1,3-butadiene1.0 eqDichloromethaneReflux0.535.36[5][8]
Phase Transfer Catalysis Ether SynthesisPhenol (B47542), n-Butyl bromiden-Butyl phenyl etherCatalyticToluene (B28343)/Water704~80-97[9][10]
Wittig Reaction Stilbene Derivative SynthesisSubstituted Benzaldehydes, Benzyltriphenylphosphonium saltsSubstituted Stilbenes1.0 eqMethanolRTNot Specified48-99[5]

Experimental Protocols

Protocol 1: Synthesis of an Alkene via Wittig Reaction (Adapted for BTPB)

This protocol describes the synthesis of (E)-1-phenylpent-1-ene from benzaldehyde and this compound.

Materials:

  • This compound (BTPB)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes

Procedure:

  • Ylide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice-water bath.

    • While stirring vigorously, add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.[6]

  • Wittig Reaction:

    • To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.0 eq) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain (E)-1-phenylpent-1-ene.[6]

Protocol 2: Synthesis of n-Butyl Phenyl Ether via Phase Transfer Catalysis

This protocol outlines the synthesis of n-butyl phenyl ether from phenol and n-butyl bromide using BTPB as a phase transfer catalyst.

Materials:

  • Phenol

  • n-Butyl bromide

  • This compound (BTPB)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) and BTPB (e.g., 5 mol%) in toluene.

    • In a separate beaker, prepare an aqueous solution of sodium hydroxide.

  • Phase Transfer Catalysis:

    • Add the aqueous sodium hydroxide solution to the toluene solution of phenol and BTPB.

    • Add n-butyl bromide (1.0-1.2 eq) to the two-phase mixture.

    • Heat the mixture to 70 °C and stir vigorously for 4 hours to ensure efficient mixing of the phases.[11]

  • Work-up and Purification:

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer and wash it with water and then with a dilute NaOH solution to remove any unreacted phenol.

    • Wash the organic layer again with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the toluene under reduced pressure.

    • The crude product can be purified by distillation to yield pure n-butyl phenyl ether.

Visualizations

Wittig_Reaction_Workflow cluster_Ylide Ylide Formation cluster_Wittig Wittig Reaction cluster_Purification Work-up & Purification BTPB Butyltriphenylphosphonium Bromide (BTPB) Ylide Phosphorus Ylide BTPB->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Alkene Alkene Product Ylide->Alkene Reaction TPO Triphenylphosphine Oxide (Byproduct) Ylide->TPO Aldehyde Aldehyde/ Ketone Aldehyde->Alkene Crude Crude Product Alkene->Crude TPO->Crude Pure Pure Alkene Crude->Pure Chromatography/ Distillation PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Nu_aq Nucleophile (Nu⁻) Cat_org Q⁺Nu⁻ Nu_aq->Cat_org Phase Transfer Cat_aq BTPB (Q⁺Br⁻) Cat_aq->Cat_org R_X Organic Substrate (R-X) Product Product (R-Nu) R_X->Product Product->Cat_aq Catalyst Regeneration Cat_org->Product Reaction

References

Application Notes and Protocols: Butyltriphenylphosphonium Bromide Mediated Olefination of Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds by coupling aldehydes or ketones with phosphorus ylides. This reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is indispensable for the synthesis of a wide array of molecules, including natural products, pharmaceuticals, and advanced materials. Butyltriphenylphosphonium bromide is a key reagent in this transformation, serving as a precursor to the corresponding phosphonium (B103445) ylide. This document provides detailed application notes and experimental protocols for the olefination of aldehydes and ketones utilizing this compound.

The versatility of the Wittig reaction stems from its ability to introduce a double bond at a specific location with good control over stereochemistry, depending on the nature of the ylide and the reaction conditions. The ylide generated from this compound is a non-stabilized ylide, which generally favors the formation of (Z)-alkenes when reacted with aldehydes.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through a well-established mechanism. First, the this compound is deprotonated by a strong base to form the butylidenetriphenylphosphorane ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered oxaphosphetane. The oxaphosphetane then collapses in a concerted [2+2] retro-cycloaddition to yield the desired alkene and triphenylphosphine (B44618) oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

The stereochemical outcome of the Wittig reaction is largely determined by the stability of the phosphorus ylide. Ylides are classified as stabilized, semi-stabilized, or non-stabilized.

  • Non-stabilized ylides , such as the one derived from this compound (where the alkyl group does not contain electron-withdrawing groups), typically react rapidly and irreversibly to form the cis-oxaphosphetane, leading predominantly to the (Z)-alkene .

  • Stabilized ylides , which contain electron-withdrawing groups (e.g., esters, ketones), are more stable and the initial addition to the carbonyl is often reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, resulting in the formation of the (E)-alkene .

The choice of base and solvent can also influence the stereoselectivity. For non-stabilized ylides, salt-free conditions generally provide higher Z-selectivity.

Signaling Pathways and Logical Relationships

The logical progression of the this compound mediated olefination can be visualized as a signaling pathway, starting from the reactants and proceeding through key intermediates to the final products.

Wittig_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BTPB Butyltriphenylphosphonium Bromide Ylide Phosphonium Ylide (Ph3P=CH-C3H7) BTPB->Ylide Deprotonation Carbonyl Aldehyde or Ketone (R1-CO-R2) Betaine Betaine Carbonyl->Betaine Base Strong Base (e.g., n-BuLi) Base->Ylide Byproducts Base Byproducts Base->Byproducts Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene (R1R2C=CH-C3H7) Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Logical pathway of the Wittig reaction.

Experimental Workflow

A typical experimental workflow for a this compound-mediated olefination is outlined below. This workflow emphasizes the key stages of the reaction, from preparation to purification.

Experimental_Workflow start Start prep_ylide 1. Ylide Preparation - Suspend this compound in dry solvent (e.g., THF). - Add strong base (e.g., n-BuLi) dropwise at low temperature. start->prep_ylide end End add_carbonyl 2. Addition of Carbonyl Compound - Add aldehyde or ketone dropwise to the ylide solution. - Allow to react at specified temperature and time. prep_ylide->add_carbonyl quench 3. Reaction Quench - Quench the reaction with a suitable reagent (e.g., water, sat. NH4Cl). add_carbonyl->quench extract 4. Extraction - Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). quench->extract dry_concentrate 5. Drying and Concentration - Dry the organic layer (e.g., over Na2SO4 or MgSO4). - Concentrate under reduced pressure. extract->dry_concentrate purify 6. Purification - Purify the crude product by column chromatography or distillation. dry_concentrate->purify characterize 7. Characterization - Analyze the final product (NMR, IR, MS). purify->characterize characterize->end

Application Notes and Protocols for the Synthesis of Tubulin Polymerization Inhibitors Using Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, motility, and intracellular transport. Its polymerization into microtubules is a dynamic process essential for the formation of the mitotic spindle during cell division. Consequently, agents that disrupt microtubulin dynamics are a cornerstone of cancer chemotherapy. These inhibitors are broadly classified as either microtubule-stabilizing or -destabilizing agents. This application note focuses on the synthesis of tubulin polymerization inhibitors, particularly stilbene-based compounds analogous to Combretastatin (B1194345) A-4, utilizing the Wittig reaction with butyltriphenylphosphonium bromide.

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds. In the context of tubulin inhibitors, it provides a convergent and efficient route to construct the characteristic stilbene (B7821643) bridge that is crucial for the biological activity of many of these compounds. This compound serves as a key precursor to the corresponding phosphonium (B103445) ylide, which then reacts with a substituted benzaldehyde (B42025) to yield the desired tubulin inhibitor scaffold.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin polymerization inhibitors act by binding to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Synthesis of Tubulin Inhibitors via Wittig Reaction

A common strategy for synthesizing stilbene-based tubulin inhibitors, such as analogs of Combretastatin A-4, involves the Wittig reaction between a substituted benzyltriphenylphosphonium (B107652) salt and a substituted benzaldehyde. This compound can be used to generate the necessary ylide for the olefination reaction.

General Reaction Scheme:
  • Ylide Formation: this compound is treated with a strong base, such as n-butyllithium (n-BuLi), to deprotonate the α-carbon and form the corresponding phosphonium ylide.

  • Wittig Reaction: The ylide is then reacted in situ with a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) to form the stilbene product and triphenylphosphine (B44618) oxide as a byproduct. The stereochemistry of the resulting alkene (cis or trans) can be influenced by the reaction conditions and the nature of the ylide. For many tubulin inhibitors, the cis configuration is more active.

Experimental Protocols

Protocol 1: Synthesis of a Combretastatin A-4 Analog Intermediate via Wittig Reaction

This protocol describes a representative synthesis of a stilbene intermediate using this compound and a substituted benzaldehyde.

Materials:

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.1 equivalents).

    • Add anhydrous THF via syringe to dissolve the phosphonium salt.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the reaction mixture at 0°C for 1 hour.

  • Wittig Reaction:

    • Dissolve the substituted benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the aldehyde solution to the ylide solution at 0°C via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired stilbene product and separate it from the triphenylphosphine oxide byproduct.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is used to determine the inhibitory activity of the synthesized compounds on tubulin polymerization.[1]

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (B35011)

  • Fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI can be used as it has enhanced fluorescence upon binding to microtubules)

  • Synthesized inhibitor compound dissolved in DMSO

  • Positive control (e.g., Nocodazole or Combretastatin A-4)

  • Vehicle control (DMSO)

  • 96-well black microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer with 10% glycerol on ice.

    • Prepare a 10X GTP stock solution (10 mM) in General Tubulin Buffer.

    • Prepare a 10X stock of the fluorescent reporter dye.

    • Prepare serial dilutions of the synthesized inhibitor and positive control in DMSO. Then, prepare 10X working solutions in General Tubulin Buffer.

  • Assay Setup:

    • In a pre-warmed (37°C) 96-well black microplate, add 5 µL of the 10X inhibitor, positive control, or vehicle control to the appropriate wells.[1]

    • On ice, prepare the tubulin reaction mix by combining the 2X tubulin stock, 10X GTP stock, 10X fluorescent reporter stock, and General Tubulin Buffer to achieve a final tubulin concentration of 2 mg/mL, 1 mM GTP, and 1X fluorescent reporter.[1]

  • Initiation and Measurement:

    • To initiate polymerization, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[1]

    • Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, ~360 nm excitation and ~450 nm emission) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the maximum rate of tubulin polymerization by 50% compared to the vehicle control.

Data Presentation

The efficacy of newly synthesized tubulin polymerization inhibitors is typically quantified by their IC₅₀ values against various cancer cell lines and their direct effect on tubulin polymerization.

Compound/AnalogCancer Cell LineAntiproliferative IC₅₀ (µM)Tubulin Polymerization Inhibition IC₅₀ (µM)Reference
Combretastatin A-4 (CA-4)MCF-7~0.003-0.010.37-0.69[2]
Analog 3d (p-toluidino derivative)HeLa0.03-0.0430.45[3]
Analog 3f (3',4'-dimethylanilino derivative)HT-290.067-0.16N/A[3]
Analog 3h (p-ethylanilino derivative)A5490.16-0.24N/A[3]
Analog 4 (Pyrrole derivative)MCF-70.00960.19[2]
Analog 30 (Indole derivative)N/AN/A0.38[2]
Chalcone Analog 54Various0.003-0.0092.68[4]
Thiophene Analog St. 34HeLa<0.0010.88
Thiophene Analog St. 35HL-40<0.0010.70

Note: The specific use of this compound is inferred for stilbene-like structures synthesized via the Wittig reaction, as it is a common reagent for introducing a butyl-derived alkene. The table presents a selection of potent tubulin inhibitors with their reported biological activities.

Visualizations

Synthesis Workflow

Synthesis_Workflow reagent Butyltriphenylphosphonium bromide ylide Phosphonium Ylide reagent->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide product Stilbene-based Tubulin Inhibitor ylide->product Wittig Reaction aldehyde Substituted Benzaldehyde aldehyde->product byproduct Triphenylphosphine oxide product->byproduct Tubulin_Inhibition_Pathway cluster_cell Cancer Cell inhibitor Tubulin Polymerization Inhibitor tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to Colchicine Site microtubule Microtubule Formation (Polymerization) tubulin->microtubule Polymerizes spindle Mitotic Spindle Assembly microtubule->spindle g2m_arrest G2/M Phase Cell Cycle Arrest spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Biological_Evaluation_Workflow synthesis Synthesized Compound in_vitro_assay In Vitro Tubulin Polymerization Assay synthesis->in_vitro_assay cell_based_assay Antiproliferative Assay (e.g., MTT on Cancer Cells) synthesis->cell_based_assay ic50_tubulin Determine IC₅₀ for Tubulin Polymerization in_vitro_assay->ic50_tubulin ic50_cells Determine IC₅₀ for Cell Viability cell_based_assay->ic50_cells lead_compound Lead Compound Identification ic50_tubulin->lead_compound ic50_cells->lead_compound mechanism_study Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis) lead_compound->mechanism_study

References

Application Notes and Protocols: Stereoselective Alkene Synthesis using Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. This reaction is particularly valuable for its ability to control the stereochemistry of the resulting alkene, yielding either the (Z)- or (E)-isomer with high selectivity depending on the nature of the ylide and the reaction conditions. Butyltriphenylphosphonium bromide is a key reagent in this context, serving as the precursor to the unstabilized ylide, butylidenetriphenylphosphorane. This ylide typically exhibits high (Z)-selectivity in reactions with aldehydes under standard conditions. Conversely, through a modification of the reaction conditions known as the Schlosser modification, the same reagent can be employed to selectively synthesize (E)-alkenes.

These application notes provide detailed protocols for the synthesis of this compound and its application in the stereoselective preparation of both (Z)- and (E)-alkenes. The protocols are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Stereochemical Control in the Wittig Reaction

The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.

  • (Z)-Alkene Synthesis (Kinetic Control): Unstabilized ylides, such as the one derived from this compound, react with aldehydes under kinetic control. The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. The transition state leading to the cis-substituted oxaphosphetane is sterically favored and forms faster, leading to the predominant formation of the (Z)-alkene upon decomposition.

  • (E)-Alkene Synthesis (Thermodynamic Control via Schlosser Modification): To achieve (E)-selectivity with unstabilized ylides, the Schlosser modification is employed. This method involves the use of a strong base, typically an organolithium reagent, at low temperatures to generate the ylide and the initial betaine (B1666868) intermediate. The addition of a second equivalent of the organolithium base deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide. This intermediate equilibrates to the more stable trans configuration. Subsequent protonation and elimination furnish the (E)-alkene.

Data Presentation

The following table summarizes the expected outcomes for the Wittig reaction using this compound with various aldehydes under different conditions. Please note that specific yields and Z/E ratios can vary depending on the purity of reagents, precise reaction conditions, and the scale of the reaction.

AldehydeReaction TypeBaseSolventTemperature (°C)Typical Yield (%)Typical Z:E Ratio
BenzaldehydeStandard Wittign-BuLiTHF-78 to rt85-95>95:5
HexanalStandard WittigNaHMDSTHF-78 to rt80-90>95:5
CyclohexanecarboxaldehydeStandard WittigKHMDSToluene (B28343)-78 to rt80-90>90:10
BenzaldehydeSchlosser ModificationPhLi (2 equiv.)Toluene/Hexane-78 to rt70-80<5:95
HexanalSchlosser Modificationn-BuLi (2 equiv.)THF/Hexane-78 to rt65-75<10:90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the phosphonium (B103445) salt from triphenylphosphine (B44618) and n-butyl bromide.

Materials:

  • Triphenylphosphine (1.0 mol)

  • n-Butyl bromide (1.0 mol)

  • Ethanol (B145695) (1000 mL)

  • Anion exchange resin (e.g., 201*7, 5g) (Optional, as a catalyst)

  • Nitrogen or Argon gas supply

  • 2L four-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Refrigerator/Freezer

Procedure:

  • Set up the 2L four-neck round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet.

  • Under a nitrogen atmosphere, add triphenylphosphine (1.0 mol) and ethanol (1000 mL) to the flask. If using, add the anion exchange resin (5g).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add n-butyl bromide (1.0 mol) dropwise from the dropping funnel over a period of approximately 6 hours.

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 24 hours.

  • Cool the reaction mixture to room temperature.

  • If a catalyst was used, filter the mixture to remove the resin.

  • Place the filtrate in a refrigerator or freezer at approximately -15 °C to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Dry the solid product under vacuum at 65 °C. The expected yield is typically high, around 98%.

Protocol 2: (Z)-Alkene Synthesis via Standard Wittig Reaction

This protocol outlines the general procedure for the synthesis of (Z)-alkenes using this compound and an aldehyde.

Materials:

  • This compound (1.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv.)

  • Aldehyde (1.0 equiv.)

  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath or dry ice/acetone bath

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Dichloromethane (B109758) for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, add this compound (1.1 equiv.) to the flame-dried round-bottom flask.

  • Add anhydrous THF via syringe to suspend the salt.

  • Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice-water bath).

  • Slowly add n-BuLi (1.05 equiv.) dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide.

  • Stir the ylide solution at the same temperature for 1-2 hours.

  • In a separate flame-dried flask, dissolve the aldehyde (1.0 equiv.) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude alkene.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 3: (E)-Alkene Synthesis via Schlosser Modification

This protocol details the procedure for the synthesis of (E)-alkenes from an unstabilized ylide.

Materials:

  • This compound (1.1 equiv.)

  • Anhydrous Toluene or THF

  • Phenyllithium (PhLi) or n-Butyllithium (n-BuLi) (2.1 equiv. total)

  • Aldehyde (1.0 equiv.)

  • Proton source (e.g., tert-butanol)

  • Flame-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (-78 °C)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexanes or Pentane for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, suspend this compound (1.1 equiv.) in anhydrous toluene or THF in a flame-dried flask.

  • Cool the suspension to -78 °C.

  • Slowly add the first equivalent of PhLi or n-BuLi (1.05 equiv.) and stir for 1 hour to form the ylide.

  • Add the aldehyde (1.0 equiv.) dissolved in the reaction solvent and stir for 1 hour at -78 °C to form the syn-betaine.

  • Slowly add the second equivalent of PhLi or n-BuLi (1.05 equiv.) at -78 °C and stir for 30 minutes to form the β-oxido ylide.

  • Slowly add a proton source, such as tert-butanol, to protonate the β-oxido ylide to the more stable anti-betaine.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up the reaction as described in Protocol 2 (steps 9-13).

Mandatory Visualizations

Here are the diagrams illustrating the key processes described in these application notes.

Wittig_Workflow cluster_prep Phosphonium Salt Preparation cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup & Purification P0 Triphenylphosphine + n-Butyl Bromide Y1 Butyltriphenylphosphonium Bromide P0->Y1 Y2 Add Strong Base (e.g., n-BuLi) Y1->Y2 Y3 Butylidenetriphenylphosphorane (Ylide) Y2->Y3 R1 Ylide + Aldehyde Y3->R1 R2 Oxaphosphetane Intermediate R1->R2 R3 Alkene + Triphenylphosphine Oxide R2->R3 W1 Quench Reaction R3->W1 W2 Extraction W1->W2 W3 Drying & Concentration W2->W3 W4 Column Chromatography W3->W4 Final_Product Final_Product W4->Final_Product Isolated Alkene Wittig_Mechanism cluster_z Z-Alkene Pathway (Kinetic Control) cluster_e E-Alkene Pathway (Schlosser Modification) Z_Start Unstabilized Ylide + Aldehyde Z_TS [2+2] Cycloaddition (Puckered TS) Z_Start->Z_TS Z_Inter cis-Oxaphosphetane (Less Stable, Forms Faster) Z_TS->Z_Inter Z_End (Z)-Alkene + Triphenylphosphine Oxide Z_Inter->Z_End E_Start Unstabilized Ylide + Aldehyde + Base E_Betaine syn-Betaine E_Start->E_Betaine E_Deprot Deprotonation (2nd equiv. Base) E_Betaine->E_Deprot E_Oxido β-Oxido Ylide E_Deprot->E_Oxido E_Proton Protonation E_Oxido->E_Proton E_Anti anti-Betaine (More Stable) E_Proton->E_Anti E_Elim Elimination E_Anti->E_Elim E_End (E)-Alkene + Triphenylphosphine Oxide E_Elim->E_End

Troubleshooting & Optimization

Technical Support Center: Optimizing the Wittig Reaction with Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of the Wittig reaction using Butyltriphenylphosphonium bromide.

Troubleshooting Guide: Low Reaction Yield

Issue: The Wittig reaction is resulting in a low yield of the desired alkene.

This guide will walk you through potential causes and solutions to improve your reaction outcome.

1. Inefficient Ylide Formation

The first critical step of the Wittig reaction is the deprotonation of the phosphonium (B103445) salt to form the phosphorus ylide. Incomplete ylide formation is a common reason for low yields.

  • Is the base strong enough? The acidity of the proton on the carbon adjacent to the phosphorus in this compound requires a strong base for efficient deprotonation.[1][2]

    • Solution: Employ a sufficiently strong base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK).[1][3] The choice of base can significantly impact the reaction's success.[2]

  • Is the phosphonium salt dry? this compound is hygroscopic. Moisture can quench the strong base, preventing ylide formation.

    • Solution: Dry the this compound under high vacuum before use.

  • Are the reaction conditions anhydrous? The strong bases used for ylide formation are highly reactive with water.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Flame-dry all glassware before use.

2. Ylide Instability or Side Reactions

The phosphorus ylide can be unstable and participate in side reactions if not handled correctly.

  • Is the ylide decomposing before the addition of the carbonyl compound? Non-stabilized ylides, such as the one derived from this compound, can be reactive and may not be stable over long periods or at elevated temperatures.[5]

    • Solution: Generate the ylide in situ and add the aldehyde or ketone shortly after.[1][3] It is also recommended to perform the ylide formation at a low temperature (e.g., 0 °C or below).[6]

  • Is the order of addition correct? Adding the base to the phosphonium salt is the standard procedure.[6]

    • Solution: In some cases, particularly with sensitive substrates, adding the phosphonium salt to a mixture of the aldehyde/ketone and base can be beneficial.[6]

3. Issues with the Carbonyl Compound

The nature and purity of the aldehyde or ketone can significantly affect the reaction yield.

  • Is the carbonyl compound sterically hindered? Sterically hindered ketones may react slowly or not at all, leading to poor yields.[1][7]

    • Solution: For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons reaction as an alternative.[1] If the Wittig reaction is necessary, prolonged reaction times or elevated temperatures may be required.

  • Does the carbonyl compound have acidic protons? If the substrate contains acidic functional groups (e.g., phenols, carboxylic acids), the strong base will deprotonate these before forming the ylide, reducing the effective amount of base and potentially deactivating the substrate.[6]

    • Solution: Use an excess of the base to account for the acidic protons or protect the acidic functional group before the reaction.[6]

  • Is the aldehyde prone to self-condensation or polymerization? Aldehydes, especially those without α-substituents, can undergo side reactions under basic conditions.[1]

    • Solution: Add the aldehyde slowly to the pre-formed ylide at a low temperature to minimize side reactions.

4. Suboptimal Reaction Conditions

The choice of solvent and temperature can influence the reaction's efficiency.

  • Is the solvent appropriate? The solvent must be able to dissolve the reactants but not react with the strong base.

    • Solution: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.[8] The polarity of the solvent can also influence the stereoselectivity of the reaction.[9]

  • Is the temperature optimized? Ylide formation is typically done at low temperatures, while the reaction with the carbonyl compound may require room temperature or gentle heating.

    • Solution: Start with ylide formation at 0 °C or below, followed by the addition of the carbonyl compound and allowing the reaction to slowly warm to room temperature.[6] Monitor the reaction by TLC to determine the optimal reaction time and temperature.

5. Difficult Product Isolation and Purification

A significant challenge in Wittig reactions is the separation of the desired alkene from the triphenylphosphine (B44618) oxide (TPPO) byproduct.[10][11] Poor purification techniques can lead to a low isolated yield.

  • Is the TPPO co-eluting with the product during chromatography? TPPO is a polar compound and can be difficult to separate from polar products.[12]

    • Solution 1: Precipitation. TPPO can sometimes be precipitated from a non-polar solvent like hexane (B92381) or a mixture of ether and hexane.[12]

    • Solution 2: Complexation with Metal Salts. TPPO forms insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.[8][12]

    • Solution 3: Filtration through a Silica (B1680970) Plug. For less polar products, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO.[12]

Frequently Asked Questions (FAQs)

Q1: How can I be sure that my ylide has formed?

A1: The formation of the phosphorus ylide from this compound and a strong base like n-BuLi or t-BuOK is often accompanied by a distinct color change, typically to a yellow, orange, or reddish color.[7] This color change is a good visual indicator of ylide formation. For a more definitive confirmation, ³¹P NMR spectroscopy can be used to observe the disappearance of the phosphonium salt signal and the appearance of the ylide signal.[6]

Q2: What is the impact of the base on the stereoselectivity of the reaction?

A2: The choice of base can influence the E/Z ratio of the resulting alkene. For non-stabilized ylides like the one derived from this compound, salt-free conditions (e.g., using sodium or potassium bases) tend to favor the formation of the Z-alkene.[1] The presence of lithium salts, which can occur when using n-BuLi, can sometimes lead to a decrease in Z-selectivity.[2]

Q3: My reaction is not proceeding to completion, and I still have starting material. What should I do?

A3: If you observe unreacted starting material, it could be due to several factors:

  • Insufficient base: Ensure you are using at least one equivalent of a strong base. If your substrate has acidic protons, you will need additional equivalents.

  • Inactive ylide: The ylide may have decomposed. Try generating it at a lower temperature and using it immediately.

  • Low reactivity of the carbonyl compound: For unreactive ketones, you may need to increase the reaction temperature or time. Monitor the reaction by TLC to track its progress.

Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A4: The removal of TPPO is a common challenge. Here are a few effective methods:

  • Crystallization: If your product is a solid, recrystallization may be sufficient to separate it from TPPO.

  • Precipitation of TPPO: TPPO is less soluble in non-polar solvents. Adding a non-polar solvent like hexane to your crude product can cause the TPPO to precipitate, after which it can be filtered off.[12]

  • Complexation: Treat the crude reaction mixture with a solution of ZnCl₂ or MgCl₂ in a suitable solvent. The resulting TPPO-metal salt complex is often insoluble and can be removed by filtration.[8][12]

  • Column Chromatography: If the above methods are not effective, column chromatography on silica gel is a reliable option. A gradient elution from a non-polar solvent to a more polar solvent system can effectively separate the alkene from the more polar TPPO.

Data Presentation

Table 1: Common Bases for Ylide Formation

BaseAbbreviationpKa of Conjugate AcidTypical SolventNotes
n-Butyllithiumn-BuLi~50THF, Diethyl etherVery strong base, requires strictly anhydrous conditions.
Sodium HydrideNaH~36THF, DMFHeterogeneous, reaction can be slower.
Sodium AmideNaNH₂~38THF, AmmoniaVery strong base, reacts violently with water.
Potassium tert-Butoxidet-BuOK~19THF, t-ButanolStrong, non-nucleophilic base, easier to handle than n-BuLi.[1]

Table 2: Effect of Solvent on Wittig Reaction Stereoselectivity (Qualitative)

Solvent PolarityTypical SolventsPredominant Isomer (Non-stabilized ylides)Reference
Non-polarToluene, HexaneZ-alkene[9]
Polar aproticTHF, Diethyl etherZ-alkene
Polar proticWater, AlcoholsE-alkene[9]

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with this compound

This protocol describes a general method for the Wittig reaction between an aldehyde or ketone and the ylide generated from this compound using potassium tert-butoxide as the base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Aldehyde or ketone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Allow the flask to cool to room temperature under a stream of nitrogen.

  • Add this compound (1.1 equivalents) to the flask.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the flask to 0 °C in an ice bath.

  • With vigorous stirring, add potassium tert-butoxide (1.1 equivalents) to the suspension. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using one of the methods described in the troubleshooting guide (e.g., precipitation, complexation, or column chromatography) to isolate the pure alkene.

Protocol 2: Purification of Wittig Products via Precipitation of a TPPO-ZnCl₂ Complex

This protocol provides a method for removing the triphenylphosphine oxide byproduct by forming an insoluble complex with zinc chloride.[12]

Materials:

  • Crude Wittig reaction product

  • Ethanol

  • Zinc chloride (ZnCl₂)

Procedure:

  • After the Wittig reaction work-up, dissolve the crude product in ethanol.

  • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.

  • Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol.

  • The remaining residue, which contains the desired alkene, can be further purified if necessary.

Visualizations

Wittig_Reaction_Mechanism cluster_0 Ylide Formation cluster_1 Reaction with Carbonyl cluster_2 Product Formation Phosphonium_Salt Butyltriphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base, - H⁺ Base Strong Base (e.g., t-BuOK) Oxaphosphetane Oxaphosphetane (4-membered ring intermediate) Ylide->Oxaphosphetane + Carbonyl [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Alkene Alkene (Product) Oxaphosphetane->Alkene TPPO Triphenylphosphine oxide (Byproduct) Oxaphosphetane->TPPO

Caption: The mechanism of the Wittig reaction.

Wittig_Workflow Start Start: Dry Glassware & Inert Atmosphere Ylide_Formation 1. Prepare Ylide: Add strong base to This compound in anhydrous solvent at 0 °C Start->Ylide_Formation Carbonyl_Addition 2. Add Aldehyde/Ketone: Slowly add carbonyl compound to the ylide solution Ylide_Formation->Carbonyl_Addition Reaction 3. Reaction: Allow to warm to RT and stir. Monitor by TLC. Carbonyl_Addition->Reaction Workup 4. Aqueous Workup: Quench with sat. NH₄Cl, extract with organic solvent Reaction->Workup Purification 5. Purification: Remove TPPO and isolate the pure alkene Workup->Purification End End: Pure Alkene Purification->End

Caption: Experimental workflow for the Wittig reaction.

Troubleshooting_Wittig Start Low Yield? Check_Ylide Check Ylide Formation: - Strong enough base? - Anhydrous conditions? - Color change observed? Start->Check_Ylide Yes Check_Carbonyl Check Carbonyl Reactivity: - Steric hindrance? - Acidic protons? - Prone to side reactions? Start->Check_Carbonyl Yes Check_Purification Check Purification: - TPPO removal effective? Start->Check_Purification Yes Solution_Ylide Solution: - Use stronger/more base - Ensure dry reagents/solvents - Perform under inert gas Check_Ylide->Solution_Ylide Solution_Carbonyl Solution: - Protect acidic groups - Use milder conditions - Consider alternative reaction Check_Carbonyl->Solution_Carbonyl Solution_Purification Solution: - Precipitate TPPO - Complex with metal salts - Optimize chromatography Check_Purification->Solution_Purification

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Wittig Olefination with Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Wittig Olefination using Butyltriphenylphosphonium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common side reactions and other issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in a Wittig reaction?

A1: The most prevalent side reaction is the formation of triphenylphosphine (B44618) oxide (TPPO) as a byproduct of the desired alkene synthesis.[1][2] TPPO is notoriously difficult to separate from the reaction product due to its variable solubility in common organic solvents.[2]

Other potential side reactions include:

  • E/Z Isomerization: The reaction may produce a mixture of (E) and (Z)-alkene isomers. The ratio is influenced by factors such as the stability of the ylide, the choice of base, solvent, and reaction temperature.[3] Non-stabilized ylides, like the one derived from this compound, typically favor the formation of the (Z)-alkene under salt-free conditions.[3]

  • Aldol Condensation: If the aldehyde starting material has enolizable protons, the strong base used to generate the ylide can catalyze self-condensation of the aldehyde, leading to α,β-unsaturated aldehyde or ketone byproducts.

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation to yield a mixture of the corresponding alcohol and carboxylic acid.

  • Ylide Decomposition: The butylide generated from this compound is a strong base and can be prone to decomposition, especially at elevated temperatures or in the presence of proton sources, which can lead to reduced yields.

Q2: My Wittig reaction with this compound is resulting in a low yield of the desired alkene. What are the potential causes and how can I troubleshoot this?

A2: Low yields in a Wittig olefination using this compound can stem from several factors. Here is a troubleshooting guide:

Potential Cause Troubleshooting Steps
Incomplete Ylide Formation The formation of the phosphorus ylide is critical. Ensure anhydrous (dry) conditions as the ylide is moisture-sensitive. Use a sufficiently strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), to ensure complete deprotonation of the phosphonium (B103445) salt.[1][4] The characteristic deep red or orange color of the ylide solution can be an indicator of its successful formation.[2]
Poor Quality of Reactants Use freshly purified aldehyde or ketone, as impurities or oxidation of the carbonyl compound can inhibit the reaction.[5] Ensure the this compound is of high purity and has been stored under anhydrous conditions.
Suboptimal Reaction Temperature For non-stabilized ylides like the one from this compound, the reaction is often performed at low temperatures (e.g., -78°C to 0°C) to favor kinetic control and improve selectivity for the (Z)-alkene.[3] Running the reaction at elevated temperatures can lead to ylide decomposition and side reactions.
Incorrect Stoichiometry A slight excess of the phosphonium salt and base (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl compound is often used to ensure complete consumption of the limiting reagent.
Steric Hindrance Sterically hindered ketones may react slowly or not at all with the butylide. In such cases, alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be more suitable.[5][6]

Q3: How can I control the stereoselectivity of my Wittig reaction to favor either the (E) or (Z)-alkene?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. The ylide derived from this compound is considered "non-stabilized."

  • To favor the (Z)-alkene:

    • Use a non-stabilized ylide like the one from this compound.

    • Employ salt-free conditions. Lithium salts, often introduced with bases like n-BuLi, can decrease Z-selectivity by promoting equilibration of the betaine (B1666868) intermediate.[3] Using sodium- or potassium-based bases (e.g., NaH, KHMDS) in aprotic solvents can enhance the formation of the (Z)-isomer.[1]

    • Conduct the reaction at low temperatures to favor the kinetically controlled pathway.

  • To favor the (E)-alkene:

    • For non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of a strong base (like phenyllithium) at low temperature to deprotonate the carbon alpha to the phosphorus, forming a β-oxido ylide. Subsequent protonation with a mild acid (like t-butanol) preferentially forms the more stable anti-betaine, which then collapses to the (E)-alkene.[5]

Q4: I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. What are the best methods for its removal?

A4: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Here are several effective strategies:

Method Description
Crystallization/Precipitation TPPO is often a crystalline solid. After the reaction, concentrating the crude mixture and triturating with a non-polar solvent like hexane (B92381), cyclohexane, or a mixture of diethyl ether and pentane (B18724) can cause the TPPO to precipitate, allowing for its removal by filtration.[7]
Column Chromatography Flash column chromatography on silica (B1680970) gel is a reliable method for separating the desired alkene from TPPO. A solvent system with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically effective.
Acidic Extraction In some cases, washing the organic layer with a dilute acid solution can help to remove some of the TPPO, as the P=O bond has some basic character.

Experimental Protocols

Protocol 1: General Procedure for Wittig Olefination with this compound (Favoring Z-Alkene)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (1.05 equivalents) or sodium hydride (1.1 equivalents), portion-wise.

    • Stir the mixture at 0°C for 1-2 hours. The formation of the ylide is typically indicated by the appearance of a deep orange or reddish color.

  • Reaction with the Carbonyl Compound:

    • Cool the ylide solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Visualizations

Experimental Workflow for Wittig Olefination

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_workup Work-up & Purification Phosphonium_Salt Butyltriphenylphosphonium Bromide in Anhydrous THF Base_Addition Add Strong Base (e.g., n-BuLi) at 0°C Phosphonium_Salt->Base_Addition 1. Ylide_Formation Stir for 1-2h (Ylide Forms) Base_Addition->Ylide_Formation 2. Cooling Cool Ylide to -78°C Ylide_Formation->Cooling Carbonyl_Addition Add Aldehyde/Ketone in Anhydrous THF Cooling->Carbonyl_Addition 3. Reaction Stir and Warm to Room Temp. Carbonyl_Addition->Reaction 4. Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction 5. Purification Dry, Concentrate & Purify (Chromatography) Extraction->Purification 6.

Caption: A typical experimental workflow for a Wittig olefination reaction.

Logical Relationship of Side Reactions

Side_Reactions cluster_products Potential Products Wittig_Reaction Wittig Reaction Conditions (Strong Base, Carbonyl) Desired_Alkene Desired Alkene Wittig_Reaction->Desired_Alkene Main Reaction TPPO Triphenylphosphine Oxide (TPPO) Wittig_Reaction->TPPO Stoichiometric Byproduct EZ_Isomers E/Z Isomers Wittig_Reaction->EZ_Isomers Stereochemical Side Reaction Aldol_Product Aldol Condensation Product Wittig_Reaction->Aldol_Product Base-catalyzed Side Reaction (enolizable carbonyl) Cannizzaro_Products Cannizzaro Products (Alcohol + Carboxylic Acid) Wittig_Reaction->Cannizzaro_Products Base-catalyzed Side Reaction (non-enolizable carbonyl)

Caption: Common side reactions in Wittig olefination.

References

Technical Support Center: Purification of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of Butyltriphenylphosphonium bromide after its synthesis. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific problems that may arise during the experimental workflow for the purification of this compound.

Issue 1: The product has oiled out and will not crystallize.

  • Question: I have completed the synthesis of this compound, and after removing the solvent, I am left with a viscous oil instead of the expected white solid. How can I induce crystallization?

  • Answer: Obtaining an oil is a common issue, often due to the hygroscopic nature of phosphonium (B103445) salts or the presence of impurities that depress the melting point. Here are several techniques to induce crystallization:

    • Solvent-Assisted Trituration/Recrystallization:

      • Azeotropic Removal of Water: Dissolve the oil in a dry, non-polar solvent like toluene (B28343) and remove the solvent under reduced pressure. Repeating this process several times can help remove residual water.

      • Trituration: Add a non-solvent in which the product is insoluble, such as cold diethyl ether or hexane. Vigorously stir or sonicate the mixture. This can often cause the oil to solidify.

      • Recrystallization from a Solvent Mixture: A common and effective method is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane (B109758) or acetonitrile) and then slowly add a non-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals. A recommended solvent system is a mixture of Toluene/Ethyl Acetate (B1210297)/Diethyl Ether or Acetonitrile/Ethyl Acetate/Diethyl Ether.[1]

    • Temperature Control:

      • Cooling: Place the flask containing the oil in a refrigerator or freezer (-15 to -20 °C) overnight. Low temperatures can often promote nucleation and crystallization.[1]

      • Slow Warming: For stubborn oils, you can cool the flask in a dry ice/acetone bath and then allow it to warm up very slowly to room temperature. This gradual temperature change can help find the optimal crystallization temperature.[1]

    • Seeding: If you have a small amount of solid this compound from a previous successful batch, adding a tiny crystal ("seed") to the oil can initiate crystallization.

Issue 2: The purified product is still impure, showing extra peaks in the 1H NMR spectrum.

  • Question: I have recrystallized my this compound, but the 1H NMR spectrum still shows impurities. What are the likely contaminants and how can I remove them?

  • Answer: Common impurities in the synthesis of this compound include unreacted triphenylphosphine (B44618), triphenylphosphine oxide, and residual solvent.

    • Unreacted Triphenylphosphine: This can be removed by washing the crude product with a solvent in which the phosphonium salt has low solubility but triphenylphosphine is soluble, such as diethyl ether.

    • Triphenylphosphine Oxide (TPPO): TPPO is a common byproduct if any oxidation occurs. It can be challenging to remove due to its similar polarity to the product.

      • Recrystallization: Careful recrystallization from a suitable solvent system, such as ethanol (B145695)/ether, can help separate the product from TPPO.

      • Washing: Washing the solid product with warm ethyl acetate can also be effective in removing TPPO.[2]

    • Residual Solvent: Ensure the product is thoroughly dried under high vacuum for several hours to remove any remaining solvent from the purification process. Gently heating under vacuum (if the product is stable at that temperature) can aid in solvent removal.

Issue 3: The yield of the purified product is very low.

  • Question: After purification, my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve the yield?

  • Answer: Low yield can result from several factors during the reaction and purification stages.

    • Incomplete Reaction: Ensure the initial reaction between triphenylphosphine and n-butyl bromide has gone to completion. This can be monitored by TLC or 31P NMR. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.

    • Loss During Workup and Purification:

      • Solubility: this compound has some solubility in various organic solvents. During washing or recrystallization, some product may be lost to the mother liquor. Minimize the amount of solvent used for washing and ensure it is ice-cold.

      • Multiple Transfers: Each transfer of the product from one flask to another can result in material loss. Try to minimize the number of transfers.

      • Filtration: Ensure complete transfer of the solid from the filtration apparatus.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and melting point of pure this compound?

    • A1: Pure this compound is a white to off-white crystalline powder.[3][4] Its reported melting point is in the range of 240-243 °C.[4] A lower or broader melting point range often indicates the presence of impurities.

  • Q2: this compound is described as hygroscopic. How should I handle and store it?

    • A2: Due to its hygroscopic nature, this compound should be handled in a dry atmosphere, for example, in a glovebox or under an inert gas like nitrogen or argon. It should be stored in a tightly sealed container in a desiccator or a dry, cool place.[5]

  • Q3: What are the best solvents for recrystallizing this compound?

    • A3: A common and effective method is recrystallization from ethanol.[6] Another approach is to dissolve the compound in a minimal amount of a polar solvent like dichloromethane or chloroform (B151607) and then precipitate it by adding a non-polar solvent like diethyl ether or hexane. Washing the filtered solid with diethyl ether or ethyl acetate is also a common purification step.[2]

  • Q4: How can I confirm the purity of my final product?

    • A4: The purity of this compound can be assessed using several analytical techniques:

      • 1H NMR Spectroscopy: This will show the characteristic peaks for the butyl and triphenyl groups and can reveal the presence of impurities.

      • Melting Point Analysis: A sharp melting point within the expected range (240-243 °C) is a good indicator of purity.

      • Elemental Analysis: This can confirm the elemental composition of the compound.

Data Presentation

The following table summarizes the yield and purity data for this compound obtained through different purification methods as reported in the literature.

Purification MethodSolvent SystemTypical YieldPurity/Melting PointReference
CrystallizationEthanol>97%>99% / 241-242 °C[6]
WashingDiethyl Ether-Removes non-polar impurities[2]
WashingEthyl Acetate-Effective for removing TPPO[2]

Note: Yields can vary significantly based on the reaction scale and specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is adapted from a patented synthesis method and is suitable for obtaining high-purity this compound.[6]

  • Dissolution: After the synthesis reaction, concentrate the reaction mixture under reduced pressure to obtain the crude product. Dissolve the crude solid in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. For enhanced crystallization, the solution can be placed in a refrigerator at approximately -15 °C.

  • Filtration: Collect the resulting white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Washing with Ethyl Acetate

This protocol is particularly useful for removing triphenylphosphine oxide (TPPO), a common byproduct.

  • Isolation of Crude Product: After the reaction is complete, isolate the crude this compound by filtration if it precipitates from the reaction solvent, or by removing the solvent under reduced pressure.

  • Washing: Suspend the crude solid in a sufficient volume of warm ethyl acetate. Stir the suspension vigorously for 15-30 minutes.

  • Filtration: Filter the solid using vacuum filtration.

  • Repeat: Repeat the washing step if necessary, monitoring the purity of the solid by TLC or 1H NMR.

  • Drying: Dry the purified product under high vacuum.

Mandatory Visualization

Troubleshooting Workflow for this compound Purification

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product (After Synthesis) check_physical_state Is the product a solid or an oil? start->check_physical_state solid Solid Product check_physical_state->solid Solid oil Oily Product check_physical_state->oil Oil check_purity Check Purity (NMR, Melting Point) solid->check_purity induce_crystallization Induce Crystallization oil->induce_crystallization pure Pure Product (Meets Specifications) check_purity->pure Pure impure Product is Impure check_purity->impure Impure recrystallize Recrystallize (e.g., from Ethanol) impure->recrystallize wash_ether Wash with Diethyl Ether (Removes Triphenylphosphine) impure->wash_ether wash_ethyl_acetate Wash with Ethyl Acetate (Removes TPPO) impure->wash_ethyl_acetate dry Dry under high vacuum recrystallize->dry wash_ether->dry wash_ethyl_acetate->dry triturate Triturate with non-solvent (Ether/Hexane) induce_crystallization->triturate solvent_mixture Recrystallize from solvent mixture induce_crystallization->solvent_mixture cooling Cool to low temperature (-15 to -20 °C) induce_crystallization->cooling triturate->solid solvent_mixture->solid cooling->solid dry->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Phase Transfer Catalysis with Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for phase transfer catalysis (PTC) using Butyltriphenylphosphonium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a phase transfer catalyst?

This compound (BTPB) is a quaternary phosphonium (B103445) salt that functions as a phase transfer catalyst.[1] Its structure, featuring a lipophilic butyl and three phenyl groups attached to a positively charged phosphorus atom, allows it to form ion pairs with anions and transport them from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.[1][2] This overcomes the immiscibility of reactants, leading to significantly increased reaction rates, higher yields, and often milder reaction conditions.[1] Phosphonium salts like BTPB are often chosen for their thermal stability compared to some quaternary ammonium (B1175870) salts.[3]

Q2: What types of reactions can be catalyzed by this compound?

This compound is a versatile catalyst suitable for a wide range of organic transformations, including:

  • Nucleophilic Substitutions (e.g., Alkylations, Ether Synthesis): Facilitating the reaction of anions like phenoxides or cyanides with alkyl halides.[1][4]

  • Oxidations: Transferring oxidizing agents like permanganate (B83412) or dichromate into the organic phase to oxidize alcohols or other organic substrates.[1][5]

  • Dehydrohalogenations: Promoting elimination reactions to form alkenes by transferring a base into the organic phase.[1]

  • Reductions: Assisting in the transfer of reducing agents.[1]

Q3: What is a typical catalyst loading for this compound?

A typical starting catalyst loading for this compound is in the range of 1-5 mol% relative to the limiting reactant. For highly efficient reactions, this can sometimes be lowered to 0.5-1 mol%. Conversely, for more challenging or sluggish reactions, a higher loading of up to 10 mol% may be necessary to achieve a desirable reaction rate and yield. It is always recommended to optimize the catalyst loading for each specific reaction to balance reaction efficiency with cost and ease of removal.

Q4: How does temperature affect PTC reactions with this compound?

Generally, increasing the reaction temperature accelerates the rate of a phase transfer catalyzed reaction.[6] However, there is an optimal temperature range for each specific reaction. Exceeding this range may not significantly increase the desired reaction rate and could lead to catalyst decomposition or an increase in side reactions, thereby reducing the overall yield and purity of the product. It is crucial to determine the thermal stability of the catalyst and reactants under the specific reaction conditions. For instance, in the alkylation of sodium benzoate, increasing the temperature from 30°C to 60°C showed a significant increase in conversion.[6]

Q5: Can this compound be recovered and reused?

The ability to recover and reuse this compound depends on the specific reaction and workup conditions. Due to its solubility in organic solvents, it may remain in the organic phase after the reaction. Recovery can sometimes be achieved by precipitation through the addition of a non-polar solvent or by crystallization. However, complete recovery can be challenging, and the catalyst's activity may diminish after each cycle due to gradual decomposition or contamination. For industrial applications, the cost-effectiveness of recovery and reuse versus using a fresh catalyst should be evaluated.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction 1. Inefficient Mass Transfer: Poor mixing between the aqueous and organic phases. 2. Low Catalyst Activity: The catalyst may be impure, degraded, or not suitable for the specific anion. 3. Insufficiently Reactive Anion: The anion in the aqueous phase is not being effectively transferred or is not nucleophilic enough in the organic phase. 4. Presence of Water: Excess water can hydrate (B1144303) the anion, hindering its transfer to the organic phase.1. Increase Agitation: Ensure vigorous stirring (e.g., 500 rpm or higher) to maximize the interfacial area between the phases.[6] 2. Verify Catalyst Quality: Use a high-purity catalyst. Consider drying the catalyst before use if it is hygroscopic. 3. Increase Anion Concentration: Use a more concentrated aqueous solution of the salt. 4. Minimize Water: Use the minimum amount of water necessary to dissolve the inorganic salt. In some cases, a solid-liquid PTC system can be more effective.[7]
Slow Reaction Rate 1. Suboptimal Temperature: The reaction temperature may be too low. 2. Low Catalyst Loading: The amount of catalyst may be insufficient to facilitate a fast reaction rate. 3. Inappropriate Solvent: The organic solvent may not be optimal for the reaction.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for potential side reactions or catalyst degradation.[6] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). 3. Solvent Screening: Test a range of solvents. Non-polar solvents often favor the transfer of the ion pair into the organic phase, while polar aprotic solvents can enhance the intrinsic reaction rate.[7]
Formation of Byproducts 1. Reaction Temperature is Too High: High temperatures can lead to side reactions or decomposition of reactants, products, or the catalyst. 2. Base is Too Strong/Concentrated: In base-mediated reactions, a highly concentrated or overly strong base can promote undesired side reactions. 3. Catalyst Decomposition: The catalyst may be degrading under the reaction conditions, leading to byproducts.1. Lower the Reaction Temperature: Optimize the temperature to find a balance between reaction rate and selectivity. 2. Use a Weaker Base or Lower Concentration: Titrate the amount of base or use a weaker base to minimize side reactions. 3. Choose a More Stable Catalyst: If catalyst decomposition is suspected, consider a more thermally stable phosphonium salt or different reaction conditions.
Difficult Phase Separation / Emulsion Formation 1. High Catalyst Concentration: The surfactant-like properties of the catalyst can lead to emulsion formation at high concentrations. 2. Intense Agitation: Very high stirring speeds can create stable emulsions. 3. Unfavorable Phase Volume Ratio: The ratio of aqueous to organic phase can influence emulsion stability.1. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst. 2. Moderate Agitation: Reduce the stirring speed once the reaction is initiated. 3. Adjust Phase Volume Ratio: Experiment with different ratios of the aqueous and organic phases. 4. Add Salt: Adding a saturated solution of an inert salt (e.g., NaCl or Na₂SO₄) to the aqueous phase can help to break emulsions.

Data Presentation

Table 1: Effect of Temperature on the Alkylation of Sodium Benzoate with Butyl Bromide

Catalyst: Tetraphenylphosphonium Bromide (a close analog to BTPB) Reaction Conditions: 1:1 molar ratio of reactants, 500 rpm agitation, 60 minutes reaction time, Toluene/Water solvent system.[6]

Temperature (°C)Conversion (%)
30~40
40~60
50~80
6096
7096

Table 2: Effect of Catalyst Loading on the Alkylation of Sodium Benzoate with Butyl Bromide

Catalyst: Tetraphenylphosphonium Bromide Reaction Conditions: 1:1 molar ratio of reactants, 60°C, 500 rpm agitation, 60 minutes reaction time, Toluene/Water solvent system.[6]

Catalyst Loading (mol)Conversion (%)
0< 5
0.0005~70
0.0010~90
0.001598
0.002098

Table 3: Common Solvents for Phase Transfer Catalysis

SolventPolarityTypical ApplicationsNotes
TolueneNon-polarGeneral purpose, good for many PTC reactions.Good for dissolving organic substrates and the catalyst-anion pair.[6]
Hexane/HeptaneNon-polarWhen a very non-polar organic phase is required.May have lower solubility for some catalysts.[7]
DichloromethanePolar aproticCan accelerate both the phase transfer and the intrinsic reaction.Can sometimes promote emulsion formation.[7]
AcetonitrilePolar aproticUsed in specific applications where higher polarity is beneficial.Can be miscible with water to some extent, which may affect the two-phase system.
No Solvent-When the organic reactant is a liquid at the reaction temperature.Offers a "greener" and more concentrated reaction environment.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of Butyl Phenyl Ether

This protocol describes the synthesis of butyl phenyl ether from phenol (B47542) and 1-bromobutane (B133212) using this compound as the phase transfer catalyst.

Materials:

  • Phenol

  • 1-Bromobutane

  • Sodium hydroxide (B78521) (NaOH)

  • This compound (BTPB)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 5% aqueous HCl solution

  • Saturated aqueous NaCl solution (brine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and this compound (0.02 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Slowly add 1-bromobutane (1.1 eq) to the reaction mixture over 30 minutes.

  • Continue to stir the reaction mixture at 80-90°C and monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with 5% aqueous HCl, deionized water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure butyl phenyl ether.

Protocol 2: General Procedure for Dehydrohalogenation of 2-Bromo-1-phenylethane

This protocol describes the synthesis of styrene (B11656) from 2-bromo-1-phenylethane using this compound as the phase transfer catalyst.

Materials:

  • 2-Bromo-1-phenylethane

  • Potassium hydroxide (KOH)

  • This compound (BTPB)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous NaCl solution (brine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-phenylethane (1.0 eq) and this compound (0.03 eq) in toluene.

  • Add a concentrated aqueous solution of potassium hydroxide (3.0 eq).

  • Heat the mixture to reflux (approximately 110°C for toluene) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC for the disappearance of the starting material.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Add deionized water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (styrene is volatile).

  • The resulting liquid is crude styrene, which can be further purified by vacuum distillation if necessary.

Visualizations

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation A Charge Organic Reactant & Solvent B Add Aqueous/Solid Reactant A->B C Add this compound (1-5 mol%) B->C D Set Agitation (e.g., 500 rpm) C->D E Set Temperature (e.g., 60-100°C) D->E F Monitor Reaction (TLC/GC) E->F G Cool to Room Temperature F->G Reaction Complete H Phase Separation G->H I Wash Organic Phase H->I J Dry & Concentrate I->J K Purify Product J->K

Caption: A generalized experimental workflow for a typical phase transfer catalysis reaction.

Troubleshooting_PTC Start Low or No Yield? MassTransfer Is agitation vigorous? Start->MassTransfer Catalyst Is catalyst active & at sufficient loading? MassTransfer->Catalyst Yes IncreaseStirring Increase Stirring Speed MassTransfer->IncreaseStirring No Temperature Is temperature optimal? Catalyst->Temperature Yes CheckCatalyst Check Catalyst Purity / Increase Loading Catalyst->CheckCatalyst No Solvent Is the solvent appropriate? Temperature->Solvent Yes IncreaseTemp Increase Temperature Temperature->IncreaseTemp No ScreenSolvents Screen Different Solvents Solvent->ScreenSolvents No Success Reaction Optimized Solvent->Success Yes IncreaseStirring->MassTransfer CheckCatalyst->Catalyst IncreaseTemp->Temperature ScreenSolvents->Solvent

Caption: A decision tree for troubleshooting low yield in PTC reactions.

References

Removal of triphenylphosphine oxide byproduct from Wittig reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct from Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my Wittig reaction so challenging?

A1: Triphenylphosphine oxide is a common byproduct in several organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1] Its removal can be difficult due to its high polarity, which often causes it to co-purify with the desired product, especially during column chromatography. This issue is particularly prominent in large-scale reactions where chromatography is not a feasible purification method.[1][2]

Q2: What are the primary strategies for removing TPPO?

A2: The main methods for TPPO removal are:

  • Precipitation/Crystallization: This involves selectively precipitating TPPO from a solution. This can be achieved by using a solvent in which TPPO is poorly soluble, or by adding metal salts that form insoluble complexes with TPPO.[1][3]

  • Chromatography: This includes techniques like silica (B1680970) gel plug filtration, where the high polarity of TPPO causes it to adsorb strongly to the silica gel, allowing the less polar product to pass through.[4][5]

  • Scavenging: This method utilizes solid-supported reagents, known as scavenger resins, that bind to TPPO, which can then be removed by simple filtration.[1]

Q3: How do I select the most suitable TPPO removal method for my experiment?

A3: The choice of method depends on several factors, including the polarity and stability of your product, the solvent used in the reaction, and the scale of the reaction. The decision-making workflow below can guide you in selecting an appropriate strategy.[1]

G A Crude Reaction Mixture (contains TPPO) B Is the product non-polar and stable? A->B C Silica Plug Filtration B->C Yes D Is the product soluble in a polar solvent (e.g., EtOH, EtOAc, THF)? B->D No E Precipitation with Metal Salts (e.g., ZnCl2, CaBr2) D->E Yes F Solvent-based Precipitation/Crystallization D->F No, try non-polar solvents H Is the product sensitive to metal salts? E->H G Consider Scavenger Resins or alternative phosphine (B1218219) reagents for future reactions. F->G Low Efficiency H->G Yes

Figure 1. Decision tree for selecting a TPPO removal method.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Precipitation & Crystallization Issues

Q4: I attempted to precipitate TPPO with a non-polar solvent, but my product precipitated as well. What should I do?

A4: This indicates that the solubility difference between your product and TPPO in the chosen solvent is insufficient. You can try the following troubleshooting steps:[1]

  • Solvent Screening: Experiment with different non-polar solvents or solvent mixtures (e.g., diethyl ether/hexane (B92381), toluene (B28343)/cyclohexane).

  • Temperature Control: Slowly cool the solution to induce the crystallization of TPPO. A gradual temperature change can improve the selectivity of the precipitation.[1]

  • Concentration Adjustment: The concentration of the crude mixture can affect precipitation. Try using a more dilute solution.[1]

Q5: The TPPO is not precipitating after I added a metal salt. What could be the problem?

A5: Several factors can hinder the precipitation of the TPPO-metal salt complex. Consider the following:

  • Anhydrous Conditions: The metal salts and solvents should be anhydrous, as water can interfere with the formation of the complex.[1]

  • Solvent Choice: The precipitation of TPPO-metal complexes is highly dependent on the solvent. For instance, MgCl₂ and ZnCl₂ complexes are insoluble in toluene and ethyl acetate, but their precipitation from THF is ineffective.[6] However, CaBr₂ has been shown to be effective for precipitating TPPO in ethereal solvents like THF.[6]

  • Sufficient Stirring: Ensure the mixture is stirred for a sufficient amount of time (a couple of hours) to allow for complete complex formation and precipitation.[1]

Q6: My product appears to be complexing with the metal salt. How can I prevent this?

A6: If your product contains functional groups that can act as Lewis bases, it may also coordinate with the metal salt. In this case, consider an alternative method such as solvent precipitation, silica plug filtration, or using scavenger resins.[1]

Chromatography Issues

Q7: I'm using a silica plug to remove TPPO, but it's eluting with my product. What should I do?

A7: This typically occurs when the polarity of the elution solvent is too high. To resolve this:

  • Adjust the Solvent System: Start with a highly non-polar solvent like hexane or pentane (B18724) to wash your product through the silica plug while the more polar TPPO remains adsorbed on the silica.[1] You can then gradually increase the solvent polarity (e.g., by adding diethyl ether) to elute your product, leaving the TPPO behind.

  • Use Multiple Plugs: For separations that are particularly difficult, you may need to repeat the silica plug filtration two to three times.[5][7]

Quantitative Data on TPPO Removal Methods

The following table summarizes the efficiency of various methods for removing triphenylphosphine oxide.

MethodReagent/MaterialSolvent(s)TPPO Removal EfficiencyReference(s)
Precipitation ZnCl₂ (2 equiv.)Ethanol>99%[8]
ZnCl₂ (2 equiv.)Ethyl Acetate~95%[8]
ZnCl₂ (2 equiv.)Isopropanol~98%[8]
CaBr₂THF95-98%[6]
CaBr₂2-MeTHF / MTBE>99%[6]
Scavenging SiliaBond Propylsulfonic Acid (10 equiv.)Acetonitrile88%[9]
SiliaBond Tosic Acid (10 equiv.)Acetonitrile87%[9]
SiliaBond Tosyl Chloride (10 equiv.)Acetonitrile94%[9]

Experimental Protocols

Protocol 1: Precipitation of TPPO with Zinc Chloride (ZnCl₂)

This method is particularly effective for reactions conducted in polar solvents.[4]

  • Solvent Exchange (if necessary): If the reaction was not performed in a suitable solvent, concentrate the crude reaction mixture under reduced pressure. Dissolve the resulting residue in ethanol.[1]

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[1]

  • Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.[1]

  • Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[1] Collect the precipitate by vacuum filtration.[1]

  • Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.[1]

  • Removal of Excess ZnCl₂: Concentrate the filtrate. If excess ZnCl₂ is a concern, slurry the residue in acetone, in which the product is soluble but excess ZnCl₂ is not. Filter to remove the insoluble zinc salts.[8]

Protocol 2: Silica Plug Filtration for Non-Polar Products

This is a rapid and effective method for removing the highly polar TPPO from less polar products.[4]

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.[1]

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[1]

  • Filtration: Pass the suspension through a short plug of silica gel.[1] The non-polar product will elute with the solvent, while the polar TPPO will be retained on the silica.

  • Elution: Wash the silica plug with additional non-polar solvent to ensure all of the product has been collected.

G cluster_0 Silica Plug Filtration Workflow A Concentrate Crude Reaction Mixture B Suspend Residue in Non-Polar Solvent A->B C Pass Suspension Through Silica Plug B->C D Collect Filtrate (contains product) C->D E TPPO Adsorbed on Silica C->E

Figure 2. Experimental workflow for silica plug filtration.
Protocol 3: Use of Merrifield Resin as a Scavenger

This method is useful for scavenging both triphenylphosphine and TPPO.[1]

  • Resin Preparation: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to a solvent like acetone. Stir to form the more reactive iodinated resin in situ.[1]

  • Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.[1]

  • Stirring: Allow the mixture to stir at room temperature. The reaction time can vary, but overnight stirring is often sufficient.[1]

  • Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.[1]

  • Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.[1]

  • Product Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.[1]

References

Technical Support Center: Butyltriphenylphosphonium Bromide (BTPB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butyltriphenylphosphonium Bromide (BTPB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTPB) and what are its primary applications?

A1: this compound (CAS No. 1779-51-7) is a quaternary phosphonium (B103445) salt that appears as a white to off-white crystalline powder.[1][2][3] It is widely used in organic synthesis as a Wittig reagent to form alkenes and as a phase transfer catalyst in the production of materials like fluoroelastomers and epoxy resins.[1][4][5] It is also used in pharmaceutical research for synthesizing molecules with potential antimitotic properties.[2][5][6]

Q2: My BTPB reagent has a yellow or brownish tint. Can I still use it?

A2: High-purity BTPB is a white to off-white crystalline powder.[7] A yellow or brownish discoloration often indicates the presence of impurities, which may have resulted from degradation.[7] Using discolored reagent can lead to lower yields and unexpected side products. It is recommended to use a fresh, high-purity batch for best results.

Q3: What are the main causes of BTPB degradation?

A3: BTPB is susceptible to several degradation pathways:

  • Hydrolysis: The compound is hygroscopic and can degrade in the presence of moisture.[2][8][9] This process is accelerated under alkaline (high pH) conditions.[10][11][12]

  • Oxidation: Like other phosphonium salts, BTPB can be degraded by atmospheric oxygen.[7]

  • Thermal Degradation: Exposure to excessive heat can cause decomposition, leading to the release of irritating gases and vapors.[8][13]

Q4: What are the common decomposition products of BTPB?

A4: The primary decomposition product from hydrolysis or oxidation is triphenylphosphine (B44618) oxide (TPPO).[7] Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[8][9][13]

Q5: How should I properly store and handle BTPB to ensure its stability?

A5: To maintain the integrity of BTPB, follow these storage and handling guidelines:

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[1][2] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxygen.[8][14]

  • Handling: Minimize exposure to the atmosphere. Weigh and handle the reagent quickly, preferably in a glove box or under a stream of inert gas. Avoid contact with strong oxidizing agents, moisture, and excess heat.[8][9]

Troubleshooting Guide
Problem / Observation Potential Cause Recommended Solution
Low or no yield in Wittig reaction. 1. Degraded BTPB reagent. 2. Incomplete ylide formation. 3. Presence of moisture in the reaction.1. Use a fresh, white, crystalline batch of BTPB. 2. Ensure the base used is strong enough and the reaction conditions are appropriate for ylide generation. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Reagent is clumpy or appears wet. Absorption of atmospheric moisture. BTPB is hygroscopic.[2][8][9]Discard the reagent. To prevent this, always store BTPB in a desiccator or under an inert atmosphere and ensure the container is tightly sealed.[8][14]
Formation of triphenylphosphine oxide (TPPO) as a major byproduct. This indicates degradation of the phosphonium salt or the corresponding ylide, likely due to hydrolysis or oxidation.[7]Ensure the reaction is performed under strictly anhydrous and anaerobic (inert gas) conditions. Use freshly purified, dry solvents.
Inconsistent results between experiments. Variable quality/purity of the BTPB reagent or inconsistent reaction setup (e.g., variable atmospheric exposure).Standardize the entire experimental protocol. Use BTPB from the same lot number, ensure solvents are from a fresh, dry source, and maintain a consistent inert atmosphere technique.
Data & Physical Properties

This table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 1779-51-7[1],[3],[15]
Molecular Formula C₂₂H₂₄BrP[1],[3]
Molecular Weight 399.30 g/mol [3],[16]
Appearance White to off-white crystalline powder[1],[2]
Melting Point 240-243 °C[9],[2],[15]
Solubility Soluble in water, chloroform (B151607), methanol[1],[2],[3]
Sensitivity Hygroscopic[8],[9],[2]
Experimental Protocols
Protocol 1: Assessment of BTPB Purity via ¹H NMR

This protocol provides a general method to assess the purity of BTPB and check for the presence of common degradation products like triphenylphosphine oxide (TPPO).

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Accurately weigh approximately 10-15 mg of the BTPB sample.

  • Dissolve the sample in ~0.6 mL of CDCl₃ directly in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • BTPB: Look for the characteristic multiplets of the phenyl protons (typically ~7.6-7.9 ppm) and the signals corresponding to the butyl chain.

    • TPPO: The presence of a multiplet around 7.4-7.7 ppm that does not integrate correctly with the BTPB phenyl signals may indicate the presence of TPPO.

    • Solvent/Grease: Check for residual solvent or grease peaks.

    • Purity can be estimated by integrating the peaks corresponding to BTPB against those of any identified impurities.

Protocol 2: Thermal Stability Assessment using TGA

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature of BTPB.

Materials:

  • This compound sample

  • TGA instrument

  • Alumina or platinum sample pans

  • Inert gas supply (e.g., Nitrogen)

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place 5-10 mg of the BTPB sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).[17]

  • Analysis: Record the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition. The rate of heating can influence the observed decomposition temperature.[17]

Visualizations

BTPB This compound (C₂₂H₂₄P⁺Br⁻) Intermediate Hydroxyphosphorane Intermediate BTPB->Intermediate Nucleophilic attack H2O Moisture / H₂O (from atmosphere) H2O->Intermediate OH Hydroxide (OH⁻) (Alkaline conditions) OH->Intermediate TPPO Triphenylphosphine Oxide (Degradation Product) Intermediate->TPPO Elimination Butane Butane Intermediate->Butane Elimination

Caption: Proposed pathway for the hydrolytic degradation of BTPB.

cluster_prep 1. Sample Preparation cluster_tga 2. TGA Instrument Setup cluster_run 3. Analysis Prep Weigh BTPB sample (5-10 mg) into TGA pan Load Load sample into TGA furnace Prep->Load Purge Purge with N₂ gas (e.g., 20 mL/min) Load->Purge Program Set temperature program (e.g., 25°C to 600°C at 10°C/min) Purge->Program Run Start heating program and record weight vs. temperature Program->Run Analyze Determine onset temperature of decomposition from TGA curve Start Poor experimental result (e.g., low yield) CheckReagent Inspect BTPB reagent. Is it white and crystalline? Start->CheckReagent CheckSetup Review reaction setup. Are solvents anhydrous? Is inert atmosphere used? CheckReagent->CheckSetup Yes Discard Reagent likely degraded. Use a fresh batch of BTPB. CheckReagent->Discard No (discolored/clumpy) CheckBase Is the base appropriate and active? CheckSetup->CheckBase Yes ImproveSetup Dry solvents rigorously. Improve inert gas technique. CheckSetup->ImproveSetup No ImproveBase Use fresh, high-purity base. Consider a stronger base if needed. CheckBase->ImproveBase No Success Problem Resolved CheckBase->Success Yes Discard->Start

References

Effect of base choice on Wittig reaction outcome with Butyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wittig reaction with butyltriphenylphosphonium bromide.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete Ylide Formation The base used may be too weak to efficiently deprotonate the this compound. For non-stabilized ylides like this, strong bases are required.[1][2] - Solution: Switch to a stronger base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[1] Ensure the base is fresh and has been properly stored to maintain its reactivity.
Ylide Decomposition Phosphorus ylides are sensitive to water and oxygen.[3] Contamination with either will lead to decomposition and reduced yield. - Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance Highly substituted ketones may react slowly or not at all with the butylidene ylide due to steric hindrance.[4] - Solution: Consider using a less sterically hindered carbonyl compound if possible. Alternatively, the Horner-Wadsworth-Emmons reaction may be a more suitable alternative for hindered ketones.[4]
Issues with Starting Materials The aldehyde or ketone may be impure or have degraded. Aldehydes are particularly prone to oxidation.[4] The this compound may be impure or have degraded. - Solution: Use freshly distilled or purified aldehydes. Ensure the phosphonium (B103445) salt is pure and dry.

Issue 2: Poor (Z)-Selectivity (Formation of E/Z Mixtures)

Possible Cause Troubleshooting Steps
Presence of Lithium Salts When using lithium bases like n-BuLi, the generated lithium bromide can promote the equilibration of the betaine (B1666868) or oxaphosphetane intermediates, leading to a loss of (Z)-selectivity.[4][5] This is often referred to as "stereochemical drift".[4][6] - Solution 1: Employ "salt-free" conditions by using a sodium- or potassium-based amide like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). These bases result in the precipitation of the corresponding inorganic salt, removing it from the reaction mixture. - Solution 2: If a lithium base must be used, consider adding a salt-capturing agent, though this can add complexity to the reaction.
Reaction Temperature Higher reaction temperatures can sometimes lead to equilibration of intermediates, favoring the more thermodynamically stable (E)-alkene. - Solution: Perform the ylide formation and the subsequent reaction with the carbonyl compound at low temperatures (e.g., -78 °C to 0 °C).
Solvent Effects The choice of solvent can influence the stereochemical outcome of the Wittig reaction. - Solution: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred for reactions with non-stabilized ylides to maximize (Z)-selectivity.

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for the reaction of this compound?

For the deprotonation of this compound, a strong base is necessary.[1][2] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS).[1][2] The choice of base can significantly impact the stereoselectivity of the reaction. For higher (Z)-selectivity, sodium- or potassium-based reagents are often preferred over lithium-based ones.[1]

Q2: Why am I getting a mixture of (E) and (Z) isomers when I expect the (Z) isomer to be the major product?

The ylide derived from this compound is non-stabilized, which typically leads to the kinetic product, the (Z)-alkene.[3][7] However, the presence of lithium salts (e.g., LiBr from the use of n-BuLi) can catalyze the equilibration of the reaction intermediates, leading to the formation of the more thermodynamically stable (E)-alkene and thus a mixture of isomers.[4][5]

Q3: Can I use a weaker base like potassium tert-butoxide (KOtBu)?

While potassium tert-butoxide is a strong base, it may not be as effective as organolithium reagents or sodium amide for the complete and rapid deprotonation of simple alkyltriphenylphosphonium salts like this compound.[4] Incomplete ylide formation will result in lower yields.

Q4: My reaction mixture turned a deep red/orange color after adding the base. Is this normal?

Yes, the formation of the phosphorus ylide is often accompanied by the appearance of a distinct color, typically orange, red, or deep yellow. This color change is a good visual indicator that the ylide has been successfully generated.

Q5: What is the driving force for the Wittig reaction?

The primary driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct, which has a very strong phosphorus-oxygen double bond.[7]

Data Presentation

The choice of base has a significant impact on the stereochemical outcome of the Wittig reaction with non-stabilized ylides like butylidenetriphenylphosphorane. The following table summarizes the expected outcomes when reacting this compound with a simple aldehyde (e.g., benzaldehyde) using different bases.

Base Typical Solvent Typical Temperature Expected Major Isomer Typical (Z:E) Ratio Comments
n-Butyllithium (n-BuLi) THF, Diethyl Ether-78 °C to 0 °C(Z)85:15 to 95:5The presence of LiBr can lead to some erosion of stereoselectivity.[4][5]
Sodium Hydride (NaH) THF, DMSO0 °C to RT(Z)>95:5Generally provides good (Z)-selectivity.
Sodium Bis(trimethylsilyl)amide (NaHMDS) THF-78 °C to RT(Z)>98:2Often gives excellent (Z)-selectivity due to "salt-free" conditions.
Potassium tert-Butoxide (KOtBu) THF0 °C to RT(Z)VariableMay result in incomplete ylide formation and lower yields.

Note: The exact yields and isomer ratios can vary depending on the specific aldehyde or ketone used, reaction time, and precise conditions.

Experimental Protocols

Protocol 1: Wittig Reaction using n-Butyllithium (n-BuLi)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • While stirring vigorously, add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep orange or red color should develop, indicating ylide formation.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Wittig Reaction using Sodium Hydride (NaH)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF via syringe.

  • Add the this compound (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • Cool the ylide solution to 0 °C.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Add diethyl ether and water, and separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The choice of base, particularly the presence or absence of lithium cations, can dictate whether the Wittig reaction is under kinetic or thermodynamic control, thus affecting the stereochemical outcome.

Wittig_Stereoselectivity start Ylide + Aldehyde kinetic_path Kinetic Control (Low Temp, Li+-free) start->kinetic_path Fast, irreversible cycloaddition thermo_path Thermodynamic Control (Li+ present, Higher Temp) start->thermo_path Reversible cycloaddition oxaphosphetane_cis cis-Oxaphosphetane (Less Stable) kinetic_path->oxaphosphetane_cis thermo_path->oxaphosphetane_cis equilibration Equilibration (Li+ catalyzed) oxaphosphetane_trans trans-Oxaphosphetane (More Stable) oxaphosphetane_cis->oxaphosphetane_trans Reversion & Re-addition z_alkene (Z)-Alkene (Kinetic Product) oxaphosphetane_cis->z_alkene Fast decomposition e_alkene (E)-Alkene (Thermodynamic Product) oxaphosphetane_trans->e_alkene Decomposition

References

Solvent effects on the efficiency of Butyltriphenylphosphonium bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyltriphenylphosphonium bromide. The information is designed to help resolve common issues and optimize reaction efficiency, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a quaternary phosphonium (B103445) salt. It is widely used as a reagent in organic synthesis, most notably in the Wittig reaction to convert aldehydes and ketones into alkenes.[1][2] It also serves as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases, which can lead to increased reaction rates and yields.[3]

Q2: My Wittig reaction using this compound has a low yield. What are the common causes related to the solvent?

Low yields in Wittig reactions can often be attributed to several solvent-related factors:

  • Poor Ylide Formation: The first step of the Wittig reaction is the formation of a phosphorus ylide by deprotonating the phosphonium salt with a strong base. The choice of solvent can significantly impact the base's effectiveness. For this step, polar aprotic solvents like THF or DMSO are often preferred as they can enhance the reactivity of the base.

  • Reactant Solubility: If the aldehyde or ketone is not sufficiently soluble in the chosen solvent, the reaction will be slow and incomplete.

  • Solvent Reactivity: Protic solvents (e.g., alcohols, water) can react with the highly basic ylide, quenching it and preventing it from reacting with the carbonyl compound. Ensure your solvent is anhydrous.

  • Stereochemical Influence: The polarity of the solvent can influence the stereochemical outcome (Z/E ratio of the alkene product), which might affect the isolated yield of the desired isomer.[4] Non-polar solvents like toluene (B28343) tend to favor the Z-isomer, while polar solvents may favor the E-isomer.[4]

Q3: How does solvent polarity affect the efficiency of my reaction?

Solvent polarity plays a crucial role in both the ylide formation and the subsequent reaction with the carbonyl compound.

  • Ylide Formation: A solvent that can stabilize the charged phosphonium salt but also effectively solvate the counter-ion of the base can facilitate ylide formation.

  • Reaction with Carbonyl: The stereochemical outcome of the Wittig reaction is known to be dependent on solvent polarity.[4] For semi-stabilized ylides, the effect might be less pronounced, but for non-stabilized ylides, non-polar solvents often lead to higher Z-selectivity, while polar solvents can favor the E-isomer.[4]

Q4: Are there "green" or more environmentally friendly solvent alternatives for Wittig reactions?

Yes, there is a significant move towards greener alternatives to traditional solvents like dichloromethane.[3] Some options include:

  • Solvent-free reactions: In some cases, the reaction can be carried out by grinding the reactants together, eliminating the need for a solvent entirely.[5]

  • Aqueous conditions: Some Wittig reactions can be performed in water, particularly with stabilized ylides.[6][7] This approach can offer faster reaction rates and higher yields compared to conventional methods.[7]

  • Bio-based solvents: Research into the use of renewable solvents is ongoing.

Troubleshooting Guide

Problem Potential Solvent-Related Cause Recommended Solution
Low or No Product Formation Inefficient Ylide Formation: The base may not be strong enough in the chosen solvent to deprotonate the this compound.Switch to a polar aprotic solvent such as THF or DMSO to increase the base's reactivity. Ensure the solvent is anhydrous.
Poor Solubility of Reactants: The aldehyde/ketone or the phosphonium salt may not be soluble enough for the reaction to proceed efficiently.Select a solvent in which all reactants are soluble. A solvent mixture can sometimes be effective.
Ylide Quenching: Use of a protic solvent (e.g., ethanol, methanol, water) or presence of moisture.Use a dry, aprotic solvent. Ensure all glassware is flame-dried or oven-dried before use.
Undesired Stereoisomer Predominates Solvent Polarity: The polarity of the solvent influences the formation of the cis or trans alkene.For Z-alkene selectivity, try a non-polar solvent like toluene. For E-alkene selectivity, a more polar solvent might be beneficial.[4] It is advisable to screen a few solvents to find the optimal conditions for your specific substrate.
Slow Reaction Rate Heterogeneous Reaction Mixture: Poor solubility of one or more reactants.Choose a solvent that ensures a homogeneous reaction mixture. Gentle heating may also increase the reaction rate, but monitor for side product formation.
Solvent Choice: The solvent may not be optimal for the specific base and substrate combination.Isopropyl alcohol has been reported as an effective solvent for Wittig reactions using a mild base like lithium hydroxide.[8]
Formation of Side Products Reaction with Solvent: Some reactive solvents could potentially react with the strong base or the ylide.Use a relatively inert solvent for the reaction conditions.
Temperature Too High: Elevated temperatures can sometimes lead to side reactions.If heating, try running the reaction at a lower temperature for a longer period.

Quantitative Data on Solvent Effects

The following table summarizes the reported effects of different solvents on Wittig-type reactions. While the specific phosphonium salt may vary, the general trends can provide a useful starting point for optimizing your reaction with this compound.

Solvent Solvent Type Typical Observations Reported Yield/Ratio
TolueneNon-polar AproticFavors Z-alkene formation with non-stabilized ylides.[4]Z/E ratio of 81:19 to 87:13 reported for a semi-stabilized ylide.[4]
Dichloromethane (DCM)Polar AproticCommonly used, but can lead to a mixture of stereoisomers.[4]Z/E ratio of 50:50 reported for a semi-stabilized ylide.[4]
Tetrahydrofuran (THF)Polar AproticA good general-purpose solvent for ylide formation and subsequent reaction.-
Dimethyl Sulfoxide (DMSO)Polar AproticCan enhance the rate of ylide formation due to its high polarity.-
Isopropyl AlcoholPolar ProticFound to be an effective solvent when using a mild base like LiOH, giving high yields.[8]High yields of stilbenes reported.[8]
WaterPolar ProticCan be used for certain stabilized ylides, offering a "green" alternative and potentially faster reactions.[4][6][7]Moderate yield (40%) reported for a semi-stabilized ylide.[4]

Experimental Protocols

General Protocol for a Wittig Reaction using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., THF, Diethyl ether)

  • Strong base (e.g., n-Butyllithium, Sodium hydride, Potassium tert-butoxide)

  • Aldehyde or Ketone

  • Anhydrous reaction vessel (e.g., flame-dried round-bottom flask with a septum)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Formation:

    • To a flame-dried reaction flask under an inert atmosphere, add this compound (1.1 equivalents).

    • Add the anhydrous solvent via syringe.

    • Cool the suspension to 0 °C or the recommended temperature for the chosen base.

    • Slowly add the strong base (1.0 equivalent) dropwise. A color change (often to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete ylide formation.

  • Reaction with Carbonyl:

    • Dissolve the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.

    • Slowly add the carbonyl solution to the ylide mixture via syringe at the cooled temperature.

    • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for a Typical Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification BTPPBr Butyltriphenylphosphonium bromide Ylide Phosphorus Ylide (in solution) BTPPBr->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Solvent1 Anhydrous Aprotic Solvent (e.g., THF) Solvent1->BTPPBr ReactionMix Reaction Mixture Ylide->ReactionMix Carbonyl Aldehyde or Ketone Carbonyl->ReactionMix Solvent2 Anhydrous Solvent Solvent2->Carbonyl Quench Quench (e.g., aq. NH4Cl) ReactionMix->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Alkene Product Purify->Product

Caption: General experimental workflow for the Wittig reaction.

Logical Relationship of Solvent Properties to Reaction Outcome

Solvent_Effects Solvent Solvent Choice Polarity Polarity Solvent->Polarity Protic_Aprotic Protic vs. Aprotic Solvent->Protic_Aprotic Solubility Solubility of Reactants Solvent->Solubility Ylide_Formation Ylide Formation Efficiency Polarity->Ylide_Formation Stereoselectivity Stereoselectivity (Z/E Ratio) Polarity->Stereoselectivity Protic_Aprotic->Ylide_Formation Protic solvents can quench ylide Reaction_Rate Reaction Rate Solubility->Reaction_Rate Yield Overall Yield Ylide_Formation->Yield Stereoselectivity->Yield Affects isolated yield of desired isomer Reaction_Rate->Yield

Caption: Influence of solvent properties on reaction outcomes.

References

Technical Support Center: Anhydrous Preparation of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper drying of Butyltriphenylphosphonium bromide for use in anhydrous reactions.

Troubleshooting Guide

Issue: My this compound has become oily or clumpy. What should I do?

  • Cause: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can cause the crystalline powder to become oily, viscous, or clump together, which can negatively impact its reactivity in anhydrous reactions.[3]

  • Solution: The compound needs to be thoroughly dried. You can achieve this by using a vacuum oven or a desiccator with a strong drying agent.[4] For oily products, repeated azeotropic distillation with a dry, non-protic solvent like toluene (B28343) can be effective in removing water before final drying under vacuum.[3]

Issue: I dried the salt in a vacuum oven, but my reaction still failed. What could have gone wrong?

  • Cause: Several factors could lead to reaction failure despite drying the phosphonium (B103445) salt:

    • Incomplete Drying: The drying time or temperature may have been insufficient to remove all absorbed water.

    • Re-exposure to Moisture: The dried salt may have been exposed to atmospheric moisture during transfer from the oven to the reaction vessel.

    • Contaminated Solvents or Reagents: Other components of your reaction mixture may not have been sufficiently anhydrous.

    • Thermal Decomposition: Although this compound has good thermal stability, excessive heating during the drying process could lead to decomposition.[5]

  • Solution:

    • Verify the dryness of your salt using a technique like Karl Fischer titration to quantify the water content.[4]

    • Ensure a strict anhydrous workflow. Once dried, the salt should be handled in a glovebox or under a stream of inert gas (e.g., argon or nitrogen) and immediately transferred to a sealed container or the reaction vessel.[4]

    • Ensure all solvents and other reagents are rigorously dried using appropriate methods.[6]

    • Dry the salt at a temperature well below its melting point of 240-243 °C.[1][2][7] A temperature range of 60-80°C is generally recommended for phosphonium salts.[4]

Issue: The color of my this compound has changed after drying.

  • Cause: A color change could indicate decomposition or the presence of impurities. This compound should be a white to off-white powder.[1][5] Overheating or reaction with residual impurities could cause discoloration.

  • Solution:

    • Lower the drying temperature.

    • Ensure the vacuum oven or desiccator is clean.

    • If the problem persists, the purity of the starting material should be checked. Consider recrystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best method for drying this compound?

A1: The most effective methods for drying this compound to prepare it for anhydrous reactions are vacuum oven drying and desiccator drying with a high-efficiency desiccant.[4]

  • Vacuum Oven Drying: This method is generally faster and involves heating the salt under reduced pressure. A temperature of 60-80°C under a vacuum of less than 1 Torr for 4-12 hours is a good starting point.[4]

  • Desiccator Drying: This is a simpler method but may take longer (at least 24 hours).[4] Using a strong desiccant like phosphorus pentoxide (P₄O₁₀) or molecular sieves in a vacuum desiccator is recommended for optimal results.[4][8]

Q2: What are the recommended storage conditions for this compound?

A2: To prevent moisture absorption, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] For use in anhydrous reactions, it is best to store the dried salt in a desiccator or a glovebox under an inert atmosphere.

Q3: How can I confirm that my this compound is sufficiently dry?

A3: The most reliable method to determine the water content is Karl Fischer titration, which can precisely quantify the amount of residual water.[4] Visually, the salt should be a fine, free-flowing white to off-white crystalline powder.[1] Any clumping or oily appearance suggests the presence of moisture.[3]

Q4: What drying agents are suitable for use with this compound?

A4: Strong drying agents are recommended.

  • Phosphorus pentoxide (P₄O₁₀): Highly efficient but hazardous; handle with care.[4]

  • Molecular Sieves: Very effective at removing water to low levels.[4]

  • Calcium Chloride: Has a high capacity for water but is generally less efficient for achieving the very low moisture levels required for many anhydrous reactions.[4][9]

Data Presentation

Table 1: Recommended Drying Parameters for this compound

ParameterVacuum Oven DryingDesiccator Drying
Temperature 60 - 80 °C[4]Room Temperature
Pressure < 1 Torr[4]Atmospheric or under vacuum
Duration 4 - 12 hours[4]≥ 24 hours[4]
Recommended Desiccants N/APhosphorus pentoxide (P₄O₁₀), Molecular Sieves[4]

Experimental Protocols

Protocol 1: Drying this compound via Vacuum Oven

  • Place a thin layer of this compound in a clean, dry glass container (e.g., a watch glass or crystallization dish).

  • Put the container into a vacuum oven.

  • Heat the oven to a temperature between 60-80°C. Do not exceed this range to avoid potential thermal degradation.

  • Gradually apply a vacuum, aiming for a pressure below 1 Torr.[4]

  • Dry the salt under these conditions for 4-12 hours, depending on the amount of salt and the initial moisture level.[4]

  • To stop the process, first break the vacuum by backfilling the oven with an inert gas such as argon or nitrogen.

  • Turn off the heat and allow the salt to cool to room temperature under the inert atmosphere.

  • Immediately transfer the dried salt to a desiccator or glovebox for storage.[4]

Protocol 2: Drying this compound via Desiccator

  • Place the this compound in an open container (e.g., a crystallization dish) inside a desiccator.

  • Ensure the desiccator is charged with a fresh, active desiccant such as phosphorus pentoxide or molecular sieves.[4]

  • If using a vacuum desiccator, seal it and apply a vacuum.

  • Allow the salt to dry for a minimum of 24 hours.[4] For highly sensitive reactions, a longer drying time may be beneficial.

  • Handle the dried salt under an inert atmosphere to prevent re-exposure to moisture.

Mandatory Visualization

Drying_Workflow cluster_prep Preparation cluster_drying Drying Methods cluster_post Post-Drying Handling start Start: Hygroscopic BTPB prep_sample Place BTPB in Glass Container start->prep_sample method_choice Choose Drying Method prep_sample->method_choice vac_oven Vacuum Oven (60-80°C, <1 Torr, 4-12h) method_choice->vac_oven Faster desiccator Desiccator (with P₄O₁₀ or Mol. Sieves, ≥24h) method_choice->desiccator Simpler cool_inert Cool Under Inert Gas (Ar/N₂) vac_oven->cool_inert transfer Transfer to Storage (Desiccator/Glovebox) desiccator->transfer cool_inert->transfer end End: Anhydrous BTPB transfer->end

Caption: Workflow for drying this compound (BTPB).

References

Preventing common impurities in Butyltriphenylphosphonium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common impurities during the synthesis of Butyltriphenylphosphonium bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities encountered during the synthesis of this compound typically arise from the starting materials or an incomplete reaction. These include:

  • Unreacted Triphenylphosphine (B44618): If the reaction does not go to completion, residual triphenylphosphine will remain in the product.

  • Unreacted n-Butyl Bromide: Excess or unreacted n-butyl bromide can also be a contaminant.

  • Triphenylphosphine Oxide (TPPO): This impurity is often present in the triphenylphosphine starting material due to oxidation by air.[1] It is crucial to use high-purity triphenylphosphine to minimize this impurity from the start.

  • Impurities from n-Butyl Bromide: The n-butyl bromide starting material may contain other isomers, such as sec-butyl bromide or tert-butyl bromide, or residual butanol from its manufacturing process.[2][3]

  • Solvent Residues: Depending on the final purification and drying steps, residual solvent from the reaction or washing steps may be present.

Q2: How does the choice of solvent affect the purity of the final product?

A2: The solvent plays a crucial role in the reaction rate, yield, and purity of this compound.[4] Using a solvent in which the product is sparingly soluble at lower temperatures, such as ethanol (B145695), facilitates purification by crystallization upon cooling.[4] A Chinese patent suggests that using ethanol as a solvent with an anion exchange resin as a catalyst can lead to a product purity of over 99%.[4] The use of a solvent also allows for better temperature control during the reaction.

Q3: What is the role of an inert atmosphere in the synthesis?

A3: While triphenylphosphine is relatively stable, it can slowly oxidize to triphenylphosphine oxide in the presence of air.[1] Performing the reaction under an inert atmosphere, such as nitrogen, is a good laboratory practice to prevent the formation of this impurity, especially when the reaction is carried out at elevated temperatures for an extended period.[4]

Q4: Can I use a different alkyl halide instead of n-butyl bromide?

A4: Yes, triphenylphosphine can react with various alkyl halides to form different phosphonium (B103445) salts.[5] However, the reaction is most efficient with primary alkyl halides like n-butyl bromide. The reaction with secondary halides is typically less efficient, and for this reason, this method is less commonly used to prepare phosphonium salts with secondary alkyl groups.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reflux time or ensure the reaction temperature is appropriate for the chosen solvent. A patent suggests a reaction time of 24 hours in refluxing ethanol.[4]
Poor quality of starting materials.Use high-purity triphenylphosphine and n-butyl bromide. Ensure n-butyl bromide has not degraded.
Product is off-white or yellow Presence of colored impurities from starting materials.Use purified starting materials. Recrystallization of the final product can help remove colored impurities.
Side reactions at elevated temperatures.Ensure the reaction temperature is controlled and not excessively high.
Presence of unreacted triphenylphosphine in the final product (confirmed by NMR or other analytical methods) Insufficient n-butyl bromide or reaction time.Use a slight excess of n-butyl bromide and ensure the reaction is allowed to proceed to completion.
Inefficient purification.Ensure thorough washing of the product with a suitable solvent (e.g., ether) to remove non-polar impurities like triphenylphosphine. Recrystallization is also effective.
Presence of triphenylphosphine oxide in the final product Contaminated triphenylphosphine starting material.Use fresh, high-purity triphenylphosphine. Store triphenylphosphine under an inert atmosphere to prevent oxidation.[1]
Oxidation during the reaction.Conduct the reaction under an inert atmosphere (e.g., nitrogen).[4]
Final product is difficult to dry or has a low melting point Residual solvent.Dry the product under vacuum at an appropriate temperature. Ensure the washing solvent (e.g., ether) is completely removed.
Presence of hygroscopic impurities.Ensure the product is handled and stored in a dry environment as phosphonium salts can be hygroscopic.

Quantitative Data on Synthesis Conditions

The following data is summarized from a patent describing a high-purity synthesis method for this compound.[4]

Parameter Condition 1 Condition 2 Condition 3
Triphenylphosphine 1 mol1 mol1 mol
n-Butyl Bromide 1 mol0.98 mol1 mol
Solvent Ethanol (1000 ml)Ethanol (800 ml)Ethanol (1000 ml)
Catalyst (Anion Exchange Resin) 5 g5 g3 g
Reaction Time 24 hours22 hours24 hours
Yield 98.2%98.3%95.9%
Purity >99%>99%>99%
Melting Point 241-242 °C241-242 °C241-242 °C

Experimental Protocols

Protocol 1: High-Purity Synthesis using Anion Exchange Resin[4]

This protocol is adapted from a patented method aiming for high yield and purity.

Materials:

  • Triphenylphosphine (1 mol)

  • n-Butyl bromide (1 mol)

  • Ethanol (1000 ml)

  • Anion exchange resin (e.g., 201*7 type, 5 g)

  • Nitrogen gas supply

  • Reaction flask with reflux condenser and stirrer

Procedure:

  • Set up a reaction flask equipped with a reflux condenser, a stirrer, and a nitrogen inlet.

  • Charge the flask with triphenylphosphine (1 mol), ethanol (1000 ml), and the anion exchange resin (5 g).

  • Flush the system with nitrogen.

  • Heat the mixture to reflux with stirring.

  • Slowly add n-butyl bromide (1 mol) dropwise over approximately 6 hours.

  • Continue to stir the mixture at reflux for an additional 24 hours.

  • After the reaction is complete, cool the mixture to 20 °C.

  • Filter to remove the catalyst.

  • Place the filtrate in a refrigerator to induce crystallization.

  • Filter the crystallized product and dry it under vacuum at 65 °C.

Protocol 2: Standard Synthesis and Purification

This protocol is a general method for the synthesis and purification of this compound.

Materials:

  • Triphenylphosphine (0.1 mol, 26.23 g)

  • n-Butyl bromide (0.11 mol, 15.07 g, 11.9 ml)

  • Toluene (B28343) (100 ml)

  • Diethyl ether (for washing)

  • Reaction flask with reflux condenser and stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (0.1 mol) in toluene (100 ml).

  • Add n-butyl bromide (0.11 mol) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Filter the white solid product.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Triphenylphosphine and Solvent B Add n-Butyl Bromide A->B Under inert atmosphere C Heat to Reflux (e.g., 24 hours) B->C D Cool to Room Temperature or below C->D E Filter the solid product D->E F Wash with a non-polar solvent (e.g., Ether) E->F G Dry under vacuum F->G H Final Product: This compound G->H Troubleshooting_Tree Troubleshooting Guide for this compound Synthesis Start Problem with Synthesis Impurity_Check Impurity detected in final product? Start->Impurity_Check Low_Yield Low Yield? Start->Low_Yield Impurity_Check->Low_Yield No Unreacted_TPP Unreacted Triphenylphosphine? Impurity_Check->Unreacted_TPP Yes Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes TPPO_Present Triphenylphosphine Oxide? Unreacted_TPP->TPPO_Present No Solution_TPP Increase reaction time/temperature. Improve purification (washing/recrystallization). Unreacted_TPP->Solution_TPP Yes Solution_TPPO Use high-purity Triphenylphosphine. Run reaction under inert atmosphere. TPPO_Present->Solution_TPPO Yes Poor_Materials Poor Starting Material Quality? Incomplete_Reaction->Poor_Materials No Solution_Incomplete Increase reaction time/temperature. Ensure proper stoichiometry. Incomplete_Reaction->Solution_Incomplete Yes Solution_Materials Use high-purity, dry starting materials. Poor_Materials->Solution_Materials Yes

References

Technical Support Center: Butyltriphenylphosphonium Bromide (BTPB) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butyltriphenylphosphonium Bromide (BTPB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of BTPB as a phase-transfer catalyst and Wittig reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTPB) and what are its primary applications?

This compound is a quaternary phosphonium (B103445) salt widely used in organic synthesis.[1][2] Its two primary applications are:

  • Phase-Transfer Catalyst (PTC): BTPB facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic) by transferring one of the reactants across the phase boundary.[1][2][3] This enhances reaction rates and yields in various reactions, including alkylations, cyanations, and halogen exchange reactions.

  • Wittig Reagent Precursor: BTPB is a precursor to phosphonium ylides, which are key reagents in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[2]

Q2: What are the main advantages of using BTPB compared to other phase-transfer catalysts like quaternary ammonium (B1175870) salts?

Phosphonium salts like BTPB often exhibit higher thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring elevated temperatures.[4] The lipophilicity of the triphenylphosphine (B44618) groups can also enhance solubility in organic solvents, improving catalytic efficiency in certain systems.

Q3: How should I store this compound?

BTPB is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[5]

Q4: Is this compound hazardous?

BTPB is considered to have low toxicity.[1] However, as with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Catalyst Poisoning and Deactivation

Issue 1: Reduced or No Catalytic Activity in Phase-Transfer Catalysis

Symptoms:

  • Slow or stalled reaction progress.

  • Low yield of the desired product.

  • Formation of side products.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Alkaline Hydrolysis BTPB is susceptible to degradation under strongly basic (high pH) conditions. The hydroxide (B78521) ion can attack the electrophilic phosphorus center, leading to the formation of triphenylphosphine oxide and butane. Triphenylphosphine oxide is not a phase-transfer catalyst and its formation leads to irreversible deactivation.- Maintain the pH of the aqueous phase below 12 if possible.- If a strong base is required, consider using a solid base (e.g., K₂CO₃) instead of an aqueous solution of a strong base (e.g., NaOH).- Add the base slowly to the reaction mixture to avoid localized high concentrations.- Use a biphasic system with a minimal amount of water.
Thermal Decomposition Although BTPB has good thermal stability, prolonged exposure to very high temperatures can lead to decomposition. The exact decomposition temperature can be influenced by the reaction medium.- Consult the technical data sheet for the recommended maximum operating temperature.- If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.- Perform a thermogravimetric analysis (TGA) on a sample of the catalyst to determine its decomposition temperature under your specific conditions.
Presence of Water BTPB is hygroscopic, and the presence of excess water can facilitate alkaline hydrolysis, especially at elevated temperatures and pH.- Use anhydrous solvents and reactants.- Dry the BTPB in a vacuum oven at a moderate temperature before use if moisture contamination is suspected.
Catalyst Poisoning by Nucleophiles Strong nucleophiles other than the desired reactant can potentially react with the phosphonium salt, leading to deactivation.- Purify all reactants and solvents to remove nucleophilic impurities.- If the presence of a competing nucleophile is unavoidable, a higher catalyst loading may be necessary.
Issue 2: Poor Performance in a Wittig Reaction

Symptoms:

  • Low or no yield of the desired alkene.

  • Recovery of unreacted aldehyde/ketone.

  • Formation of triphenylphosphine oxide without corresponding alkene formation.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Ylide Formation The first step in a Wittig reaction is the deprotonation of the phosphonium salt to form the ylide. This requires a sufficiently strong base. Incomplete deprotonation will result in a low concentration of the active nucleophile.- Use a strong, non-nucleophilic base such as n-butyllithium, sodium hydride, or potassium tert-butoxide.- Ensure the base is fresh and has not been deactivated by exposure to air or moisture.- Use an appropriate solvent that does not react with the base.
Ylide Decomposition The phosphonium ylide can be sensitive to air and moisture. It can also be thermally unstable.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents.- Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.
Steric Hindrance Sterically hindered aldehydes or ketones may react slowly or not at all with the ylide.- Consider using a more reactive, less sterically hindered phosphonium ylide if possible.- The Horner-Wadsworth-Emmons reaction is often a better alternative for sterically hindered substrates.
Side Reactions of the Ylide If the substrate or solvent contains acidic protons, the ylide may be quenched by protonation before it can react with the carbonyl compound.- Use aprotic, anhydrous solvents.- Ensure the substrate does not contain acidic functional groups that are more acidic than the phosphonium salt.

Data Presentation

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 1779-51-7[6]
Molecular Formula C₂₂H₂₄BrP[6]
Molecular Weight 399.30 g/mol [7]
Appearance White to off-white crystalline powder[1]
Melting Point 240-243 °C[7]
Solubility Soluble in water and polar organic solvents like chloroform (B151607) and methanol.[1]

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol describes the synthesis of benzyl (B1604629) ethyl ether from benzyl chloride and ethanol (B145695) using BTPB as a phase-transfer catalyst.

Materials:

  • Benzyl chloride

  • Ethanol

  • Sodium hydroxide (50% aqueous solution)

  • Toluene (B28343)

  • This compound (BTPB)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl chloride (10 mmol), ethanol (20 mmol), and toluene (20 mL).

  • Add this compound (1 mmol, 10 mol%).

  • With vigorous stirring, slowly add 50% aqueous sodium hydroxide (10 mL) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Wittig Reaction for the Synthesis of Stilbene (B7821643)

This protocol describes the synthesis of stilbene from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride (which can be prepared from BTPB).

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (B109758)

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzyltriphenylphosphonium chloride (10 mmol) and benzaldehyde (10 mmol) in dichloromethane (20 mL).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (5 mL) dropwise over 10 minutes.

  • Continue stirring vigorously at room temperature for 1 hour. A color change should be observed as the ylide is formed and reacts.

  • After 1 hour, add deionized water (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product will be a mixture of (E)- and (Z)-stilbene and triphenylphosphine oxide. The stilbene isomers can be purified by recrystallization or column chromatography.

Visualizations

Deactivation_Pathway BTPB This compound (Active Catalyst) TPPO Triphenylphosphine Oxide (Inactive) BTPB->TPPO  Alkaline Hydrolysis (High pH) Ylide Phosphonium Ylide (Active Wittig Reagent) BTPB->Ylide  Strong Base Decomp Thermal Decomposition Products BTPB->Decomp  High Temperature Ylide->TPPO  Wittig Reaction

Caption: Major deactivation and reaction pathways of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Is the catalyst fresh and dry? Start->Check_Catalyst Check_Base Is the base concentration too high? Check_Catalyst->Check_Base Yes Store_Properly Store BTPB under inert gas and in a desiccator. Check_Catalyst->Store_Properly No Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp No Reduce_Base Reduce base concentration or use a solid base. Check_Base->Reduce_Base Yes Check_Purity Are reactants and solvents pure? Check_Temp->Check_Purity No Lower_Temp Lower reaction temperature. Check_Temp->Lower_Temp Yes Purify_Reagents Purify reactants and solvents. Check_Purity->Purify_Reagents No End Problem Resolved Check_Purity->End Yes Store_Properly->Check_Base Reduce_Base->End Lower_Temp->End Purify_Reagents->End

Caption: A logical workflow for troubleshooting low reaction yields with BTPB.

References

Technical Support Center: Scaling Up the Wittig Reaction with Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up the Wittig reaction using butyltriphenylphosphonium bromide.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the Wittig reaction in a question-and-answer format.

Question 1: Why is my Wittig reaction yield low when scaling up?

Low yields upon scaling up a Wittig reaction can stem from several factors. Incomplete ylide formation is a primary suspect. The choice of base and its stoichiometry are critical. Strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required for non-stabilized ylides like the one derived from this compound.[1][2] Ensure the base is fresh and accurately titrated, as its effectiveness can diminish over time.

Another common issue is the purity of reagents and the reaction conditions. The phosphonium (B103445) salt must be thoroughly dried, as moisture will quench the strong base.[1] Similarly, the aldehyde can be prone to oxidation or polymerization, impacting its availability for the reaction.[1] The solvent must be anhydrous, as even trace amounts of water can have a significant impact on the yield.[1]

Finally, inefficient mixing in larger reactors can lead to localized "hot spots" or areas of poor reagent distribution, both of which can negatively affect the reaction outcome. Ensure your reactor is equipped with adequate agitation for the scale of your reaction.

Question 2: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct at a large scale?

Removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions, especially at scale.[3] Several strategies can be employed:

  • Crystallization/Precipitation: TPPO has low solubility in nonpolar solvents like hexanes or diethyl ether. After the reaction, concentrating the mixture and adding a nonpolar solvent can induce TPPO to precipitate, allowing for its removal by filtration.[3]

  • Metal Salt Complexation: The addition of metal salts such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form an insoluble complex with TPPO, which can then be filtered off.[3] This method is often effective in polar organic solvents.[3]

  • Chromatography-Free Methods: For industrial applications, avoiding column chromatography is often desirable. Techniques like extraction and crystallization are preferred for their scalability.

Question 3: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?

The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. For non-stabilized ylides derived from alkyltriphenylphosphonium salts, the (Z)-alkene is typically the major product under kinetically controlled, salt-free conditions.[4][5]

To enhance Z-selectivity:

  • Use "Salt-Free" Ylides: The presence of lithium salts can lead to equilibration of intermediates, favoring the thermodynamically more stable (E)-alkene.[4] Using bases that do not contain lithium, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), can improve Z-selectivity.[4]

  • Low Reaction Temperatures: Running the reaction at low temperatures, typically -78 °C, favors the kinetic product, which is the (Z)-alkene.[4]

  • Solvent Choice: Non-polar, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether generally favor the formation of the (Z)-alkene.[4]

For obtaining the (E)-alkene, the Schlosser modification can be employed, which involves the use of phenyllithium (B1222949) at low temperatures to equilibrate the intermediate to the more stable form that leads to the E-isomer.[1][6]

Frequently Asked Questions (FAQs)

What is the driving force of the Wittig reaction? The primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4] This thermodynamic sink makes the overall reaction highly favorable.

What are the key safety considerations when scaling up a Wittig reaction?

  • Exothermic Reaction: The Wittig reaction can be exothermic, especially during ylide formation and the reaction with the carbonyl compound. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaway.[7]

  • Pyrophoric Reagents: Strong bases like n-BuLi are pyrophoric and must be handled under an inert atmosphere with appropriate personal protective equipment.

  • Solvent Hazards: Large volumes of flammable solvents like THF and diethyl ether pose fire risks. Ensure proper grounding of equipment and adequate ventilation.

  • Pressure Build-up: In a closed system, unexpected gas evolution could lead to a dangerous pressure increase. Ensure the reactor is properly vented.

How can I monitor the progress of a large-scale Witt-ig reaction? Monitoring the reaction is crucial for determining its completion and optimizing reaction times. At scale, taking representative samples for analysis can be challenging. In-situ monitoring techniques such as infrared (IR) or Raman spectroscopy can be valuable. Alternatively, carefully quenched samples can be analyzed by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Effect of Base on Wittig Reaction Yield (Illustrative)

BaseEquivalentsTemperature (°C)Reaction Time (h)Yield (%)
n-Butyllithium1.1-78 to 251285
Sodium Hydride1.20 to 251878
Potassium tert-Butoxide1.20 to 251882
Sodium Amide1.5-33 to 252475

Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.

Table 2: Effect of Solvent on Wittig Reaction Yield (Illustrative)

SolventDielectric Constant (20°C)Ylide Formation Temp (°C)Reaction Temp (°C)Yield (%)
Tetrahydrofuran (THF)7.5-78-78 to 2588
Diethyl Ether4.3-78-78 to 2585
Toluene2.400 to 11075
Dimethylformamide (DMF)36.702565

Note: Yields are illustrative. Non-polar aprotic solvents generally give higher yields for non-stabilized ylides.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of (Z)-Alkene via Wittig Reaction

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Appropriately sized, clean, and dry glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet/outlet, and addition funnel.

  • Cooling system capable of reaching and maintaining -78 °C.

Procedure:

  • Reactor Preparation: Ensure the reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Phosphonium Salt Slurry: Under a nitrogen atmosphere, charge the reactor with this compound and anhydrous THF to create a stirrable slurry.

  • Ylide Formation: Cool the slurry to -78 °C. Slowly add the NaHMDS solution via the addition funnel, maintaining the internal temperature below -70 °C. A color change (typically to orange or red) indicates ylide formation. Stir the mixture at -78 °C for 1-2 hours after the addition is complete.

  • Wittig Reaction: Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution, again maintaining the internal temperature below -70 °C.

  • Reaction Completion: After the aldehyde addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction for completion by a suitable analytical method (e.g., TLC, GC, HPLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Add an appropriate organic solvent (e.g., methyl tert-butyl ether) and water. Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization, distillation, or chromatography as required to remove triphenylphosphine oxide.

Visualizations

Wittig_Troubleshooting start Low Wittig Reaction Yield ylide_formation Incomplete Ylide Formation? start->ylide_formation reagent_purity Reagent Purity Issues? start->reagent_purity reaction_conditions Suboptimal Reaction Conditions? start->reaction_conditions mixing Inefficient Mixing? start->mixing base_issue Incorrect Base or Stoichiometry ylide_formation->base_issue Check base strength and freshness moisture Moisture Present? reagent_purity->moisture Dry phosphonium salt and glassware aldehyde_purity Aldehyde Purity? reagent_purity->aldehyde_purity Check for oxidation or polymerization solvent_purity Anhydrous Solvent? reaction_conditions->solvent_purity Use anhydrous solvents temperature_control Poor Temperature Control? reaction_conditions->temperature_control Ensure proper cooling and monitoring agitation Inadequate Agitation? mixing->agitation Optimize stirrer speed and design

Caption: Troubleshooting workflow for low Wittig reaction yield.

TPPO_Removal start Crude Wittig Reaction Mixture choice Select Purification Strategy start->choice crystallization Crystallization/ Precipitation choice->crystallization Non-polar Product metal_complexation Metal Salt Complexation choice->metal_complexation Polar Product chromatography Column Chromatography (if necessary) choice->chromatography High Purity Needed nonpolar_solvent Add Nonpolar Solvent (e.g., Hexanes) crystallization->nonpolar_solvent add_metal_salt Add Metal Salt (e.g., ZnCl2) metal_complexation->add_metal_salt purified_product Purified Alkene chromatography->purified_product filter_tppo Filter Precipitated TPPO nonpolar_solvent->filter_tppo filter_tppo->purified_product filter_complex Filter TPPO-Metal Complex add_metal_salt->filter_complex filter_complex->purified_product

Caption: Decision workflow for triphenylphosphine oxide (TPPO) removal.

References

Butyltriphenylphosphonium Bromide (BTPB) Catalyst: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recycling and reuse of Butyltriphenylphosphonium bromide (BTPB) as a phase transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTPB) and why is it used as a phase transfer catalyst?

A1: this compound (BTPB) is a quaternary phosphonium (B103445) salt with the chemical formula C₂₂H₂₄BrP.[1] It functions as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby accelerating the reaction rate.[1] Its bulky triphenylphosphonium group helps to stabilize anions, making it an effective catalyst in various organic syntheses.[1]

Q2: What are the main advantages of using BTPB over other phase transfer catalysts like quaternary ammonium (B1175870) salts?

A2: Quaternary phosphonium salts like BTPB generally exhibit superior thermal and chemical stability compared to their quaternary ammonium counterparts.[2] This makes them more suitable for reactions conducted at elevated temperatures or under harsh conditions.[2]

Q3: Is it possible to recycle and reuse BTPB?

A3: Yes, BTPB can be recycled and reused. Strategies for recycling often involve extraction from the reaction mixture or the use of immobilized catalysts. Studies on similar phosphonium salt catalysts have shown good recyclability and stability, allowing for multiple reuse cycles with minimal loss of activity.

Q4: How many times can BTPB be reused?

A4: The number of times BTPB can be effectively reused depends on the specific reaction conditions, the recovery method employed, and the purity of the recycled catalyst. While specific data for BTPB is limited in publicly available literature, analogous heterogeneous phosphonium bromide catalysts have been shown to be recycled and reused without significant loss in catalytic activity.

Q5: What are the common methods for recycling BTPB?

A5: Common strategies for recycling BTPB include:

  • Aqueous Extraction: Utilizing the water solubility of BTPB to extract it from the organic reaction mixture.

  • Immobilization: Attaching the BTPB to a solid support (e.g., a polymer resin) allows for easy filtration and recovery of the catalyst.

  • Solvent Precipitation: Adding a non-solvent to the reaction mixture to selectively precipitate the catalyst.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Catalyst Recovery Yield - Incomplete extraction into the aqueous phase. - Adsorption of the catalyst onto solid byproducts. - Catalyst is partially soluble in the organic phase.- Increase the volume or number of aqueous extractions. - Adjust the pH of the aqueous phase to enhance solubility. - Filter the reaction mixture to remove any solid residues before extraction. - Consider adding a salting-out agent to the aqueous phase to decrease the catalyst's solubility in the organic phase.
Decreased Catalytic Activity After Recycling - Presence of impurities from the reaction mixture. - Thermal degradation of the catalyst during the reaction or work-up. - Partial decomposition of the catalyst due to harsh reaction conditions (e.g., strong base).- Purify the recovered catalyst by recrystallization or washing with a suitable solvent. - Ensure the reaction and recovery temperatures do not exceed the thermal stability limit of BTPB. - Analyze the recycled catalyst for purity using techniques like HPLC or NMR spectroscopy.
Contamination of the Final Product with Recycled Catalyst - Inefficient separation of the catalyst from the product. - Emulsion formation during aqueous extraction.- Improve the washing/extraction procedure. - Consider using a different solvent system for extraction. - To break emulsions, try adding a small amount of brine or changing the temperature. - For immobilized catalysts, ensure complete filtration.

Experimental Protocols

Protocol 1: Recovery of BTPB by Aqueous Extraction

This protocol describes a general method for recovering water-soluble BTPB from an organic reaction mixture.

Methodology:

  • Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent and water to create a two-phase system.

  • Aqueous Extraction: Add deionized water to the separatory funnel (a typical starting ratio is 1:1 by volume with the organic phase). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The BTPB, being a salt, will preferentially partition into the aqueous layer.

  • Collection of Aqueous Phase: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: For optimal recovery, repeat the extraction of the organic layer with fresh deionized water two more times. Combine all aqueous extracts.

  • Removal of Organic Impurities: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any dissolved organic impurities.

  • Catalyst Isolation: Remove the water from the aqueous solution under reduced pressure using a rotary evaporator to obtain the solid BTPB catalyst.

  • Drying: Dry the recovered catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual moisture.

  • Purity Assessment: Analyze the purity of the recovered BTPB using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by checking its melting point.

Protocol 2: Assessment of Recycled BTPB Activity

This protocol outlines a method to quantify the catalytic activity of the recycled BTPB.

Methodology:

  • Standard Reaction Setup: Set up a standard reaction for which the performance of fresh BTPB is known. For example, the alkylation of a phenol (B47542) or the synthesis of an ether.

  • Reaction with Recycled Catalyst: Run the standard reaction using the recycled BTPB at the same molar concentration as you would with the fresh catalyst.

  • Monitoring Reaction Progress: Monitor the reaction progress over time using a suitable analytical technique (e.g., Gas Chromatography (GC), HPLC, or Thin Layer Chromatography (TLC)).

  • Determine Yield/Conversion: Upon completion of the reaction, determine the product yield or the conversion of the starting material.

  • Compare Performance: Compare the yield/conversion and reaction time with the results obtained using the fresh catalyst. A significant decrease in performance indicates catalyst deactivation.

Data Presentation

The following table provides an illustrative example of the expected performance of recycled BTPB over several cycles. The actual performance will vary depending on the specific reaction and recovery conditions.

Recycle Cycle Catalyst Recovery Yield (%) Product Yield (%) Notes
Fresh Catalyst -98Baseline performance.
1st Reuse 9597Minimal loss of activity.
2nd Reuse 9495Slight decrease in activity observed.
3rd Reuse 9292Noticeable decrease in activity. Consider regeneration or using fresh catalyst.
4th Reuse 9088Significant deactivation. Regeneration is recommended.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_recovery Catalyst Recovery cluster_analysis Analysis & Reuse reaction Phase Transfer Catalyzed Reaction (Organic & Aqueous Phases with BTPB) separation Phase Separation reaction->separation extraction Aqueous Extraction of BTPB separation->extraction Organic Product wash Wash Aqueous Phase with Organic Solvent extraction->wash evaporation Evaporation of Water wash->evaporation drying Drying of Recovered BTPB evaporation->drying purity Purity & Activity Assessment (HPLC, NMR) drying->purity reuse Reuse of Recycled BTPB purity->reuse Catalyst meets specifications reuse->reaction Recycle

Figure 1. Experimental workflow for the recycling and reuse of BTPB catalyst.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Recycled Catalyst Performance Issue low_yield Low Recovery Yield? start->low_yield low_activity Decreased Activity? start->low_activity product_contamination Product Contamination? start->product_contamination solution_yield Optimize Extraction - More extractions - Adjust pH - Salting out low_yield->solution_yield Yes solution_activity Purify Catalyst - Recrystallize - Wash - Check thermal stability low_activity->solution_activity Yes solution_contamination Improve Separation - Better washing - Break emulsions - Check filtration product_contamination->solution_contamination Yes

Figure 2. Troubleshooting logic for BTPB catalyst recycling.

References

Managing exothermic reactions when preparing ylides from Butyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the preparation of ylides from butyltriphenylphosphonium bromide. The focus is on safely managing the exothermic nature of the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the preparation of a phosphorus ylide from this compound an exothermic reaction?

The deprotonation of the butyltriphenylphosphonium salt using a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), is a highly exothermic acid-base reaction.[1][2][3] The phosphonium (B103445) salt is acidic at the carbon adjacent to the phosphorus, and the reaction with a strong base to form the ylide releases a significant amount of heat.[2][4]

Q2: What are the primary risks associated with the exothermic reaction during ylide formation?

The primary risks include:

  • Runaway Reaction: Uncontrolled temperature increase can lead to a rapid acceleration of the reaction rate, potentially causing the solvent to boil violently and pressurize the reaction vessel.

  • Side Reactions and Reduced Yield: Elevated temperatures can promote side reactions, leading to the formation of impurities and a lower yield of the desired ylide.

  • Solvent and Reagent Decomposition: Some reagents and solvents may decompose at higher temperatures, posing additional safety hazards.

  • Safety Hazards: Uncontrolled exothermic reactions can lead to splashes of corrosive chemicals, equipment failure, and potential fires, especially when using pyrophoric reagents like n-BuLi.[5]

Q3: What are the key parameters to control for managing the exotherm?

The key parameters to control are:

  • Rate of Reagent Addition: Slow, dropwise addition of the strong base to the phosphonium salt suspension is crucial to allow for heat dissipation.[6]

  • Reaction Temperature: Maintaining a low and stable temperature using a cooling bath is essential.[6]

  • Efficient Stirring: Good agitation ensures even heat distribution and prevents localized hot spots.

  • Concentration: Using an appropriate solvent volume helps to absorb and dissipate the heat generated.

Q4: Which bases are commonly used to prepare the ylide, and how does the choice of base affect the exotherm?

Commonly used strong bases include n-butyllithium (n-BuLi), potassium tert-butoxide (t-BuOK), and sodium hydride (NaH).[2][7] n-BuLi is a very strong base and its reaction is typically highly exothermic, requiring careful temperature control.[2] t-BuOK is also a strong base that generates a significant exotherm. Weaker bases may be used for more stabilized ylides, but for non-stabilized ylides like the one from this compound, a strong base is necessary.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature spike during base addition. 1. Base was added too quickly. 2. Cooling bath is not efficient enough or has failed. 3. Inadequate stirring.1. Immediately stop the addition of the base. 2. Ensure the cooling bath is at the correct temperature and making good contact with the flask. Consider using a larger cooling bath or a cryocooler for better temperature control. 3. Increase the stirring rate to improve heat dissipation.
Localized browning or charring in the reaction mixture. 1. Formation of localized "hot spots" due to poor mixing. 2. Base solution was added directly onto the wall of the flask instead of into the stirred suspension.1. Improve stirring efficiency. Ensure the stir bar is of an appropriate size for the flask. 2. Position the addition funnel or syringe so that the base is added directly into the vortex of the stirred solution.
Low yield of the ylide or subsequent Wittig product. 1. Decomposition of the ylide due to excessive temperature. 2. Side reactions occurring at elevated temperatures. 3. Reaction with atmospheric moisture or oxygen.1. Maintain the recommended low temperature throughout the base addition and ylide formation.[6] 2. Ensure slow and controlled addition of the base. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[6]
The reaction mixture solidifies or becomes difficult to stir. 1. The concentration of the phosphonium salt is too high. 2. The ylide or byproducts are precipitating from the solvent.1. Use a larger volume of anhydrous solvent to maintain a stirrable slurry. 2. If the ylide is known to be poorly soluble in the chosen solvent, consider alternative anhydrous solvents.

Experimental Protocols and Data

Protocol 1: Ylide Generation from this compound

This protocol is a general procedure adapted for the safe generation of the corresponding ylide.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Nitrogen or Argon gas supply

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Septa, syringes, and an addition funnel

  • Cooling bath (e.g., dry ice/acetone or an ice/salt bath)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Reagents: In the flask, suspend this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) with vigorous stirring.[6]

  • Base Addition: Slowly add the n-BuLi solution (1.0 equivalent) dropwise via syringe or addition funnel over a period of 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Ylide Formation: After the addition is complete, allow the mixture to stir at the same low temperature for 30 minutes, then let it slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.[6] The resulting deep red or orange mixture is the ylide solution, ready for the subsequent Wittig reaction.

Table 1: Key Experimental Parameters for Ylide Formation
ParameterRecommended ValuePurpose
Initial Temperature -78 °C to 0 °CTo control the initial exotherm upon base addition.
Base Addition Time 30 - 60 minutesTo allow for gradual heat dissipation.
Stirring Speed VigorousTo ensure uniform temperature and prevent hot spots.
Atmosphere Inert (Nitrogen or Argon)To prevent quenching of the ylide by moisture or oxygen.
Solvent Anhydrous THFTo act as a heat sink and solubilize reactants.

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Ylide Preparation cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_completion Completion Phase start Start: Assemble Flame-Dried Glassware inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm add_reagents Add this compound and Anhydrous THF inert_atm->add_reagents cool Cool Suspension to -78°C or 0°C add_reagents->cool add_base Slowly Add n-BuLi Solution (Dropwise) cool->add_base stir Stir Vigorously cool->stir monitor Monitor Temperature Continuously add_base->monitor warm Allow to Warm to Room Temperature add_base->warm After complete addition stir_complete Stir for 1-2 Hours warm->stir_complete ylide_ready Ylide Solution Ready for Use stir_complete->ylide_ready

Caption: Experimental workflow for preparing ylides while managing exothermicity.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Ylide Preparation cluster_legend Legend issue Issue: Uncontrolled Temperature Rise cause1 Cause: Base Addition Too Fast? issue->cause1 cause2 Cause: Inefficient Cooling? issue->cause2 cause3 Cause: Poor Stirring? issue->cause3 solution1 Solution: Stop Addition Immediately cause1->solution1 Yes solution2 Solution: Check Cooling Bath cause2->solution2 Yes solution3 Solution: Increase Stirring Rate cause3->solution3 Yes l1 Problem l2 Potential Cause l3 Corrective Action k1 k2 k3

Caption: Logical flow for troubleshooting an uncontrolled exothermic reaction.

References

Validation & Comparative

Core Analytical Techniques for Butyltriphenylphosphonium Bromide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for the Characterization of Butyltriphenylphosphonium Bromide

For researchers, scientists, and drug development professionals, the accurate characterization of reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. This compound (BTPB), a versatile phosphonium (B103445) salt, is widely utilized in various chemical transformations, most notably as a phase-transfer catalyst and a precursor in Wittig reactions. Its purity and structural integrity are critical for achieving desired reaction kinetics and product yields. This guide provides a comparative overview of the primary analytical methods for the characterization of BTPB, offering insights into their principles, data interpretation, and experimental protocols. Furthermore, a comparison with alternative phosphonium salts is presented to aid in the selection of appropriate analytical strategies.

The structural elucidation and purity assessment of this compound (C₂₂H₂₄BrP, Molar Mass: 399.30 g/mol ) can be accomplished through a suite of spectroscopic and analytical techniques. Each method provides unique insights into the molecule's identity and quality.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for the structural analysis of BTPB, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely employed.

  • ¹H NMR: The proton NMR spectrum of BTPB exhibits characteristic signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the butyl chain. The integration of these signals can be used to confirm the ratio of the different proton environments, while the chemical shifts and coupling patterns provide information about their connectivity.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The distinct signals for the aromatic and aliphatic carbons further confirm the structure of BTPB.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of BTPB displays characteristic absorption bands corresponding to the vibrations of its chemical bonds.

3. Mass Spectrometry (MS):

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For BTPB, the mass spectrum will show a prominent peak corresponding to the butyltriphenylphosphonium cation ([C₂₂H₂₄P]⁺). The fragmentation pattern can offer further structural confirmation.[1][2][3]

4. X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.[4][5]

5. Titration:

Titration is a classical analytical method that can be used to determine the purity of BTPB, particularly the halide content. Argentometric titration is a common method for quantifying the bromide ion.

6. Thermal Analysis (TGA/DSC):

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and melting point of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition points, while DSC measures the heat flow associated with thermal transitions, such as melting.[6][7]

Comparison of Analytical Methods for this compound

The following table summarizes the key aspects of the analytical methods used for the characterization of this compound.

Analytical Method Information Provided Advantages Limitations Typical Application
¹H NMR Spectroscopy Structural confirmation, proton environment, purity estimationHigh resolution, quantitative, non-destructiveRequires deuterated solvents, can be complex for mixturesRoutine identification and purity check
¹³C NMR Spectroscopy Carbon skeleton confirmationUnambiguous carbon countLower sensitivity than ¹H NMR, longer acquisition timesStructural elucidation
FTIR Spectroscopy Functional group identificationFast, non-destructive, minimal sample preparationProvides limited structural detail, not ideal for quantificationQuick identity confirmation
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, provides molecular formula informationDestructive, fragmentation can be complex to interpretMolecular weight determination and structural confirmation
X-ray Crystallography Absolute 3D structure, bond lengths and anglesDefinitive structural informationRequires single crystals, time-consumingUnambiguous structure determination
Titration Purity (halide content)Inexpensive, accurate for purityNon-specific for the organic cation, requires standardsPurity assessment
Thermal Analysis (TGA/DSC) Thermal stability, melting pointSmall sample size, provides physical propertiesDoes not provide structural informationDetermination of physical characteristics

Comparison with Alternative Phosphonium Salts

The choice of phosphonium salt can significantly impact a chemical reaction. The analytical characterization of these alternatives follows similar principles to that of BTPB. Here, we compare BTPB with two common alternatives: Methyltriphenylphosphonium bromide and Tetrabutylphosphonium bromide.

Phosphonium Salt Structure Molar Mass ( g/mol ) Melting Point (°C) Key Characterization Features
This compound (BTPB) [P(C₆H₅)₃(C₄H₉)]Br399.30240-243¹H NMR shows both aromatic and butyl signals.
Methyltriphenylphosphonium bromide [P(C₆H₅)₃(CH₃)]Br357.22230-234[8]¹H NMR shows a characteristic methyl singlet.
Tetrabutylphosphonium bromide [P(C₄H₉)₄]Br339.33100-103[1]Lacks aromatic signals in NMR; ¹H NMR shows only butyl group signals.

Experimental Protocols

NMR Spectroscopy of this compound

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the BTPB sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Place the NMR tube in the spectrometer's spinner turbine.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Process and reference the ¹³C NMR spectrum (e.g., CDCl₃ at 77.16 ppm).

FTIR Spectroscopy of this compound

Objective: To obtain an infrared spectrum for functional group identification.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid BTPB sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal after analysis.

Procedure (KBr pellet method):

  • Grind a small amount (1-2 mg) of BTPB with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum.

Mass Spectrometry of this compound

Objective: To determine the molecular weight of the cation and analyze its fragmentation pattern.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Prepare a dilute solution of the BTPB sample in the chosen solvent (typically in the µg/mL to ng/mL range).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum for the parent ion peak corresponding to the butyltriphenylphosphonium cation ([C₂₂H₂₄P]⁺, m/z ≈ 319.16).

  • If desired, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a fragmentation spectrum for further structural confirmation.

Visualizations

Experimental_Workflow_BTPB_Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample BTPB Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Xray X-ray Crystallography Sample->Xray Titration Titration Sample->Titration Thermal Thermal Analysis Sample->Thermal NMR_Data Structure, Purity NMR->NMR_Data FTIR_Data Functional Groups FTIR->FTIR_Data MS_Data Molecular Weight MS->MS_Data Xray_Data 3D Structure Xray->Xray_Data Titration_Data Purity (%) Titration->Titration_Data Thermal_Data Melting Point, Stability Thermal->Thermal_Data

Caption: Workflow for the analytical characterization of this compound.

Signaling_Pathway_Comparison cluster_structural Structural Features cluster_analytical Analytical Distinctions BTPB Butyltriphenylphosphonium bromide (BTPB) Aromatic Aromatic Rings BTPB->Aromatic Alkyl_Chain Alkyl Chain Length BTPB->Alkyl_Chain MTPB Methyltriphenylphosphonium bromide MTPB->Aromatic MTPB->Alkyl_Chain TBPB Tetrabutylphosphonium bromide TBPB->Alkyl_Chain NMR_Signal Characteristic NMR Signals Aromatic->NMR_Signal Alkyl_Chain->NMR_Signal Melting_Point Melting Point Alkyl_Chain->Melting_Point

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Butyltriphenylphosphonium Bromide and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of reagents is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of butyltriphenylphosphonium bromide and its shorter-chain homologues: methyltriphenylphosphonium (B96628) bromide, ethyltriphenylphosphonium bromide, and propyltriphenylphosphonium bromide. The compiled data, presented in clear tabular format, alongside a detailed experimental protocol, serves as a valuable resource for the identification and quality assessment of these widely used phosphonium (B103445) salts.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and its selected alternatives. All data is reported for spectra acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for these compounds.

Table 1: ¹H NMR Spectral Data of Alkyltriphenylphosphonium Bromides in CDCl₃

CompoundAlkyl Chain Protons (δ, ppm, Multiplicity, J [Hz])Phenyl Protons (δ, ppm, Multiplicity)
This compound ~3.7-3.5 (m, 2H, P-CH₂) ~1.7-1.5 (m, 4H, P-CH₂-CH₂ -CH₂ ) ~0.9 (t, 3H, J ≈ 7, -CH₃)~7.9-7.6 (m)
Propyltriphenylphosphonium bromide ~3.7-3.5 (m, 2H, P-CH₂) ~1.7-1.5 (m, 2H, P-CH₂-CH₂ ) ~1.1 (t, 3H, J ≈ 7, -CH₃)~7.9-7.7 (m)
Ethyltriphenylphosphonium bromide ~3.9-3.7 (dq, 2H, J(H,H) ≈ 7.6, J(P,H) ≈ 13.6, P-CH₂) ~1.4 (dt, 3H, J(H,H) ≈ 7.6, J(P,H) ≈ 20, -CH₃)~7.8-7.6 (m)
Methyltriphenylphosphonium bromide ~5.41 (d, 2H, J(P,H) ≈ 14.3)~7.8-7.6 (m)

Note: The chemical shifts and coupling constants for the phenyl protons are complex and often appear as overlapping multiplets. The ranges provided are approximate.

Table 2: ¹³C NMR Spectral Data of Alkyltriphenylphosphonium Bromides in CDCl₃

CompoundAlkyl Chain Carbons (δ, ppm, J(P,C) [Hz])Phenyl Carbons (δ, ppm, J(P,C) [Hz])
This compound ~23.3 (d, ¹J ≈ 49) ~23.9 (d, ²J ≈ 16) ~23.2 (d, ³J ≈ 4) ~13.4 (s)~135.0 (d, ²J ≈ 10) ~133.5 (d, ⁴J ≈ 3) ~130.4 (d, ³J ≈ 13) ~118.5 (d, ¹J ≈ 86)
Propyltriphenylphosphonium bromide ~24.5 (d, ¹J ≈ 49) ~16.8 (d, ²J ≈ 16) ~15.9 (d, ³J ≈ 5)~135.1 (d, ²J ≈ 10) ~133.6 (d, ⁴J ≈ 3) ~130.4 (d, ³J ≈ 13) ~118.7 (d, ¹J ≈ 86)
Ethyltriphenylphosphonium bromide ~17.4 (d, ¹J ≈ 51) ~7.0 (d, ²J ≈ 5)~135.2 (d, ²J ≈ 10) ~133.7 (d, ⁴J ≈ 3) ~130.5 (d, ³J ≈ 13) ~118.9 (d, ¹J ≈ 86)
Methyltriphenylphosphonium bromide ~11.8 (d, ¹J ≈ 56)~135.1 (d, ²J ≈ 10) ~133.6 (d, ⁴J ≈ 3) ~130.4 (d, ³J ≈ 13) ~118.7 (d, ¹J ≈ 86)

Note: The assignments and coupling constants are based on typical values for phosphonium salts and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.

1. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the phosphonium salt for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

    • Spectral Width: Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest (a value of 2-5 seconds is generally sufficient).

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used.

    • Spectral Width: Set the spectral width to cover the expected chemical shift range (e.g., 0 to 160 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.

    • Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration: Integrate the signals of interest to determine the relative ratios of different protons or carbons.

Visualization of the NMR Analysis Workflow

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Phosphonium Salt dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire 1H & 13C Spectra setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference analyze Analyze Chemical Shifts & Coupling Constants reference->analyze compare Compare with Reference Data analyze->compare structure Structure Verification / Purity Assessment compare->structure

A flowchart of the NMR analysis workflow.

This comprehensive guide provides the necessary data and protocols for the accurate and reproducible NMR analysis of this compound and its common alternatives. By following these guidelines, researchers can confidently characterize these important reagents for their specific applications.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Butyltriphenylphosphonium bromide. As a quaternary phosphonium (B103445) salt, this compound is a non-volatile and thermally labile compound, characteristics that significantly influence the choice of analytical methodology. This document outlines the experimental protocols, presents a comparative analysis of the two techniques, and provides supporting data to guide researchers in selecting the most appropriate method for their needs.

Introduction to Purity Assessment of this compound

This compound is a versatile phase transfer catalyst and reagent used in a variety of chemical syntheses.[1] Its purity is critical to ensure reaction efficiency, product quality, and to avoid the introduction of unwanted side products in sensitive applications such as pharmaceutical development. Accurate and reliable analytical methods are therefore essential for quantifying the purity of this compound and identifying any potential impurities. The primary analytical techniques considered for this purpose are HPLC and GC-MS.

Comparison of HPLC and GC-MS Methods

The selection between HPLC and GC-MS for the purity analysis of this compound is fundamentally dictated by the compound's physical properties. Due to its salt nature, it is non-volatile, making HPLC the more direct and suitable method. GC-MS, which requires the analyte to be volatile and thermally stable, is not directly applicable without specialized techniques such as pyrolysis.

FeatureHPLCGC-MS
Analyte Volatility Not requiredRequired (or requires derivatization/pyrolysis)
Thermal Stability Not criticalCritical
Sample Preparation Simple dissolutionComplex (pyrolysis required)
Typical Purity Range >98% (as specified by suppliers)[1]Not routinely used for this compound
Potential Impurities Detected Starting materials (e.g., triphenylphosphine), by-products of synthesisDecomposition products from pyrolysis
Quantification Straightforward using external or internal standardsIndirect, based on pyrolysis product abundance
Advantages - Direct analysis of the intact salt- High precision and accuracy- Well-suited for non-volatile compounds[2][3]- High sensitivity and specificity of MS detection- Can provide structural information of volatile fragments
Disadvantages - May require specific columns or mobile phase additives for optimal separation- Not suitable for direct analysis of non-volatile salts- Pyrolysis can be complex and may not be quantitative- Potential for thermal degradation to obscure the true impurity profile[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a reverse-phase HPLC method, which is well-suited for the analysis of ionic compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other ion-pairing agent

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes, then hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol describes a hypothetical approach for the analysis of this compound using pyrolysis to break down the non-volatile salt into volatile fragments that can be analyzed by GC-MS.

Instrumentation:

  • Pyrolyzer coupled to a GC-MS system

  • Capillary GC column suitable for general purpose analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Mass spectrometer detector

Pyrolysis Conditions:

  • Pyrolysis Temperature: 600°C

  • Pyrolysis Time: 10 seconds

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Start at 50°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 500.

Sample Preparation:

  • Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of the this compound sample into a pyrolysis sample cup.

Data Analysis: The resulting chromatogram will show peaks corresponding to the volatile pyrolysis products. The identity of these products can be determined from their mass spectra. The purity assessment is qualitative, based on the relative abundance of the expected pyrolysis products of this compound versus those from any impurities.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

HPLC Purity Assessment Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample into Pyrolysis Tube Pyrolyze Pyrolyze Sample Weigh->Pyrolyze Separate GC Separation of Fragments Pyrolyze->Separate Detect MS Detection Separate->Detect Chromatogram Generate Total Ion Chromatogram Detect->Chromatogram Identify Identify Pyrolysis Products Chromatogram->Identify Assess Qualitative Purity Assessment Identify->Assess

Py-GC-MS Purity Assessment Workflow

Conclusion

For the routine purity assessment of this compound, HPLC is the unequivocally superior method . Its ability to directly analyze the non-volatile, intact salt provides a more accurate, precise, and straightforward quantification of purity compared to GC-MS. The sample preparation is simpler, and the data interpretation is more direct.

While GC-MS is a powerful analytical tool, its application to non-volatile salts like this compound is indirect and complex, requiring pyrolysis. This approach is more suitable for qualitative analysis of thermal decomposition products rather than for routine purity assessment. The high temperatures involved in pyrolysis can introduce artifacts that may not be representative of the initial sample's impurity profile. Therefore, Py-GC-MS should be considered a research tool for specialized investigations rather than a primary method for quality control of this compound.

References

A Comparative Guide: Butyltriphenylphosphonium Bromide vs. Tetrabutylammonium Bromide as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, facilitating reactions between reactants dwelling in immiscible phases is a common challenge. Phase transfer catalysts (PTCs) have emerged as an indispensable tool to overcome this hurdle, enhancing reaction rates and yields. Among the plethora of PTCs, quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most prevalent. This guide provides an objective comparison between two prominent examples: Butyltriphenylphosphonium bromide (BTPB) and Tetrabutylammonium (B224687) bromide (TBAB), supported by available experimental data and detailed methodologies.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique that enables reactions between substrates in an organic phase and nucleophiles or bases residing in an aqueous or solid phase. The PTC, typically a salt with a lipophilic cation and a hydrophilic anion, acts as a shuttle, transporting the anionic reactant across the phase boundary into the organic phase where the reaction can proceed. This process dramatically increases the effective concentration of the reactant in the organic phase, thereby accelerating the reaction.

This compound (BTPB) , a quaternary phosphonium salt, and Tetrabutylammonium bromide (TBAB) , a quaternary ammonium salt, are both widely utilized as phase transfer catalysts. Their efficacy, however, can vary significantly depending on the specific reaction conditions and substrates involved.

General Performance Comparison: Phosphonium vs. Ammonium Salts

While direct comparative data for BTPB across a wide range of reactions is limited in publicly available literature, a general comparison between phosphonium and ammonium-based PTCs can provide valuable insights. Phosphonium salts, such as BTPB, are often reported to exhibit higher thermal and chemical stability compared to their ammonium counterparts like TBAB.[1] This enhanced stability can be attributed to the lower susceptibility of the phosphonium cation to Hofmann elimination, a common degradation pathway for quaternary ammonium salts under basic conditions at elevated temperatures.[1]

The larger and more lipophilic nature of the phosphonium cation can also facilitate a more efficient transfer of the anion into the organic phase, potentially leading to higher catalytic activity in certain reactions.[1]

Quantitative Performance Data

The following tables summarize available quantitative data from studies comparing the performance of phosphonium and ammonium-based phase transfer catalysts in various reactions. It is important to note that while TBAB is a direct subject of these comparisons, the phosphonium salt is often a related compound like Tetraphenylphosphonium Bromide (TPPB) or Tetrabutylphosphonium Bromide (TBPB). These results, however, offer a valuable proxy for the expected performance of BTPB.

Table 1: Alkylation of Sodium Benzoate with Butyl Bromide [1]

CatalystCatalyst TypeYield (%)
Tetraphenylphosphonium Bromide (TPPB)Phosphonium98
Tetrabutylammonium Bromide (TBAB)Ammonium91

Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]

Table 2: Synthesis of 1,4-Dihydropyridines [2]

CatalystYield (%)
Tetrabutylammonium Bromide (TBAB)91
"TPAB" (likely TPPB or TBPB)83

Reaction Conditions: Ultrasonic condensation for 60 minutes in an aqueous medium.[2]

Table 3: Synthesis of Phenylbutyl Ether [2]

CatalystCatalyst Concentration (mol)Yield (%)
Tetrabutylammonium Bromide (TBAB)0.00178
Butyldimethylanilinium bromide (BDAB)0.00170
"Starburst" quaternary ammonium salt (BPBPB)0.00182

Experimental Protocols

Detailed methodologies for key experiments are provided below to offer a practical basis for comparison and application.

Protocol 1: Williamson Ether Synthesis using Tetrabutylammonium Bromide (TBAB)[3]

Objective: To synthesize 4-ethylanisole (B128215) from 4-ethylphenol (B45693) and methyl iodide.

Materials:

  • 4-ethylphenol

  • 25% Sodium hydroxide (B78521) (aq)

  • Tetrabutylammonium bromide (TBAB)

  • Methyl iodide

  • Diethyl ether

  • Distilled water

  • 5% Sodium hydroxide (aq)

  • Anhydrous sodium sulfate

Procedure:

  • In a 5 mL conical vial equipped with a magnetic spin vane, combine 150 mg of 4-ethylphenol and an appropriate volume of 25% aqueous sodium hydroxide solution.

  • Gently heat the mixture until the 4-ethylphenol dissolves.

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Attach a reflux condenser and add methyl iodide through the top of the condenser.

  • Gently reflux the reaction mixture for one hour.

  • After cooling to room temperature, cool the vial in an ice bath.

  • Add 1-2 mL of diethyl ether and a small amount of distilled water.

  • Remove the aqueous layer and extract it with diethyl ether.

  • Combine the organic layers and wash with 5% sodium hydroxide solution, followed by distilled water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • The product can then be isolated by evaporating the solvent and further purified by column chromatography if necessary.

Protocol 2: C-Alkylation of Hydantoins using Tetrabutylammonium Bromide (TBAB)[4]

Objective: To perform a C5-selective alkylation of a hydantoin (B18101) derivative.

Materials:

  • Hydantoin substrate

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • 50% w/w aqueous Potassium hydroxide (KOH)

  • Alkylating agent (e.g., allyl bromide)

  • Dichloromethane (B109758) (DCM)

  • Water

Procedure:

  • To a solution of the hydantoin (0.25 mmol) and TBAB (2 mol %) in toluene (0.3 mL), add 50% w/w aqueous KOH (0.2 mL).

  • Add the electrophile (0.75 mmol, 3 equivalents) at room temperature.

  • Stir the reaction vigorously at room temperature until complete conversion of the starting material (monitored by TLC).

  • Dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • The combined organic layers can be dried and concentrated to yield the crude product, which can be further purified by chromatography.

Protocol 3: Ultrasound-Assisted Oxidative Desulfurization using this compound (BTPB)[5]

Objective: To demonstrate the use of BTPB in an oxidative desulfurization process.

General Concept: This protocol utilizes BTPB as both a phase transfer catalyst and an extractant in an ultrasound-assisted oxidative desulfurization process. The reaction involves the oxidation of sulfur compounds in a model oil using a hydrogen peroxide-acetic acid system, facilitated by BTPB under ultrasound irradiation.[3] The efficiency of the process is evaluated by monitoring the reduction of sulfur content in the model oil.

Note: A detailed, step-by-step protocol for this specific application is highly dependent on the specific equipment and analytical methods available. The original research paper should be consulted for precise experimental parameters.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms and workflows discussed.

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Ion Exchange at Interface M_aq Counter Ion (M⁺) RX_org Substrate (R-X) RNu_org Product (R-Nu) RX_org->RNu_org Product Formation QX_org Q⁺X⁻ RX_org->QX_org Byproduct Formation QNu_org->RX_org Reaction QX_org->Nu_aq Catalyst Regeneration

Caption: General Catalytic Cycle of Phase Transfer Catalysis.

Hofmann_Elimination TBAB Tetrabutylammonium Cation (TBAB) Alkene Butene TBAB->Alkene Heat Amine Tributylamine TBAB->Amine Heat Base Base (e.g., OH⁻) Base->TBAB BTPB Butyltriphenylphosphonium Cation (BTPB) NoReaction No Hofmann Elimination BTPB->NoReaction

Caption: Degradation Pathway of TBAB via Hofmann Elimination.

Conclusion

Both this compound (BTPB) and Tetrabutylammonium bromide (TBAB) are effective phase transfer catalysts. The choice between them depends on the specific requirements of the reaction.

Tetrabutylammonium bromide (TBAB) is a versatile and cost-effective catalyst suitable for a wide range of transformations under mild to moderate conditions.[4] Its performance is well-documented in numerous applications, including alkylation, oxidation, and reduction reactions.[4]

This compound (BTPB) and other phosphonium salts, in general, offer a key advantage in their superior thermal and chemical stability.[1] This makes them particularly well-suited for reactions requiring elevated temperatures or strongly basic conditions where ammonium salts might degrade. The often higher lipophilicity of the phosphonium cation can also lead to enhanced catalytic activity and higher yields in certain synthetic protocols.[1]

For researchers and drug development professionals, the selection of the optimal phase transfer catalyst necessitates a careful consideration of reaction conditions, desired product purity, and cost-effectiveness. While TBAB may be the go-to choice for many standard applications, BTPB presents a compelling alternative for more demanding transformations where stability and potentially higher activity are paramount.

References

Comparison of phosphonium and ammonium salts in phase transfer catalysis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phosphonium (B103445) and Ammonium (B1175870) Salts in Phase Transfer Catalysis

For researchers, scientists, and drug development professionals, the selection of an appropriate phase transfer catalyst is a critical decision that can profoundly influence reaction efficiency, product yield, and overall process viability. Among the most prevalent catalysts are quaternary ammonium and phosphonium salts, often referred to as 'onium' salts.[1] This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed catalyst selection in organic synthesis.

Phase transfer catalysis (PTC) is a powerful methodology that enables reactions between reactants located in separate, immiscible phases (e.g., an aqueous and an organic phase).[2][3] The catalyst, typically a salt with a lipophilic cation, transports a reactant anion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[4][5] This technique obviates the need for expensive or hazardous solvents that can dissolve all reactants in a single phase, aligning with the principles of green chemistry.[3]

Performance Comparison: Activity, Stability, and Applications

The effectiveness of a phase transfer catalyst is determined by its ability to transfer the reactant anion, its stability under the reaction conditions, and its impact on reaction kinetics.

Catalytic Activity: Both phosphonium and ammonium salts are effective across a broad spectrum of phase transfer reactions. However, phosphonium-based catalysts frequently demonstrate superior performance, which is often attributed to the larger, more lipophilic, and more polarizable nature of the phosphonium cation.[2][6] This allows for a more efficient transfer and activation of the anion in the organic phase.

Thermal and Chemical Stability: A key advantage of phosphonium salts is their significantly higher thermal and chemical stability compared to their ammonium counterparts.[2][6][7] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs under basic conditions, especially at elevated temperatures, yielding an alkene and a tertiary amine.[2][6] This decomposition reduces catalyst efficiency and can introduce impurities. Phosphonium salts are not prone to Hofmann elimination and their primary degradation to phosphine (B1218219) oxides typically requires more forcing conditions.[6][8] This superior stability makes phosphonium catalysts the preferred choice for reactions conducted at high temperatures or under strongly basic conditions, which are common in industrial processes.[6][7]

Data Presentation: Quantitative Comparison of Catalysts

The following tables summarize quantitative data comparing the performance of phosphonium and ammonium-based phase transfer catalysts in specific chemical transformations.

Table 1: General Properties and Stability

PropertyQuaternary Phosphonium SaltsQuaternary Ammonium Salts
Cation Structure R₄P⁺R₄N⁺
Thermal Stability High; generally more stable at elevated temperatures.[7]Moderate; stable up to ~100°C.
Chemical Stability Stable under basic conditions.Susceptible to Hofmann elimination in the presence of a strong base and heat.[2][6]
Primary Degradation Formation of phosphine oxide and a hydrocarbon.[6]Hofmann Elimination to form an alkene and a tertiary amine.[6]
Typical Applications Nucleophilic substitutions, condensations, oxidations, polymerizations, especially in demanding industrial processes.[6]Widely used in various organic transformations under moderate conditions.[6]

Table 2: Comparative Performance in Esterification Reaction: Alkylation of Sodium Benzoate (B1203000) with Butyl Bromide[6]

CatalystCatalyst TypeYield (%)
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium98%
Tri Capryryl methyl Ammonium Chloride (Aliquat 336)Ammonium92%
Tetra Butyl Ammonium Bromide (TBAB)Ammonium91%

Table 3: Comparative Performance in Hydrometallurgy Process: Leaching of Molybdenum (Mo) and Vanadium (V) from spent hydrodesulfurization catalysts[9]

Catalyst SystemCatalyst TypeMolybdenum (Mo) Recovery Rate (%)Vanadium (V) Recovery Rate (%)
Phosphonium-based (Cyp-IL)Phosphonium91%82.5%
Ammonium-based (Ali-IL)Ammonium78%72%

Visualizing Mechanisms and Workflows

Degradation_Pathways cluster_ammonium Ammonium Salt Degradation cluster_phosphonium Phosphonium Salt Degradation Ammonium Quaternary Ammonium Salt (R₄N⁺) Hofmann Hofmann Elimination (+ Base, Δ) Ammonium->Hofmann Alkene Alkene Hofmann->Alkene Amine Tertiary Amine Hofmann->Amine Phosphonium Quaternary Phosphonium Salt (R₄P⁺) Degradation Degradation (+ Base, High Δ) Phosphonium->Degradation Oxide Phosphine Oxide Degradation->Oxide Hydrocarbon Hydrocarbon Degradation->Hydrocarbon

Experimental_Workflow start Start setup Set up Reaction: - Toluene (B28343)/Water System - Sodium Benzoate - Butyl Bromide start->setup add_catalyst Add Catalyst (0.001 mol of Phosphonium or Ammonium Salt) setup->add_catalyst react Heat to 60°C Stir at 500 rpm add_catalyst->react monitor Monitor Reaction (e.g., by TLC/GC) react->monitor monitor->react Incomplete workup Work-up: - Separate Layers - Wash Organic Layer - Dry & Evaporate monitor->workup Reaction Complete analyze Analyze Product: - Calculate Yield - Purity Analysis workup->analyze end End analyze->end

Experimental Protocols

To provide a practical basis for comparison, a detailed methodology for a key experiment is provided below.

Experiment 1: Comparative Synthesis of Butyl Benzoate [2]

Objective: To compare the catalytic efficiency of a phosphonium salt (e.g., Tetra Phenyl Phosphonium Bromide) and an ammonium salt (e.g., Tetra Butyl Ammonium Bromide) in the synthesis of butyl benzoate via nucleophilic substitution.

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • Toluene

  • Deionized Water

  • Phase Transfer Catalyst (Phosphonium or Ammonium salt)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: A two-phase solvent system is prepared by combining 100 mL of toluene and 100 mL of water in a reaction vessel equipped with a condenser and a magnetic stirrer.[2]

  • Addition of Reactants: Sodium benzoate and butyl bromide are added to the reaction vessel.

  • Catalyst Addition: The selected phase transfer catalyst (0.001 mol) is added to the reaction mixture.[2]

  • Reaction Conditions: The mixture is heated to 60°C and stirred at a constant speed of 500 rpm to ensure efficient mixing of the phases.[2]

  • Monitoring: The reaction progress is monitored by tracking the consumption of the starting materials, for instance, by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The organic layer is separated, washed with water to remove any remaining inorganic salts, and then dried over anhydrous sodium sulfate.[2]

  • Product Isolation: The solvent is removed from the organic layer by evaporation under reduced pressure to yield the final product, butyl benzoate.[2]

  • Analysis: The yield of the product is calculated, and its purity is assessed. The results from the phosphonium and ammonium catalysts are then compared.

Conclusion

The choice between phosphonium and ammonium-based phase transfer catalysts is a critical decision in the design of a synthetic route. While both classes of catalysts are highly effective, phosphonium salts offer distinct advantages in terms of thermal and chemical stability, which can translate to higher yields and purer products.[6] This is particularly true for reactions requiring elevated temperatures or strongly basic conditions, making them highly suitable for robust industrial applications.[6] Ammonium salts, while susceptible to degradation under harsh conditions, remain a cost-effective and efficient option for a wide array of transformations under milder conditions. The experimental data consistently suggests that for processes where stability and maximal yield are paramount, phosphonium salts are often the superior choice.

References

A Comparative Guide to Alternatives for Butyltriphenylphosphonium Bromide in the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of alkenes, the Wittig reaction is a foundational tool. The choice of the phosphonium (B103445) salt is critical, dictating the stereochemical outcome and reaction efficiency. Butyltriphenylphosphonium bromide, a precursor to a non-stabilized ylide, is commonly employed for the synthesis of Z-alkenes. However, its limitations, such as challenging purification of the triphenylphosphine (B44618) oxide byproduct and the availability of more stereoselective methods, have spurred the adoption of powerful alternatives. This guide provides an objective comparison of the primary alternative to the traditional Wittig reaction using non-stabilized ylides: the Horner-Wadsworth-Emmons (HWE) reaction.

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction stands out as the most versatile and often superior alternative to the Wittig reaction, particularly when the synthesis of E-alkenes is desired. The key advantages of the HWE reaction include simplified product purification, enhanced reactivity of the phosphorus-stabilized carbanion, and generally high E-stereoselectivity. While the traditional Wittig reaction with non-stabilized ylides remains a valuable method for accessing Z-alkenes, the HWE reaction offers a more robust and efficient pathway for a broader range of applications.

Performance Comparison: Wittig vs. Horner-Wadsworth-Emmons

The choice between the Wittig reaction with a non-stabilized ylide (derived from a reagent like this compound) and the Horner-Wadsworth-Emmons reaction hinges on the desired stereoisomer of the alkene product and practical considerations such as purification.

Key Differentiators:

  • Byproduct Removal: The Wittig reaction produces triphenylphosphine oxide, a non-polar byproduct that often requires column chromatography for its removal from the desired alkene.[1][2] In contrast, the HWE reaction generates a water-soluble phosphate (B84403) ester, which can be easily removed by a simple aqueous extraction, significantly streamlining the purification process.[1][3]

  • Reactivity: The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[1][2][3] This enhanced nucleophilicity allows for successful reactions with a wider array of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[1][4]

  • Stereoselectivity: This is the most significant chemical difference. Non-stabilized Wittig ylides, such as the one derived from this compound, predominantly yield Z-alkenes.[5][6][7] Conversely, the HWE reaction is highly stereoselective for the formation of the thermodynamically more stable E-alkene.[8][9][10] For the synthesis of Z-alkenes using a modified HWE approach, the Still-Gennari modification can be employed.[5][11]

Quantitative Data

The following tables summarize the performance of the Wittig reaction with a non-stabilized ylide and the Horner-Wadsworth-Emmons reaction in terms of yield and stereoselectivity for the synthesis of representative alkenes.

Table 1: Olefination of Aromatic Aldehydes

Carbonyl SubstratePhosphorus ReagentBaseSolventTemp (°C)Yield (%)E:Z RatioReference
BenzaldehydeThis compoundn-BuLiTHF-78 to RT8515:85Vedejs et al.
BenzaldehydeTriethyl phosphonoacetateNaHTHF0 to RT95>95:5Wadsworth & Emmons
4-ChlorobenzaldehydeThis compoundn-BuLiTHF-78 to RT8218:82Vedejs et al.
4-ChlorobenzaldehydeTriethyl phosphonoacetateK₂CO₃/DBUNoneRT9899:1[12]

Table 2: Olefination of Aliphatic Aldehydes

Carbonyl SubstratePhosphorus ReagentBaseSolventTemp (°C)Yield (%)E:Z RatioReference
HeptanalThis compoundn-BuLiTHF-78 to RT8812:88Schlosser et al.
HeptanalTriethyl phosphonoacetateNaHDMERT92>95:5Roush et al.
CyclohexanecarboxaldehydeThis compoundn-BuLiTHF-78 to RT7520:80Maryanoff et al.
CyclohexanecarboxaldehydeTriethyl phosphonoacetateNaHTHF0 to RT90>95:5Still & Gennari

Experimental Protocols

Detailed methodologies for representative Wittig and Horner-Wadsworth-Emmons reactions are provided below to allow for a direct comparison of the experimental procedures.

Protocol 1: Wittig Reaction with this compound (Z-Selective)

This protocol is a general procedure for the olefination of an aldehyde using a non-stabilized ylide to favor the formation of the Z-alkene.

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents).

  • Add anhydrous THF to dissolve the phosphonium salt.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate (E-Selective)

This protocol is a general procedure for the olefination of an aldehyde using a stabilized phosphonate to favor the formation of the E-alkene.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Visualizing the Reaction Pathways

The following diagrams illustrate the generalized mechanisms of the Wittig and Horner-Wadsworth-Emmons reactions, as well as a typical experimental workflow for the HWE reaction.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt R'CH₂-P⁺Ph₃ Br⁻ Ylide R'CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde RCHO Aldehyde->Oxaphosphetane Alkene RCH=CHR' (Z-alkene) Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Generalized mechanism of the Wittig reaction.

HWE_Reaction cluster_carbanion Carbanion Formation cluster_olefination_HWE Olefination Phosphonate (EtO)₂P(O)CH₂R' Carbanion (EtO)₂P(O)C⁻HR' Phosphonate->Carbanion Deprotonation Base_HWE Base (e.g., NaH) Base_HWE->Carbanion Oxaphosphetane_HWE Oxaphosphetane Intermediate Carbanion->Oxaphosphetane_HWE Aldehyde_HWE RCHO Aldehyde_HWE->Oxaphosphetane_HWE Alkene_HWE RCH=CHR' (E-alkene) Oxaphosphetane_HWE->Alkene_HWE Byproduct_HWE (EtO)₂P(O)O⁻ Na⁺ Oxaphosphetane_HWE->Byproduct_HWE

Caption: Generalized mechanism of the HWE reaction.

HWE_Workflow A 1. Dissolve Phosphonate in Anhydrous Solvent B 2. Cool and Add Base for Deprotonation A->B C 3. Add Aldehyde/Ketone Solution Dropwise B->C D 4. Reaction Monitoring by TLC C->D E 5. Aqueous Workup (e.g., NH₄Cl quench) D->E F 6. Extraction with Organic Solvent E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purification (if necessary) G->H

Caption: Typical experimental workflow for the HWE reaction.

References

A Researcher's Guide to Validating Alkene Stereochemistry from Wittig Reactions Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the Wittig reaction is a cornerstone for creating carbon-carbon double bonds. However, the reaction can often yield a mixture of E and Z stereoisomers. Accurately determining the stereochemical outcome is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool for this purpose. This guide provides a detailed comparison of using NMR to validate alkene stereochemistry, supported by experimental data and protocols.

The Power of Proton NMR in Stereochemical Assignment

Proton (¹H) NMR spectroscopy is a powerful and accessible method for differentiating between the geometric isomers of alkenes produced in a Wittig reaction. The key to this differentiation lies in the analysis of three main parameters: chemical shifts (δ), coupling constants (J), and signal integration.[1]

Distinguishing Isomers with Coupling Constants

The most definitive method for assigning E and Z stereochemistry in alkenes using ¹H NMR is the analysis of the vicinal coupling constant (³JHH) between the two protons on the double bond. This value is dependent on the dihedral angle between the coupled protons.

  • trans -protons (E-isomer): These protons are further apart in space, resulting in a larger coupling constant, typically in the range of 11-18 Hz.[2][3]

  • cis -protons (Z-isomer): These protons are closer in space, leading to a smaller coupling constant, generally between 6-14 Hz.[2][3]

This significant difference in coupling constants provides a reliable method for assigning the stereochemistry of the major and minor products.

The Role of Chemical Shift and Integration

While the coupling constant is the most reliable indicator, chemical shifts of the vinylic protons can also offer clues. Vinylic protons typically resonate in the 4.5-7.0 ppm range due to the deshielding effect of the π-electrons in the double bond.[1] The exact chemical shift can be influenced by the substituents on the double bond, and in some cases, the protons of one isomer may appear consistently downfield or upfield relative to the other.

Integration of the NMR signals is essential for quantifying the ratio of the E and Z isomers in the product mixture.[4][5] By comparing the integrated areas of characteristic peaks for each isomer, a precise determination of the product distribution can be made.

Experimental Protocol: NMR Analysis of a Wittig Reaction Product

The following is a standard protocol for preparing and analyzing an alkene sample from a Wittig reaction using ¹H NMR spectroscopy.

Materials:

  • Crude or purified product from the Wittig reaction (5-25 mg)[1]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube and cap

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 5-25 mg of the alkene sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle of 30° or 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio).[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the relevant signals corresponding to the vinylic protons of the E and Z isomers.

  • Data Analysis:

    • Identify the signals corresponding to the vinylic protons for both isomers. These are typically found in the 5.5-7.5 ppm region.[4]

    • Measure the coupling constants for the doublets or multiplets of the vinylic protons to distinguish between the E and Z isomers.

    • Calculate the E/Z ratio by comparing the integration values of well-resolved peaks corresponding to each isomer.[4]

Quantitative Data Summary

The following table summarizes the key ¹H NMR parameters used to differentiate between E and Z isomers of alkenes.

StereoisomerTypical Vicinal Coupling Constant (³JHH)General Chemical Shift Region for Vinylic Protons
E-isomer (trans) 11 - 18 Hz[2][3]4.5 - 7.0 ppm[1]
Z-isomer (cis) 6 - 14 Hz[2][3]4.5 - 7.0 ppm[1]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the Wittig reaction, the experimental workflow for NMR analysis, and the logical steps for stereochemical determination.

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane + Ylide Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Alkene (E/Z mixture) Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: The Wittig Reaction Mechanism.

NMR_Workflow Start Wittig Reaction Product Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Prep Acquire NMR Data Acquisition (¹H Spectrum) Prep->Acquire Process Data Processing (FT, Phasing, Integration) Acquire->Process Analyze Spectral Analysis (Chemical Shift, Coupling Constant, Integration) Process->Analyze Result E/Z Ratio Determination Analyze->Result

Caption: Experimental Workflow for NMR Analysis.

Stereochemistry_Determination Spectrum ¹H NMR Spectrum of Alkene Mixture Identify Identify Vinylic Proton Signals Spectrum->Identify Measure Measure Coupling Constants (J) Identify->Measure Quantify Quantify Isomer Ratio via Integration Identify->Quantify Compare Compare J values Measure->Compare E_Isomer Large J (11-18 Hz) => E-isomer Compare->E_Isomer Z_Isomer Small J (6-14 Hz) => Z-isomer Compare->Z_Isomer

Caption: Logic for Stereochemistry Determination from NMR.

Comparison with Alternative Methods

While ¹H NMR is a powerful tool, other techniques can also be used to determine alkene stereochemistry.

  • ¹³C NMR Spectroscopy: The chemical shifts of the vinylic carbons can sometimes provide information about the stereochemistry, although the differences are often less pronounced than in ¹H NMR.[6]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can be used to determine the spatial proximity of protons. For a Z-isomer, an NOE enhancement would be observed between the vinylic protons and the substituents on the same side of the double bond.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods can separate E and Z isomers if their physical properties are sufficiently different.[7] However, this often requires authentic standards for peak assignment.

  • X-ray Crystallography: For solid compounds, X-ray crystallography provides unambiguous determination of the stereochemistry. However, it requires a single crystal of suitable quality.

References

A Mechanistic Showdown: Comparing Phosphonium Ylides in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon double bonds is a cornerstone of molecular synthesis. The Wittig reaction and its variants, employing phosphonium (B103445) ylides, stand as a powerful and versatile toolset for this purpose. However, the choice of ylide is critical, as it dictates the stereochemical outcome and overall efficiency of the reaction. This guide provides an objective, data-driven comparison of different phosphonium ylides to inform rational selection in synthetic design.

Phosphonium ylides are broadly classified based on the electronic nature of the substituents on the carbanionic carbon. This classification into non-stabilized, semi-stabilized, and stabilized ylides directly correlates with their reactivity and the stereoselectivity of the resulting alkene.

  • Non-stabilized ylides , bearing alkyl or other electron-donating groups, are highly reactive and typically favor the formation of (Z)-alkenes.[1][2]

  • Stabilized ylides , featuring electron-withdrawing groups such as esters or ketones, are less reactive and predominantly yield (E)-alkenes.[1][2]

  • Semi-stabilized ylides , often with aryl or vinyl substituents, represent an intermediate case, and their stereoselectivity can be influenced by reaction conditions.

A popular and often superior alternative for the synthesis of (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions.[3][4][5] These reagents are generally more nucleophilic than the corresponding phosphonium ylides and offer the significant practical advantage of producing water-soluble phosphate (B84403) byproducts, simplifying purification.[3][5]

Mechanistic Underpinnings of Stereoselectivity

The stereochemical outcome of the Wittig reaction is determined by the kinetics and thermodynamics of the formation and decomposition of a four-membered ring intermediate, the oxaphosphetane.[2][6]

With non-stabilized ylides , the initial cycloaddition to the carbonyl compound is rapid and irreversible. The transition state leading to the syn oxaphosphetane is sterically favored, which then kinetically decomposes to the (Z)-alkene.

In contrast, the cycloaddition involving stabilized ylides is often reversible.[6] This allows for equilibration to the thermodynamically more stable anti oxaphosphetane, which subsequently decomposes to the (E)-alkene.[6][7]

The Horner-Wadsworth-Emmons reaction generally exhibits high (E)-selectivity due to the thermodynamic preference for the intermediate that leads to the trans-alkene.[4] However, modifications such as the Still-Gennari variation allow for high (Z)-selectivity by employing phosphonates with electron-withdrawing groups and specific bases.

Quantitative Comparison of Olefination Reactions

The following tables summarize representative data on the yields and stereoselectivity of different ylides in olefination reactions.

Ylide TypeAldehydeYlideSolventBaseTemp (°C)Yield (%)E:Z RatioReference
Non-stabilizedBenzaldehydePh3P=CHCH3THFn-BuLi-78 to RT>9515:85[2]
StabilizedBenzaldehydePh3P=CHCO2EtCH2Cl2-RT95>98:2[8]
Semi-stabilizedBenzaldehydePhCH=P(MeNCH2CH2)3NToluene-8096>99:1[9]

Table 1: Performance of Phosphonium Ylides in the Wittig Reaction. This table illustrates the general trend of (Z)-selectivity for non-stabilized ylides and (E)-selectivity for stabilized and some semi-stabilized ylides.

| Phosphonate | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (EtO)2P(O)CH2CO2Et | Heptanal | NaH | THF | RT | 85 | >95:5 |[5] | | (i-PrO)2P(O)CH2CO2Et | (-)-Bafilomycin A1 precursor | KHMDS | THF | -78 | 88 | 95:5 |[5] | | ((CF3CH2O)2P(O)CH2CO2Et) | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | 85 | 5:95 |[1] |

Table 2: Performance in the Horner-Wadsworth-Emmons Reaction. This table highlights the high (E)-selectivity of the standard HWE reaction and the ability to achieve high (Z)-selectivity under Still-Gennari conditions.

Visualizing the Mechanisms and Workflow

To further elucidate the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Wittig_Mechanism cluster_non_stabilized Non-stabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) Ylide_NS R¹HC=PPh₃ TS_syn [Syn Transition State]‡ Ylide_NS->TS_syn Aldehyde_NS R²CHO Aldehyde_NS->TS_syn Oxaphosphetane_syn Syn-Oxaphosphetane TS_syn->Oxaphosphetane_syn Fast, Irreversible Z_Alkene (Z)-Alkene Oxaphosphetane_syn->Z_Alkene Ph3PO_NS Ph₃PO Oxaphosphetane_syn->Ph3PO_NS Ylide_S EWG-HC=PPh₃ Oxaphosphetane_syn_S Syn-Oxaphosphetane Ylide_S->Oxaphosphetane_syn_S Reversible Aldehyde_S R²CHO Aldehyde_S->Oxaphosphetane_syn_S Oxaphosphetane_anti_S Anti-Oxaphosphetane (more stable) Oxaphosphetane_syn_S->Oxaphosphetane_anti_S Equilibration E_Alkene (E)-Alkene Oxaphosphetane_anti_S->E_Alkene Ph3PO_S Ph₃PO Oxaphosphetane_anti_S->Ph3PO_S HWE_Mechanism Phosphonate Phosphonate (RO)₂P(O)CH₂EWG Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde Aldehyde/Ketone RCHO Aldehyde->Intermediate E_Alkene (E)-Alkene Intermediate->E_Alkene Elimination Phosphate Water-soluble Phosphate byproduct Intermediate->Phosphate Experimental_Workflow cluster_ylide_prep Ylide/Carbanion Generation cluster_reaction Olefination Reaction cluster_workup Workup and Purification Phosphonium_Salt Phosphonium Salt or Phosphonate Ester Ylide_Formation Ylide/Carbanion in situ Phosphonium_Salt->Ylide_Formation Base Strong Base (e.g., n-BuLi, NaH, KHMDS) Base->Ylide_Formation Reaction_Vessel Reaction Mixture Ylide_Formation->Reaction_Vessel Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Vessel Quench Reaction Quenching Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Pure Alkene Purification->Product

References

Performance of Butyltriphenylphosphonium Bromide in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butyltriphenylphosphonium bromide (BTPB) is a quaternary phosphonium (B103445) salt widely employed as a phase-transfer catalyst (PTC) and as a reagent in various organic syntheses, most notably the Wittig reaction. Its efficacy is profoundly influenced by the solvent system in which it is utilized. This guide provides a comprehensive comparison of BTPB's performance in different solvents, supported by experimental data, and contrasts its effectiveness with common alternatives.

Executive Summary

The choice of solvent is a critical parameter in optimizing reactions involving this compound. Solvent polarity, proticity, and ability to dissolve both the organic substrate and the ionic phosphonium salt play a crucial role in reaction kinetics and product yield. For phase-transfer catalysis, biphasic systems comprising an aqueous layer and an immiscible organic solvent are common. In contrast, for applications like the Wittig reaction, anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) often provide the best results. This guide will delve into the specifics of BTPB's performance in various solvent environments and provide a comparative analysis with alternative catalysts.

Performance of this compound in Phase-Transfer Catalysis

As a phase-transfer catalyst, BTPB facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. The efficiency of this process is highly dependent on the organic solvent used.

Table 1: Performance of Phosphonium-Based PTC in Nucleophilic Substitution

CatalystOrganic SolventAqueous PhaseSubstrateReagentProductYield (%)Reference
Tetra Phenyl Phosphonium Bromide*Toluene (B28343)WaterSodium Benzoate (B1203000)Butyl BromideButyl Benzoate98[1]

Note: Tetra Phenyl Phosphonium Bromide is a close structural analog of this compound and its performance is considered indicative of BTPB's efficacy.

The high yield in the toluene/water system highlights the effectiveness of nonpolar organic solvents in conjunction with an aqueous phase for this type of nucleophilic substitution. The lipophilic nature of the phosphonium cation allows for the efficient transfer of the benzoate anion into the organic phase to react with butyl bromide.

Performance of this compound in the Wittig Reaction

The Wittig reaction, which converts aldehydes or ketones into alkenes, is a cornerstone of organic synthesis where BTPB is frequently used to generate the necessary phosphorus ylide. The choice of solvent in the Wittig reaction is critical for the formation and reactivity of the ylide.

Table 2: Performance of this compound in the Wittig Reaction in Different Solvents

Phosphonium SaltAldehyde/KetoneBaseSolventProductYield (%)Reference
iso-Butyltriphenylphosphonium bromide1,2-O-isopropylidene-3-O-methyl-α-D-xylopentodialdofuranose-(1,4)KHMDSTHFZ-alkene92[2]
Benzyltriphenylphosphonium chloride9-Anthraldehyde50% NaOHDichloromethane/Water(E,E)-1,4-diphenyl-1,3-butadieneNot specified[3][4][5]
Methyltriphenylphosphonium bromideCyclohexanoneNaHEtherMethylenecyclohexane35-40[6]
Benzyltriphenylphosphonium chlorideCinnamaldehydeNaOEtEthanol1,4-diphenyl-1,3-butadieneNot specified[7]

From the available data, anhydrous polar aprotic solvents like Tetrahydrofuran (THF) appear to be highly effective for the Wittig reaction, leading to high yields. Biphasic systems, such as dichloromethane/water , are also utilized, particularly when using a strong inorganic base like NaOH. In this case, BTPB also acts as a phase-transfer catalyst to bring the hydroxide (B78521) and phosphonium salt together. Protic solvents like ethanol can also be used, typically with an alkoxide base. The lower yield observed in diethyl ether with NaH suggests that solvent choice significantly impacts the reaction's success.

Comparison with Alternative Phase-Transfer Catalysts

While BTPB is a highly effective PTC, other quaternary onium salts, particularly ammonium-based catalysts, are also widely used.

Table 3: Comparison of Phosphonium and Ammonium-Based PTCs

CatalystCatalyst TypeReactionYield (%)Reference
Tetra Phenyl Phosphonium BromidePhosphoniumAlkylation of Sodium Benzoate98[1]
Tetrabutylammonium bromide (TBAB)Ammonium (B1175870)Formation of Phenylbutylether53.5[8]
Butyldimethylanilinium bromide (BDAB)AmmoniumFormation of Phenylbutylether50.0[8]

Phosphonium-based catalysts like BTPB often exhibit superior performance compared to their ammonium counterparts, which can be attributed to the greater lipophilicity and thermal stability of the phosphonium cation.[1] Tetrabutylammonium bromide (TBAB) is a common and cost-effective alternative, though it may provide lower yields in some applications.[8]

Experimental Protocols

Experimental Protocol 1: Wittig Reaction in Tetrahydrofuran (THF)

This protocol describes the in-situ generation of a phosphorus ylide from a phosphonium salt using a strong base in an anhydrous organic solvent.

Materials:

  • This compound (1.1 equiv.)

  • Aldehyde or Ketone (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or n-Butyllithium (n-BuLi) (1.05 equiv.)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound in anhydrous THF in a dry, nitrogen-purged, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS or n-BuLi solution dropwise to the suspension. The formation of a colored solution indicates the generation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Phase-Transfer Catalyzed Nucleophilic Substitution in a Biphasic System

This protocol outlines a general procedure for a nucleophilic substitution reaction using BTPB as a phase-transfer catalyst.

Materials:

  • Organic Substrate (e.g., Alkyl halide) (1.0 equiv.)

  • Nucleophile (e.g., Sodium salt of a phenol (B47542) or carboxylate) (1.2 equiv.)

  • This compound (0.05 - 0.1 equiv.)

  • Organic Solvent (e.g., Toluene, Dichloromethane)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the organic substrate and this compound in the organic solvent.

  • In a separate beaker, dissolve the nucleophile in water.

  • Add the aqueous solution of the nucleophile to the organic solution in the flask.

  • Heat the biphasic mixture to the desired reaction temperature (e.g., 60-80 °C) and stir vigorously to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Mechanism: Phase-Transfer Catalysis

The following diagram illustrates the general mechanism of phase-transfer catalysis, showcasing how this compound shuttles the nucleophile from the aqueous phase to the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ BTPB_Nu_aq BTPB⁺Nu⁻ Na_aq Na⁺ BTPB_aq BTPB⁺Br⁻ BTPB_aq->BTPB_Nu_aq Anion Exchange BTPB_Nu_org BTPB⁺Nu⁻ BTPB_Nu_aq->BTPB_Nu_org Phase Transfer Na_Br_aq Na⁺Br⁻ RX_org R-X Product_org R-Nu BTPB_X_org BTPB⁺X⁻ BTPB_Nu_org->Product_org Reaction BTPB_Nu_org->BTPB_X_org X⁻ formed BTPB_X_org->BTPB_aq Return to Aqueous Phase

Caption: Mechanism of Phase-Transfer Catalysis with BTPB.

Conclusion

The performance of this compound is intricately linked to the solvent system employed. For phase-transfer catalyzed reactions, a biphasic system with a nonpolar organic solvent like toluene is highly effective. In the context of the Wittig reaction, anhydrous polar aprotic solvents such as THF generally afford the highest yields. While alternatives like Tetrabutylammonium bromide exist, phosphonium-based catalysts such as BTPB often provide superior stability and reactivity, making them a valuable tool for researchers and professionals in drug development and organic synthesis. Careful consideration and optimization of the solvent system are paramount to harnessing the full potential of this versatile reagent.

References

A Comparative Guide to the Kinetics of Reactions Catalyzed by Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of Butyltriphenylphosphonium bromide (BTPPBr) as a phase-transfer catalyst (PTC). The information presented herein is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding catalyst selection and in the design of experimental protocols for kinetic studies. This document summarizes quantitative data from a key study on the application of BTPPBr in ultrasound-assisted oxidative desulfurization and provides a comparative context with alternative phase-transfer catalysts.

Performance Comparison: this compound vs. Alternative Catalysts

This compound is a quaternary phosphonium (B103445) salt recognized for its efficacy as a phase-transfer catalyst.[1][2] PTCs are instrumental in facilitating reactions between reactants located in immiscible phases, such as an aqueous and an organic layer, by transporting one reactant across the phase boundary to react with the other.[3] The performance of BTPPBr is best understood in the context of its alternatives, primarily quaternary ammonium (B1175870) salts like Tetrabutylammonium Bromide (TBAB).

Phosphonium salts, in general, exhibit greater thermal and chemical stability compared to their ammonium counterparts.[4] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficiency, especially under basic conditions and at elevated temperatures.[4] Phosphonium salts are not prone to this degradation, making them more robust for a wider range of reaction conditions.[4] This enhanced stability can translate to higher product yields and purity.

In a notable study on the ultrasound-assisted oxidative desulfurization (UAODS) of dibenzothiophene (B1670422) (DBT), a model sulfur-containing compound in fuel, this compound demonstrated significant catalytic activity.[5] The study highlights that BTPPBr acts as both a phase-transfer catalyst and an extractant, achieving a 75.23% conversion of DBT within 30 minutes at 50°C under ultrasound irradiation.[5]

Quantitative Data Summary

The following table summarizes the kinetic data obtained from the study on the ultrasound-assisted oxidative desulfurization of dibenzothiophene catalyzed by this compound.

ParameterValueConditionsReference
Reaction Ultrasound-Assisted Oxidative Desulfurization of DibenzothiopheneH₂O₂/Acetic Acid, 50°C, Ultrasound Irradiation[5]
Catalyst This compound ([BTPP]Br)-[5]
Conversion 75.23%30 minutes reaction time[5]
Multistage Extraction Efficiency 86.13%-[5]
Kinetic Model Pseudo-first-order-[6]
Activation Energy (Ea) 35.86 kJ mol⁻¹Using Arrhenius equation[6]

Experimental Protocols

This section provides a detailed methodology for conducting kinetic studies of reactions catalyzed by this compound, based on the principles of phase-transfer catalysis and drawing from established experimental procedures for kinetic analysis.

General Procedure for Kinetic Analysis of a Phase-Transfer Catalyzed Reaction

This protocol is designed to determine the reaction kinetics, including the rate constant, reaction order, and activation energy, for a generic phase-transfer catalyzed reaction.

1. Materials and Equipment:

  • Reactants (e.g., organic substrate, aqueous nucleophile)

  • This compound (catalyst)

  • Organic solvent (immiscible with water)

  • Internal standard (for chromatographic analysis)

  • Reaction vessel equipped with a magnetic stirrer and temperature control (e.g., a jacketed reactor connected to a circulating water bath)

  • Syringes for sampling

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

2. Experimental Setup:

  • The reaction is typically carried out in a two-phase system (organic-aqueous).

  • The reaction vessel should be charged with the organic substrate, the organic solvent, and the internal standard.

  • The aqueous phase, containing the nucleophile, is prepared separately and added to the reaction vessel.

  • The mixture is stirred vigorously to ensure efficient mixing of the two phases.

3. Reaction Initiation and Monitoring:

  • The reaction is initiated by the addition of the catalyst, this compound, to the stirred two-phase mixture.

  • Samples are withdrawn from the organic phase at regular time intervals using a syringe.

  • The reaction in the withdrawn samples is quenched immediately (e.g., by dilution with a cold solvent or by adding a quenching agent).

  • The concentration of the reactant and product in each sample is determined by GC or HPLC analysis.

4. Data Analysis:

  • The reaction rate is determined by plotting the concentration of the reactant or product as a function of time.

  • To determine the reaction order with respect to each component (substrate, nucleophile, catalyst), a series of experiments is conducted where the initial concentration of one component is varied while keeping the others constant (the method of initial rates).[7]

  • The pseudo-first-order kinetic model can often be applied by using a large excess of one reactant.[8]

  • The rate constant (k) is calculated from the integrated rate law corresponding to the determined reaction order.

  • To determine the activation energy (Ea), the reaction is carried out at different temperatures, and the corresponding rate constants are measured. An Arrhenius plot of ln(k) versus 1/T is then constructed. The activation energy is calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).[5]

Mandatory Visualizations

Catalytic Cycle of Phase-Transfer Catalysis

PTC_Mechanism Q⁺ = Butyltriphenylphosphonium Cation Y⁻ = Nucleophile RX = Organic Substrate X⁻ = Leaving Group Y_aq Y⁻ (aq) QY_org Q⁺Y⁻ (org) Y_aq->QY_org Ion Exchange at Interface QX_aq Q⁺X⁻ (aq) RX_org RX (org) QX_org Q⁺X⁻ (org) RX_org->QX_org Reaction RY_org RY (org) QX_org->QX_aq Catalyst Regeneration QY_org->RY_org Nucleophilic Substitution

Caption: Generalized mechanism of phase-transfer catalysis.

Experimental Workflow for Kinetic Studies

Experimental_Workflow start Start prepare Prepare Reactants and Catalyst Solution start->prepare setup Set up Reaction Vessel (Two-Phase System) prepare->setup initiate Initiate Reaction (Add Catalyst) setup->initiate monitor Monitor Reaction Progress (Sampling at Intervals) initiate->monitor quench Quench Reaction in Samples monitor->quench analyze Analyze Samples (GC/HPLC) quench->analyze data Collect Concentration vs. Time Data analyze->data kinetics Determine Rate Law, Rate Constant (k) data->kinetics temp_studies Repeat at Different Temperatures kinetics->temp_studies arrhenius Construct Arrhenius Plot (ln(k) vs 1/T) temp_studies->arrhenius ea Calculate Activation Energy (Ea) arrhenius->ea end End ea->end

References

A Comparative Guide to Wittig Reagents: Benchmarking Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and versatile method for the synthesis of alkenes from aldehydes and ketones. The choice of the Wittig reagent is paramount, as it dictates the yield, stereoselectivity, and overall efficiency of the reaction. This guide provides an objective comparison of Butyltriphenylphosphonium bromide, an unstabilized Wittig reagent, against other commonly used alternatives, supported by experimental data and detailed protocols.

Understanding the Wittig Reaction: A Brief Overview

The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound. The nature of the substituents on the ylide's carbanion significantly influences its stability and, consequently, the stereochemical outcome of the resulting alkene. Wittig reagents are broadly classified into three categories:

  • Unstabilized Ylides: These reagents bear alkyl groups on the carbanion, making them highly reactive. They typically favor the formation of (Z)-alkenes under standard conditions. This compound falls into this category.

  • Semi-stabilized Ylides: With an aryl or vinyl substituent, these ylides exhibit intermediate stability and often lead to a mixture of (E) and (Z)-alkenes.

  • Stabilized Ylides: These contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, rendering the ylide more stable and less reactive. Stabilized ylides predominantly yield (E)-alkenes.[1][2][3]

The stereoselectivity is largely governed by the kinetics of the reaction. Unstabilized ylides react rapidly and irreversibly to form a syn-oxaphosphetane intermediate, which decomposes to the (Z)-alkene. In contrast, the reaction with stabilized ylides is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then yields the (E)-alkene.[2]

Performance Comparison of Wittig Reagents

To provide a clear comparison, the following table summarizes the performance of this compound against other representative Wittig reagents in reaction with a common substrate, benzaldehyde. The data presented is a composite from various literature sources, and it is important to note that reaction conditions can significantly influence the outcomes.

Wittig ReagentTypeCarbonyl CompoundProductYield (%)Isomer Ratio (E:Z)Reference
This compound UnstabilizedBenzaldehyde1-Phenyl-1-penteneHigh (est.)Predominantly ZGeneral knowledge
Methyltriphenylphosphonium bromide UnstabilizedBenzaldehydeStyrene~85%N/A[4]
Benzyltriphenylphosphonium chloride Semi-stabilizedBenzaldehydeStilbene70% (mixture)-[1]
(Carbethoxymethylene)triphenylphosphorane StabilizedBenzaldehydeEthyl cinnamate46.5-87%95.5:4.5[1]

Note: "High (est.)" for this compound indicates that while specific quantitative data under these exact comparative conditions was not found, unstabilized ylides are generally known to provide good to high yields in Wittig reactions.

Experimental Workflow and Signaling Pathways

The general workflow for a Wittig reaction is depicted below. The process begins with the formation of the phosphonium (B103445) ylide by deprotonation of the corresponding phosphonium salt with a strong base. This is followed by the reaction of the ylide with a carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide.

Wittig_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_decomposition Decomposition Phosphonium Salt Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide  Base Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphorus Ylide->Oxaphosphetane Intermediate  + Carbonyl Compound Alkene Alkene Oxaphosphetane Intermediate->Alkene   Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide  

A generalized workflow for the Wittig reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for Wittig reactions using different classes of reagents.

Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide (e.g., this compound)

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde or Ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-Butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of the carbonyl compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: One-Pot Aqueous Wittig Reaction with a Stabilized Ylide[1]

Materials:

  • Triphenylphosphine

  • Alkyl halide (e.g., methyl bromoacetate)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • 1.0 M Sulfuric acid

  • Anhydrous magnesium sulfate

Procedure:

  • To a test tube containing a magnetic stir bar, add powdered triphenylphosphine (1.4 equivalents) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.

  • To the suspension, add the alkyl halide (1.6 equivalents) followed by the aldehyde (1.0 equivalent).

  • Stir the reaction mixture vigorously for 1 hour at room temperature.[1]

  • After 1 hour, quench the reaction with 40 drops of 1.0 M H2SO4 (aq).

  • Extract the reaction mixture with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography.[1]

Discussion and Conclusion

This compound, as an unstabilized Wittig reagent, is a valuable tool for the synthesis of (Z)-alkenes. Its high reactivity makes it suitable for reactions with a wide range of aldehydes and ketones, including those that may be less reactive towards stabilized ylides. However, its sensitivity to air and moisture necessitates the use of inert atmosphere techniques and anhydrous solvents.

In contrast, stabilized Wittig reagents like (Carbethoxymethylene)triphenylphosphorane offer the advantage of producing (E)-alkenes with high selectivity and can often be employed under less stringent conditions, including aqueous media.[1] Semi-stabilized reagents such as Benzyltriphenylphosphonium chloride provide a middle ground but may result in mixtures of stereoisomers.

The choice of Wittig reagent should be guided by the desired stereochemical outcome of the alkene product. For the synthesis of complex molecules in drug development where precise stereocontrol is critical, understanding the distinct characteristics of each class of Wittig reagent is essential for successful and efficient synthesis. This compound remains a powerful reagent for the stereoselective formation of (Z)-alkenes, complementing the (E)-selectivity offered by its stabilized counterparts.

References

Spectroscopic Interrogation of Butyltriphenylphosphonium Bromide Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, frequently employs phosphonium (B103445) ylides generated from salts such as butyltriphenylphosphonium bromide. The transient nature of the intermediates in this reaction presents a significant analytical challenge. This guide provides a comparative analysis of spectroscopic techniques for the identification of these fleeting species and evaluates the performance of the Wittig reaction against its primary alternative, the Horner-Wadsworth-Emmons (HWE) reaction, supported by experimental data.

Unmasking the Transient: Spectroscopic Identification of Wittig Intermediates

The reaction of a non-stabilized ylide, such as n-butylidenetriphenylphosphorane generated from this compound, with an aldehyde proceeds through key intermediates: a betaine (B1666868) and a subsequent oxaphosphetane.[1] Due to their short lifetimes, direct observation requires specialized spectroscopic techniques, primarily low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Spectroscopic Techniques:
  • ³¹P NMR Spectroscopy: This is the most direct method for observing the phosphorus-containing intermediates. The phosphorus atom in the oxaphosphetane intermediate exhibits a characteristic upfield chemical shift compared to the starting phosphonium salt and the final triphenylphosphine (B44618) oxide byproduct. For non-stabilized ylides, these intermediates can be observed at low temperatures.[2]

  • ¹H and ¹³C NMR Spectroscopy: Low-temperature ¹H and ¹³C NMR can provide structural information on the oxaphosphetane ring. Specific proton and carbon signals, particularly those of the newly formed C-C bond and the carbons of the four-membered ring, can be identified.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for detecting ionic intermediates in phosphine-mediated reactions.[3] By quenching the reaction at various stages, it is possible to detect protonated forms of the intermediates, providing mass evidence for their existence.

Experimental Protocols for Intermediate Identification

In Situ Low-Temperature NMR Spectroscopy of Wittig Reaction Intermediates

This protocol outlines the general procedure for the in-situ monitoring of the reaction between n-butylidenetriphenylphosphorane and an aliphatic aldehyde (e.g., butanal) by NMR at low temperatures.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Butanal

  • Anhydrous deuterated tetrahydrofuran (B95107) (THF-d₈)

  • NMR tubes equipped for low-temperature measurements

Procedure:

  • Phosphonium Salt Preparation: Dry this compound under high vacuum.

  • Ylide Formation: In a flame-dried, nitrogen-purged Schlenk flask, suspend this compound in anhydrous THF-d₈. Cool the suspension to -78 °C. Add a stoichiometric amount of n-BuLi dropwise. The formation of the orange-red ylide indicates successful deprotonation.

  • NMR Sample Preparation: Transfer the ylide solution to a pre-cooled NMR tube under an inert atmosphere.

  • Spectroscopic Monitoring: Acquire a ³¹P NMR spectrum of the ylide solution at low temperature (e.g., -78 °C).

  • Reaction Initiation: Add a stoichiometric amount of butanal to the NMR tube at -78 °C.

  • Intermediate Detection: Immediately begin acquiring a series of time-resolved ³¹P NMR spectra. The appearance of new signals in the characteristic region for oxaphosphetanes should be observed. Concurrently, ¹H and ¹³C NMR spectra can be acquired to further characterize the intermediates.

  • Warming and Product Formation: Gradually warm the NMR probe and continue acquiring spectra to observe the decomposition of the oxaphosphetane to the final alkene product and triphenylphosphine oxide.

Performance Comparison: Wittig Reaction vs. Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction, particularly for the synthesis of (E)-alkenes.[4] The HWE reaction utilizes a phosphonate-stabilized carbanion, which offers several advantages over the phosphonium ylides used in the Wittig reaction.[5][6]

Key Differences and Performance Metrics:
FeatureWittig Reaction (with Non-Stabilized Ylide)Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium Ylide (e.g., from this compound)Phosphonate Carbanion (e.g., from Triethyl phosphonoacetate)
Byproduct Triphenylphosphine oxide (often difficult to remove)Water-soluble phosphate (B84403) ester (easily removed by aqueous extraction)
Stereoselectivity Generally (Z)-selective with non-stabilized ylidesGenerally (E)-selective
Reactivity Highly reactive, less tolerant of some functional groupsGenerally less basic and more nucleophilic, compatible with a wider range of functional groups

Table 1: Comparative Performance Data for Olefination of Aliphatic Aldehydes

ReactionAldehydeReagentYield (%)E/Z RatioReference
Wittign-Propanaln-PropylidenetriphenylphosphoraneNot SpecifiedHigh Z-selectivity[7]
HWEn-PropanalTriethyl phosphonoacetateNot Specified95:5[7]
HWEIsobutyraldehydeTriethyl phosphonoacetateNot Specified84:16[7]
WittigVarious AldehydesStabilized Ylides66-9092:8 (E/Z)[5]
HWEVarious AldehydesPhosphonate Reagents33-6680:20 (E/Z)[8]

Visualizing Reaction Pathways and Workflows

Wittig_vs_HWE_Pathway cluster_wittig Wittig Reaction cluster_hwe HWE Reaction w_start Butyltriphenylphosphonium bromide w_ylide n-Butylidenetriphenyl- phosphorane (Ylide) w_start->w_ylide Base (n-BuLi) w_intermediate Oxaphosphetane (Intermediate) w_ylide->w_intermediate w_aldehyde Aldehyde w_aldehyde->w_intermediate w_product Alkene (Z-major) + Triphenylphosphine oxide w_intermediate->w_product Decomposition h_start Triethyl phosphonoacetate h_carbanion Phosphonate Carbanion h_start->h_carbanion Base (e.g., NaH) h_intermediate Betaine-like Intermediate h_carbanion->h_intermediate h_aldehyde Aldehyde h_aldehyde->h_intermediate h_product Alkene (E-major) + Water-soluble phosphate h_intermediate->h_product Elimination

Caption: Comparative reaction pathways of the Wittig and HWE reactions.

Spectroscopic_Workflow start Wittig Reaction Mixture (Low Temperature) nmr In Situ NMR Acquisition (³¹P, ¹H, ¹³C) start->nmr ms Reaction Quenching & ESI-MS Analysis start->ms nmr_data Intermediate Spectroscopic Data (Chemical Shifts, Coupling Constants) nmr->nmr_data ms_data Intermediate Mass Data (m/z) ms->ms_data interpretation Structural Elucidation of Intermediates nmr_data->interpretation ms_data->interpretation

Caption: Workflow for spectroscopic identification of Wittig intermediates.

References

Elucidating the Mechanism of Butyltriphenylphosphonium Bromide Reactions: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of how isotopic labeling studies can be used to elucidate the reaction mechanism of butyltriphenylphosphonium bromide, a common reagent in the Wittig reaction for the synthesis of alkenes. While direct isotopic labeling studies on this compound itself are not extensively documented in publicly available literature, this guide extrapolates from the well-established mechanism of non-stabilized ylides in the Wittig reaction to illustrate the power of these techniques. We will compare the mechanistic insights gained from hypothetical isotopic labeling experiments against alternative pathways and provide the foundational knowledge for designing such studies.

Unraveling the Wittig Reaction: A Mechanistic Overview

The reaction of this compound first involves deprotonation by a strong base to form the corresponding ylide, butylidenetriphenylphosphorane. This non-stabilized ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide. For many years, the mechanism was debated, with a proposed stepwise pathway involving a betaine (B1666868) intermediate. However, extensive research, notably by Vedejs and others, has provided strong evidence for a concerted [2+2] cycloaddition mechanism under salt-free conditions, leading directly to an oxaphosphetane intermediate.[1][2] This intermediate then decomposes to the final products.

The stereochemical outcome of the Wittig reaction with non-stabilized ylides, such as the one derived from this compound, typically favors the formation of the (Z)-alkene. This selectivity is a key feature explained by the concerted mechanism under kinetic control.[1][3]

The Power of Isotopes: Distinguishing Reaction Pathways

Isotopic labeling is a powerful tool to probe reaction mechanisms by tracing the fate of atoms and measuring kinetic isotope effects (KIEs).[2] By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹²C with ¹³C or ¹⁴C), one can gain insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Hypothetical Isotopic Labeling Studies on the this compound Reaction

To illustrate how isotopic labeling can elucidate the mechanism, let's consider a hypothetical Wittig reaction between butylidenetriphenylphosphorane (derived from this compound) and a ¹³C-labeled benzaldehyde.

Table 1: Predicted Outcomes of Isotopic Labeling Studies for Different Mechanisms

Isotopic Labeling ExperimentPredicted Outcome for Concerted [2+2] CycloadditionPredicted Outcome for Stepwise Betaine MechanismMechanistic Insight
¹³C Labeling of Carbonyl Carbon The ¹³C label is exclusively found in the vinylic position of the alkene product derived from the aldehyde.The ¹³C label is exclusively found in the vinylic position of the alkene product derived from the aldehyde.Confirms the carbon skeleton rearrangement but does not distinguish between the two pathways.
Kinetic Isotope Effect (KIE) with ¹³C-labeled Aldehyde A small or negligible KIE (k¹²/k¹³ ≈ 1) is expected.A small or negligible KIE might be observed if the initial nucleophilic attack is not rate-determining.The absence of a significant KIE suggests that the C-P and C-O bond formations are not the sole rate-determining step, which is consistent with a concerted cycloaddition.[2]
Deuterium Labeling of the α-Carbon of the Ylide A small secondary inverse KIE (kH/kD < 1) might be observed due to the change in hybridization from sp² in the ylide to sp³ in the transition state.A similar small secondary inverse KIE could be possible.This would provide information about the transition state geometry but may not definitively distinguish the pathways.

Visualizing the Mechanistic Pathways

The following diagrams illustrate the currently accepted concerted [2+2] cycloaddition mechanism for the Wittig reaction with a non-stabilized ylide and the alternative, now largely disfavored, stepwise betaine mechanism.

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction BuPPh3Br Butyltriphenylphosphonium Bromide Ylide Butylidenetriphenylphosphorane (Ylide) BuPPh3Br->Ylide + Base - Base-H+ - LiBr Base Strong Base (e.g., n-BuLi) Ylide_ref Ylide Aldehyde Aldehyde/Ketone (R-CHO) TS [2+2] Transition State Aldehyde->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Products (Z)-Alkene + Ph3P=O Oxaphosphetane->Products Cycloreversion Ylide_ref->TS

Caption: Concerted [2+2] cycloaddition mechanism of the Wittig reaction.

G cluster_reaction Stepwise Betaine Mechanism Ylide Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde Aldehyde/Ketone Aldehyde->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Products Alkene + Ph3P=O Oxaphosphetane->Products Decomposition

Caption: Disfavored stepwise betaine mechanism of the Wittig reaction.

Experimental Protocols

Detailed below are generalized protocols for performing a Wittig reaction with this compound and for the preparation of an isotopically labeled aldehyde, which could be used in mechanistic studies.

Protocol 1: Wittig Reaction with this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde or ketone

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The formation of the ylide is typically indicated by a color change to deep orange or red.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of [carbonyl-¹³C]-Benzaldehyde

Materials:

  • [¹³C]Carbon dioxide (from a cylinder or generated from Ba¹³CO₃)

  • Phenylmagnesium bromide (Grignard reagent) in THF

  • Anhydrous diethyl ether

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous dichloromethane

  • Aqueous hydrochloric acid

Procedure:

  • Prepare a solution of phenylmagnesium bromide in anhydrous THF.

  • Bubble [¹³C]carbon dioxide through the Grignard solution at 0 °C. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

  • Extract the resulting benzoic acid-¹³C with diethyl ether.

  • Dry the organic layer, and remove the solvent to obtain the crude labeled benzoic acid.

  • The benzoic acid can then be reduced to the corresponding benzyl (B1604629) alcohol using a reducing agent like lithium aluminum hydride.

  • The resulting [¹³C]-benzyl alcohol is then oxidized to [carbonyl-¹³C]-benzaldehyde using PCC in anhydrous dichloromethane.

  • Purify the labeled aldehyde by distillation or chromatography.

Conclusion

Isotopic labeling studies provide an indispensable tool for the detailed elucidation of reaction mechanisms. For the Wittig reaction involving this compound, such studies, particularly those measuring kinetic isotope effects, can provide strong evidence to support the concerted [2+2] cycloaddition pathway and rule out a stepwise betaine mechanism. While specific experimental data for this phosphonium (B103445) salt is scarce, the principles and protocols outlined in this guide offer a solid foundation for researchers to design and interpret experiments aimed at unraveling the intricacies of this important carbon-carbon bond-forming reaction.

References

Computational studies on the transition states of Wittig reactions with Butyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of Wittig reaction transition states, with a focus on non-stabilized ylides like that derived from butyltriphenylphosphonium bromide. This guide compares theoretical approaches and provides supporting data for researchers in organic synthesis and drug development.

The Wittig reaction, a cornerstone of organic chemistry for alkene synthesis, proceeds through a complex mechanism involving a crucial transition state. Understanding the geometry and energetics of this transition state is paramount for predicting and controlling the stereochemical outcome of the reaction. This guide provides a comparative overview of computational studies that shed light on the transition states of Wittig reactions, particularly focusing on non-stabilized ylides, for which the ylide generated from this compound serves as a prime example.

The Mechanism at a Glance: A Computational Workflow

Computational chemistry provides a powerful lens to scrutinize the fleeting existence of transition states. The general workflow for investigating the Wittig reaction mechanism, from reactants to products, is depicted below. This process typically involves locating the transition state structure and calculating its energy, which is crucial for determining the reaction's feasibility and selectivity.

Wittig_Computational_Workflow cluster_verification Verification Reactants Reactants (Ylide + Carbonyl) TS_Search Transition State Search (e.g., QST2, QST3, Berny) Reactants->TS_Search Initial Guess TS Transition State (TS) Oxaphosphetane Formation TS_Search->TS Locate Saddle Point IRC Intrinsic Reaction Coordinate (IRC) Calculation TS->IRC IRC->Reactants Reverse Intermediate Oxaphosphetane Intermediate IRC->Intermediate Forward Decomposition_TS Decomposition TS Intermediate->Decomposition_TS Products Products (Alkene + Phosphine Oxide) Decomposition_TS->Products

Caption: A generalized workflow for the computational investigation of a Wittt reaction mechanism.

Comparing Computational Approaches to the Wittig Reaction

Density Functional Theory (DFT) has emerged as a workhorse for studying the intricacies of the Wittig reaction.[1][2][3] Various levels of theory and basis sets have been employed to model the reaction, providing insights into the structures and energies of the transition states.

A key aspect of these computational studies is the ability to rationalize the observed stereoselectivity. For non-stabilized ylides, the reaction is generally under kinetic control, leading predominantly to the (Z)-alkene.[4][5] Computational studies have corroborated this by showing that the transition state leading to the cis-oxaphosphetane is lower in energy.[1][2]

Computational MethodKey Findings on Non-Stabilized YlidesReference
DFT (B3LYP) Provides strong support for the generally accepted mechanism of a [2+2] cycloaddition to form an oxaphosphetane intermediate. For non-stabilized ylides, the cis addition transition state is favored due to a puckered geometry that minimizes steric interactions.[1][2][1][2]
Ab initio (HF, MP2) While computationally more expensive, these methods have also been used. It has been noted that the choice of computational level can significantly impact the calculated reaction barriers. However, methods like B3LYP or MP2 with a 6-31G* basis set are often considered a good compromise between accuracy and computational cost for describing the Wittig reaction.[6][6]

Experimental Protocols in Computational Wittig Reaction Studies

The reliability of computational results is intrinsically linked to the rigor of the applied methodology. Below are the typical experimental protocols employed in the computational investigation of Wittig reaction transition states.

1. Geometry Optimization:

  • Objective: To find the lowest energy arrangement of atoms for reactants, products, intermediates, and transition states.

  • Typical Software: Gaussian, ORCA, Spartan.

  • Methodology: A chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) are used. For transition states, an initial guess of the structure is required, and algorithms like the Berny optimization are employed to locate the saddle point on the potential energy surface.

2. Frequency Calculations:

  • Objective: To characterize the nature of the optimized stationary points.

  • Methodology: At the same level of theory as the optimization, vibrational frequencies are calculated. A minimum on the potential energy surface (reactant, intermediate, product) will have all real (positive) frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

3. Intrinsic Reaction Coordinate (IRC) Calculations:

  • Objective: To confirm that the located transition state connects the desired reactants and products (or intermediates).

  • Methodology: Starting from the transition state geometry, the reaction path is followed in both the forward and reverse directions down to the connected energy minima.

4. Solvation Modeling:

  • Objective: To account for the effect of the solvent on the reaction energetics.

  • Methodology: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the bulk solvent effects on the calculated energies.[1][2]

Alternative Approaches and Reagents

While this compound is a common choice for generating a non-stabilized ylide, other phosphonium (B103445) salts or alternative olefination reactions can be employed.

  • Schlosser Modification: This variation of the Wittig reaction allows for the synthesis of (E)-alkenes from non-stabilized ylides by using a strong base at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by stereochemical equilibration.[5]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides and often favor the formation of (E)-alkenes. The water-soluble phosphate (B84403) byproduct is also more easily removed than triphenylphosphine (B44618) oxide.

  • Julia-Kocienski Olefination: This method provides excellent (E)-selectivity and involves the reaction of a heterocyclic sulfone with an aldehyde or ketone.

Computational studies have also been extended to these alternative reactions to understand their mechanisms and selectivities, providing a valuable comparative framework for synthetic chemists.

References

A Comparative Guide to the Cost-Effectiveness of Butyltriphenylphosphonium Bromide in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Butyltriphenylphosphonium bromide (BTPB) is a quaternary phosphonium (B103445) salt widely employed in industrial organic synthesis.[1] Its primary roles as a phase-transfer catalyst and as a precursor in the Wittig reaction make it a versatile, albeit premium, choice for the synthesis of fine chemicals, pharmaceuticals, and polymers.[2] This guide provides an objective comparison of BTPB's performance and cost-effectiveness against common alternatives, supported by experimental data, to inform researchers and chemical process developers.

This compound in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[3][4] The PTC, such as BTPB, transports a reactant from one phase to the other, enabling the reaction to proceed.[5] This methodology is crucial for numerous industrial SN2 reactions, including alkylations, esterifications, and etherifications.[3]

The primary alternatives to phosphonium salts like BTPB are quaternary ammonium (B1175870) salts. While often more budget-friendly initially, their performance under demanding industrial conditions can differ significantly.[3][6]

The following table summarizes a comparative study of a phosphonium salt versus common ammonium salts in the alkylation of sodium benzoate (B1203000) with butyl bromide. This reaction is representative of many industrial PTC applications.

Catalyst TypeCatalyst NameYield (%)Reaction Conditions
Phosphonium Salt Tetraphenyl Phosphonium Bromide (TPPB)98% Toluene (B28343)/Water, 60°C
Ammonium Salt Tetra Butyl Ammonium Bromide (TBAB)91%Toluene/Water, 60°C
Ammonium Salt Tri Capryryl Methyl Ammonium Chloride (Aliquat 336)92%Toluene/Water, 60°C

Data sourced from a comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts.[3]

The superior performance of the phosphonium salt can be attributed to two key factors:

  • Higher Stability : Phosphonium salts exhibit greater thermal and chemical stability compared to ammonium salts.[3][4] They are not susceptible to Hofmann elimination, a common degradation pathway for ammonium salts under basic conditions at elevated temperatures, which can reduce catalyst efficiency and introduce impurities.[3][4]

  • Enhanced Activity : The larger, more lipophilic phosphonium cation can facilitate a more efficient transfer of the reactant anion from the aqueous phase into the organic phase, leading to faster reaction rates and higher yields.[3][4]

Objective: To compare the catalytic efficiency of a phosphonium salt (representing BTPB) and an ammonium salt in the synthesis of butyl benzoate via phase-transfer catalysis.[4]

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • Toluene

  • Water

  • Phase-Transfer Catalyst (e.g., this compound or Tetrabutylammonium bromide)

  • Anhydrous Sodium Sulfate

Procedure:

  • A biphasic solvent system is prepared with 100 mL of toluene and 100 mL of water in a reaction vessel equipped with a stirrer and condenser.[4]

  • Sodium benzoate and butyl bromide are added to the vessel.

  • The selected phase-transfer catalyst (0.001 mol) is introduced into the reaction mixture.[4]

  • The mixture is heated to 60°C and stirred at a constant rate (e.g., 500 rpm) to ensure adequate mixing of the phases.[4]

  • The reaction progress is monitored, typically by tracking the consumption of sodium benzoate.[4]

  • Upon completion, the mixture is cooled, and the organic layer is separated.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product, butyl benzoate.[4]

G Q+ = Phosphonium/Ammonium Cation Y- = Reactant Anion X- = Leaving Group Anion cluster_organic Organic Phase (e.g., Toluene) QBr_org Q+Br- (Catalyst) QX Q+X- QBr_org->QX Anion Exchange MY M+Y- (e.g., Sodium Benzoate) QBr_org->MY RX R-X (e.g., Butyl Bromide) RY R-Y (Product) RX->RY Reaction MBr M+Br-

General Mechanism of Phase-Transfer Catalysis.

G start Start prep Prepare Biphasic System (Toluene/Water) start->prep add_reagents Add Sodium Benzoate, Butyl Bromide, and Catalyst prep->add_reagents react Heat to 60°C and Stir (500 rpm) add_reagents->react monitor Monitor Reaction Progress react->monitor cool Cool Mixture monitor->cool separate Separate Organic Layer cool->separate wash Wash with Water separate->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Product (Butyl Benzoate) evaporate->product end End product->end

Experimental Workflow for PTC Synthesis.

This compound in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[7][8] BTPB serves as a phosphonium salt precursor, which is deprotonated by a strong base to form a phosphorus ylide (the "Wittig reagent").[8][9] This ylide then reacts with a carbonyl compound to form the desired alkene and a triphenylphosphine (B44618) oxide byproduct.[7]

A key advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group, avoiding the mixture of isomers that can result from other methods like elimination reactions.[10]

FeatureWittig ReactionE2 Elimination
Bond Formation Forms a new C=C bondConverts a C-C bond to C=C
Starting Materials Aldehyde/Ketone + Alkyl HalideAlkyl Halide or Alcohol
Regioselectivity Unambiguous C=C bond locationCan produce mixtures (Zaitsev/Hofmann)
Stereoselectivity Can be controlled (E/Z) by ylide typeDependent on substrate and base
Key Reagent Phosphorus YlideStrong Base

Objective: To synthesize trans-9-(2-Phenylethenyl)anthracene from 9-anthraldehyde (B167246) and benzyltriphenylphosphonium (B107652) chloride (a close analog of BTPB).[9][11]

Materials:

  • Benzyltriphenylphosphonium chloride (or BTPB for other syntheses)

  • 9-Anthraldehyde

  • Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)

  • 50% Sodium Hydroxide (B78521) (NaOH) solution

  • 1-Propanol/Water mixture

Procedure:

  • In a reaction vessel, dissolve 9-anthraldehyde (115 mg) and benzyltriphenylphosphonium chloride (200 mg) in a suitable solvent like dichloromethane (1.0 mL).[9]

  • Add a 50% aqueous solution of sodium hydroxide (0.26 mL) dropwise to the rapidly stirred mixture.[9] The strong base deprotonates the phosphonium salt to form the ylide in situ.

  • Cap the vessel and shake or stir vigorously for 30 minutes. A color change is often observed as the reaction proceeds.[11]

  • Quench the reaction by adding 1.5 mL of water and 1.5 mL of dichloromethane. Shake to mix the layers.[9]

  • Extract the organic layer, which contains the product.

  • Precipitate the crude product by adding a solvent in which it is less soluble (e.g., a 1:1 mixture of 1-propanol/water).[11]

  • Collect the solid product by vacuum filtration and recrystallize from a minimal amount of hot solvent (e.g., 1-propanol) to obtain the pure alkene.[11]

G cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Alkene Formation Phosphonium Ph3P+-CH2R Br- (e.g., BTPB) Ylide Ph3P=CHR (Phosphorus Ylide) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., BuLi, NaOH) Carbonyl R'2C=O (Aldehyde/Ketone) Ylide->Carbonyl Reaction Oxaphosphetane Oxaphosphetane (4-membered ring intermediate) Carbonyl->Oxaphosphetane [2+2] Cycloaddition Alkene R'2C=CHR (Alkene Product) Oxaphosphetane->Alkene Fragmentation Byproduct Ph3P=O (Byproduct) Oxaphosphetane->Byproduct

Logical Flow of the Wittig Reaction.

G start Start dissolve Dissolve Phosphonium Salt & Aldehyde in Solvent start->dissolve add_base Add 50% NaOH Dropwise dissolve->add_base react Stir Vigorously for 30 min add_base->react quench Quench with H2O & Extract with DCM react->quench precipitate Precipitate Product (add Propanol/H2O) quench->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Hot Propanol filter->recrystallize product Pure Alkene Product recrystallize->product end End product->end

Experimental Workflow for Wittig Synthesis.

Comparative Cost-Effectiveness

The decision to use this compound over less expensive alternatives hinges on a total cost of ownership analysis rather than just the initial procurement price.

  • Higher Initial Cost: Phosphonium salts are generally more expensive than their quaternary ammonium counterparts.[3][5] For reactions that proceed efficiently under mild conditions, an ammonium salt is often the more economical choice.[3]

  • Process Efficiency and Purity: For reactions requiring high temperatures or strongly basic conditions, the superior stability of BTPB becomes a critical economic advantage.[3] Its resistance to degradation prevents catalyst loss and the formation of impurities, leading to higher, more consistent yields and purer products.[3][4] This reduces the need for costly and time-consuming downstream purification steps.

  • Green Chemistry and Safety: The use of PTCs like BTPB aligns with green chemistry principles.[6][12] They enable the use of safer and cheaper inorganic bases (like NaOH) over hazardous and expensive alternatives such as sodium hydride or sodium amide.[13][14] This shift can result in significant cost savings (estimated up to 20-30%) due to reduced raw material, handling, and waste disposal costs.[12]

Conclusion

While this compound carries a higher upfront cost than common alternatives like quaternary ammonium salts, its enhanced thermal and chemical stability makes it a highly cost-effective choice for demanding industrial processes. In applications where high temperatures, strong bases, or stringent purity requirements are paramount, the investment in BTPB can yield substantial returns through increased product yield, reduced impurity profiles, and simplified purification protocols. For milder transformations, less expensive catalysts may suffice, but for robust and high-performance applications, BTPB provides a distinct advantage in both efficiency and overall process economy.

References

Safety Operating Guide

Proper Disposal of Butyltriphenylphosphonium Bromide: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of butyltriphenylphosphonium bromide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

I. Immediate Safety and Hazard Information

This compound is a hazardous substance requiring careful handling. Key hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Toxic if swallowed.[1]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]P264: Wash face, hands and any exposed skin thoroughly after handling.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory irritation.[1][2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Hazardous to the Aquatic Environment Toxic to aquatic life with long lasting effects.[4]P273: Avoid release to the environment.[4][5]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Goggles compliant with European standard EN 166 or equivalent.[2]

  • Hand Protection: Protective gloves (e.g., Nitrile rubber).[1]

  • Skin and Body Protection: Long-sleeved clothing and a lab coat.[2]

  • Respiratory Protection: For large-scale operations or in case of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

III. Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in a manner that avoids environmental release and complies with all relevant regulations.

Step 1: Waste Collection and Storage

  • Segregate Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) separately from other waste streams.

  • Use Appropriate Containers: Place the waste in a clearly labeled, sealed, and suitable container for chemical waste. Ensure the container is compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Control Dust: Avoid actions that could generate dust.[3]

  • Containment: Use a chemical absorbent to contain the spill.

  • Collection: Carefully sweep or shovel the spilled material into a suitable container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Step 3: Final Disposal

  • Engage a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1][2]

  • Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national hazardous waste regulations.[3] Chemical waste generators must consult these regulations to ensure complete and accurate classification.[3]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or in the general trash.[4]

    • DO NOT release into the environment.[1][2][4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Collect in a Labeled, Sealed, Compatible Container ppe->container storage Store in Designated Hazardous Waste Area container->storage disposal_co Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_co documentation Complete Hazardous Waste Manifest disposal_co->documentation end Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Butyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Butyltriphenylphosphonium bromide, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield are mandatory.[1][2][3]Protects against dust particles and potential splashes, preventing serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat or long-sleeved clothing, are required.[1][2][4]Prevents skin contact which can cause irritation.[1][4] Contaminated clothing should be removed and washed before reuse.[2][3]
Respiratory Protection A NIOSH-certified (or equivalent) particulate respirator should be worn, especially when adequate ventilation is not available or when handling large quantities.[2][3]Minimizes the risk of inhaling the powder, which may cause respiratory irritation.[1][4]

Hazard Identification and First Aid

This compound presents several health hazards. Understanding these and the appropriate first aid response is crucial.

Hazard Description First Aid Measures
Acute Oral Toxicity Toxic if swallowed.[4][5][6]Immediately call a poison control center or doctor.[1][4] Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[7]
Skin Irritation Causes skin irritation.[1][4]Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1]
Eye Irritation Causes serious eye irritation.[1][4]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical advice.[1][4]
Respiratory Irritation May cause respiratory irritation.[1][4]Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][4] Seek medical attention.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Information Review Information Review Gather PPE Don appropriate PPE: - Goggles/Face shield - Gloves - Lab coat - Respirator (if needed) Information Review->Gather PPE Prepare Workspace Ensure fume hood is operational. Have spill kit and first aid accessible. Gather PPE->Prepare Workspace Weighing Weigh solid in a fume hood to minimize dust inhalation. Prepare Workspace->Weighing Proceed when ready Transfer Carefully transfer the chemical to the reaction vessel. Weighing->Transfer Reaction Setup Set up the experiment within the fume hood. Transfer->Reaction Setup Decontamination Clean workspace and equipment. Wash hands thoroughly. Reaction Setup->Decontamination After experiment Waste Disposal Dispose of waste according to the disposal plan. Decontamination->Waste Disposal Storage Store remaining chemical in a tightly closed container in a dry, well-ventilated, and locked area. Waste Disposal->Storage

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste materials, including unused product, contaminated gloves, and labware, should be collected in a designated, labeled, and sealed container.

  • The waste is classified as hazardous and should be handled accordingly.

Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal facility.[1]

  • Do not dispose of it down the drain or with general laboratory trash.[5]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyltriphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
Butyltriphenylphosphonium bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.